Technical Documentation Center

(16)Annulene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (16)Annulene
  • CAS: 3332-38-5

Core Science & Biosynthesis

Foundational

(16)Annulene Huckel's rule violation and aromaticity

##[1]Annulene: A Technical Treatise on the Violation of Hückel's Rule and Non-Aromatic Character For Researchers, Scientists, and Drug Development Professionals Abstract [1]Annulene, a member of the annulene family of hy...

Author: BenchChem Technical Support Team. Date: December 2025

##[1]Annulene: A Technical Treatise on the Violation of Hückel's Rule and Non-Aromatic Character

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1]Annulene, a member of the annulene family of hydrocarbons with the chemical formula C₁₆H₁₆, presents a compelling case study in the principles of aromaticity and the limitations of Hückel's rule. As a 4n π electron system (n=4), it is predicted to be anti-aromatic if planar. However, experimental and computational evidence overwhelmingly demonstrates that[1]annulene adopts a non-planar conformation to avoid the destabilizing effects of anti-aromaticity, resulting in a non-aromatic molecule with localized π bonds. This guide provides an in-depth technical examination of the structural, spectroscopic, and theoretical aspects of[1]annulene, offering a comprehensive resource for researchers in organic chemistry and drug development.

Introduction: Hückel's Rule and the Concept of Aromaticity

Hückel's rule is a cornerstone in the prediction of aromaticity in cyclic, planar, and fully conjugated systems. It states that for a molecule to be aromatic, it must possess (4n+2) π electrons, where 'n' is a non-negative integer. Conversely, systems with 4n π electrons are predicted to be anti-aromatic, a state of significant electronic destabilization. Annulenes, which are monocyclic hydrocarbons with alternating single and double bonds, serve as ideal systems for probing these rules.[1]Annulene, with its 16 π electrons, falls into the 4n category and is thus expected to exhibit anti-aromatic properties if it were to adopt a planar conformation.

Structural Elucidation: The Non-Planar Nature of[1]Annulene

X-ray crystallographic studies have been instrumental in determining the precise molecular structure of[1]annulene. These studies reveal a non-planar molecule, a direct consequence of its drive to avoid the energetically unfavorable anti-aromatic state.[2] This deviation from planarity disrupts the continuous overlap of p-orbitals, leading to the localization of π electrons into distinct single and double bonds.

Crystallographic Data

The crystal structure of[1]annulene has been determined to be monoclinic with the space group P2₁/c.[2] The unit cell parameters are summarized in the table below.

Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
MonoclinicP2₁/c8.7798.15218.643109.54
Table 1: Crystallographic data for[1]annulene.[2]
Bond Length Alternation

A key indicator of non-aromaticity is the presence of alternating single and double bond lengths, characteristic of a localized polyene structure. In contrast, aromatic compounds like benzene (B151609) exhibit uniform bond lengths intermediate between a single and a double bond. X-ray diffraction data for[1]annulene clearly show significant bond alternation.[3]

Bond TypeAverage Length (Å)
C-C Single Bond1.46
C=C Double Bond1.34
Table 2: Average C-C bond lengths in[1]annulene.[1]

This pronounced difference in bond lengths confirms the lack of significant π-electron delocalization around the ring.

Spectroscopic Evidence for Non-Aromaticity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of protons in a molecule and can provide definitive evidence for or against aromaticity.

¹H NMR Spectroscopy

In an aromatic compound, the ring current induced by the delocalized π electrons deshields the outer protons, causing them to resonate at a higher chemical shift (downfield), while shielding the inner protons (upfield shift). In contrast, an anti-aromatic compound would exhibit a paramagnetic ring current, leading to the opposite effect.

For[1]annulene, the ¹H NMR spectrum at room temperature shows a single, averaged signal.[4] This is due to rapid conformational changes and bond shifting.[5] However, at low temperatures (-30 °C), where these processes are slowed, distinct signals can be observed. The chemical shifts are not indicative of a significant ring current, further supporting its non-aromatic character.[5]

Nucleus-Independent Chemical Shift (NICS)

NICS is a computational method used to quantify the magnetic shielding at the center of a ring, providing a measure of aromaticity. A negative NICS value is indicative of aromaticity (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current). NICS(0) values for two isomers of[1]annulene have been calculated to be +6.4 ppm and +7.3 ppm, providing strong computational evidence for its non-aromatic nature.[5]

IsomerNICS(0) (ppm)Aromaticity
1a+6.4Non-aromatic
2a+7.3Non-aromatic
Table 3: Calculated NICS(0) values for[1]annulene isomers.[5]

The Aromatic[1]Annulene Dianion

Interestingly, the reduction of[1]annulene with two electrons leads to the formation of the[1]annulene dianion ([C₁₆H₁₆]²⁻). This species possesses 18 π electrons, which satisfies Hückel's (4n+2) rule (n=4). Experimental evidence, particularly from NMR spectroscopy, confirms that the[1]annulene dianion is indeed aromatic.[6][7] The ¹H NMR spectrum of the dianion shows a significant downfield shift for the outer protons and an upfield shift for the inner protons, indicative of a strong diamagnetic ring current.[8][9]

Experimental Protocols

Synthesis of[1]Annulene

A common method for the synthesis of[1]annulene involves the photolysis of the cyclooctatetraene (B1213319) dimer.[5] While a detailed, step-by-step protocol is highly dependent on the specific laboratory setup, a general outline is provided below.

General Procedure:

  • Dimerization of Cyclooctatetraene: Cyclooctatetraene is photochemically dimerized to yield a mixture of isomers of the dimer. This is typically carried out in an inert solvent under UV irradiation.

  • Isolation of the Dimer: The desired dimer isomer is isolated from the reaction mixture using chromatographic techniques (e.g., column chromatography).

  • Photolysis of the Dimer: The isolated dimer is then subjected to photolysis at a specific wavelength to induce a ring-opening reaction, leading to the formation of[1]annulene.

  • Purification: The resulting[1]annulene is purified by recrystallization or chromatography.

A general synthetic strategy for macrocyclic annulenes, developed by Sondheimer and co-workers, involves the oxidative coupling of terminal diacetylenes followed by prototropic rearrangement and partial catalytic hydrogenation.[10]

X-ray Crystallography

The determination of the crystal structure of[1]annulene is achieved through single-crystal X-ray diffraction.

General Protocol:

  • Crystal Growth: Single crystals of[1]annulene suitable for X-ray diffraction are grown from a suitable solvent by slow evaporation or cooling.

  • Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 4 °C or 23 °C) to minimize thermal vibrations.[2] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques.

NMR Spectroscopy

¹H NMR spectra are recorded on a high-field NMR spectrometer.

General Protocol:

  • Sample Preparation: A solution of[1]annulene is prepared in a deuterated solvent (e.g., THF-d₈) and transferred to an NMR tube.

  • Data Acquisition: The NMR spectrum is acquired at various temperatures to observe the effects of conformational dynamics. For low-temperature experiments, the spectrometer's variable temperature unit is used.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to a known standard (e.g., tetramethylsilane, TMS).

Logical Relationships and Signaling Pathways

The decision-making process for classifying the aromaticity of a cyclic molecule like[1]annulene can be visualized as a logical workflow.

HuckelsRuleWorkflow Figure 1: Decision Workflow for Aromaticity of [16]Annulene Start Start: Analyze [16]Annulene IsCyclic Is the molecule cyclic? Start->IsCyclic IsConjugated Is the molecule fully conjugated? IsCyclic->IsConjugated Yes NonAromatic Non-aromatic IsCyclic->NonAromatic No PiElectrons Count π electrons IsConjugated->PiElectrons Yes IsConjugated->NonAromatic No HuckelCheck Does it follow 4n+2 rule? PiElectrons->HuckelCheck 16 π electrons Aromatic Aromatic HuckelCheck->Aromatic Yes AntiAromatic Potentially Anti-aromatic HuckelCheck->AntiAromatic No (4n) IsPlanar Is the molecule planar? IsPlanar->AntiAromatic Yes (but high energy) IsPlanar->NonAromatic No AntiAromatic->IsPlanar

Caption: Decision workflow for determining the aromaticity of[1]annulene based on Hückel's criteria.

The transformation of non-aromatic[1]annulene to its aromatic dianion represents a chemically induced switch in electronic character.

AnnuleneReduction Figure 2: Reduction of [16]Annulene to its Aromatic Dianion Annulene [16]Annulene (16 π electrons, 4n) Non-aromatic Non-planar Dianion [16]Annulene Dianion (18 π electrons, 4n+2) Aromatic Planar Annulene->Dianion + 2e⁻ (Reduction)

Caption: The reduction of[1]annulene to its aromatic dianion.

Conclusion

[1]Annulene serves as an exemplary model for understanding the subtleties of aromaticity. Its violation of the planarity requirement of Hückel's rule underscores that the simple electron-counting rule is not sufficient to predict aromaticity; molecular geometry plays a critical role. The non-planar, non-aromatic nature of[1]annulene, in stark contrast to the aromatic character of its 18 π-electron dianion, provides a clear and experimentally verifiable illustration of the energetic consequences of adhering to or violating Hückel's rule. For researchers in drug development, understanding these fundamental principles of molecular stability and electronic structure is paramount in the design of novel therapeutic agents.

References

Exploratory

The Crystal and Molecular Architecture of (16)Annulene: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals Abstract (16)Annulene, a member of the [4n]annulene series, presents a fascinating case study in the interplay of cyclic conjugation, aromaticity, and mole...

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(16)Annulene, a member of the [4n]annulene series, presents a fascinating case study in the interplay of cyclic conjugation, aromaticity, and molecular geometry. This technical guide provides an in-depth analysis of the crystal and molecular structure of (16)annulene, consolidating crystallographic data, molecular parameters, and conformational dynamics. Detailed experimental methodologies for its synthesis and structural characterization are presented, aiming to equip researchers with a comprehensive understanding of this non-aromatic, macrocyclic hydrocarbon.

Introduction

Annulenes, or monocyclic hydrocarbons with alternating single and double bonds, have been central to the development of theories on aromaticity and anti-aromaticity. According to Hückel's rule, planar, monocyclic, fully conjugated systems with (4n+2) π-electrons exhibit aromatic character, while those with 4n π-electrons are predicted to be anti-aromatic. (16)Annulene, with its 16 π-electrons, falls into the latter category. However, rather than adopting a destabilized planar anti-aromatic conformation, it circumvents this by distorting its geometry, resulting in a non-planar, non-aromatic structure.[1] This guide delves into the precise three-dimensional arrangement of atoms in the crystalline state, providing a foundational understanding of its chemical and physical properties.

Crystal Structure of (16)Annulene

The crystal structure of (16)annulene has been determined by X-ray diffraction, revealing a non-planar molecule with significant bond length alternation.[2] The crystallographic data provides a precise map of the atomic coordinates within the unit cell, offering insights into the packing forces and intermolecular interactions in the solid state.

Crystallographic Data

The crystal structure of (16)annulene was determined at room temperature and at 4°C, with the room temperature data being more commonly cited.[2] The compound crystallizes in the monoclinic space group P2₁/c.[2]

Crystallographic Parameter Value [2]
Formula C₁₆H₁₆
Molecular Weight 208.30 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a 8.779 Å
b 8.152 Å
c 18.643 Å
β 109° 30'
Volume 1257.6 ų
Z 4

Molecular Structure and Geometry

The molecular structure of (16)annulene is characterized by its non-planar conformation, which allows it to avoid the anti-aromatic destabilization associated with a planar 16 π-electron system.[1] This deviation from planarity is a key feature of its structure.

Bond Lengths and Angles

A defining characteristic of the (16)annulene molecule is the pronounced alternation of single and double bond lengths, which is indicative of a lack of significant electronic delocalization.[2] The double bonds are a mix of cis and trans geometries, and the single bonds are alternately trans and gauche.[2]

Parameter Value [2]
Average C=C Bond Length 1.333 Å
Average C-C Bond Length 1.454 Å
Average Torsion Angle (gauche) 41°

The molecule possesses non-crystallographic S₄ symmetry, contributing to its relatively flat overall shape despite the non-planar arrangement of the carbon ring.[2]

Caption: Molecular Structure of (16)Annulene.

Conformational Dynamics

(16)Annulene is not a static molecule but exists as a mixture of rapidly interconverting conformational isomers, particularly at higher temperatures. At -140 °C, two distinct isomers are observed in an 83:17 ratio.[3] However, at -30 °C, the ¹H NMR spectrum shows only a single sharp signal, indicating that the conformational changes and bond shifts are rapid on the NMR timescale.[3]

conformational_dynamics cluster_low_temp Low Temperature (-140 °C) cluster_high_temp Higher Temperature (-30 °C) Isomer A (83%) Isomer A (83%) Isomer B (17%) Isomer B (17%) Isomer A (83%)->Isomer B (17%) Interconversion Single Averaged Structure Single Averaged Structure Isomer A (83%)->Single Averaged Structure Isomer B (17%)->Single Averaged Structure

Caption: Conformational Dynamics of (16)Annulene.

Experimental Protocols

Synthesis of (16)Annulene

The synthesis of (16)annulene is most notably achieved through the photolysis of the dimer of cyclooctatetraene (B1213319).[3]

Reaction: 2 C₈H₈ (cyclooctatetraene) → (C₈H₈)₂ (dimer) → C₁₆H₁₆ ((16)annulene)

Detailed Protocol: A solution of the syn-dimer of cyclooctatetraene in a suitable solvent (e.g., hexane) is irradiated with a UV light source (e.g., a medium-pressure mercury lamp) at low temperature (typically below 0 °C). The progress of the reaction can be monitored by techniques such as thin-layer chromatography or NMR spectroscopy. After the reaction is complete, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica (B1680970) gel or alumina, followed by crystallization.

synthesis_workflow Cyclooctatetraene Dimer Cyclooctatetraene Dimer Photolysis (UV light, low temp) Photolysis (UV light, low temp) Cyclooctatetraene Dimer->Photolysis (UV light, low temp) (16)Annulene (crude) (16)Annulene (crude) Photolysis (UV light, low temp)->(16)Annulene (crude) Purification (Chromatography) Purification (Chromatography) (16)Annulene (crude)->Purification (Chromatography) Crystallization Crystallization Purification (Chromatography)->Crystallization Pure (16)Annulene Pure (16)Annulene Crystallization->Pure (16)Annulene

Caption: Synthesis Workflow for (16)Annulene.

Crystallization

Single crystals of (16)annulene suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound.

Protocol: A saturated solution of (16)annulene in a suitable solvent or solvent mixture (e.g., hexane, ethanol) is prepared. The solution is filtered to remove any particulate matter and then allowed to stand undisturbed in a loosely covered container at a constant, cool temperature. Slow evaporation of the solvent over several days to weeks typically yields well-formed crystals.

X-ray Crystallography

The determination of the crystal structure of (16)annulene involves single-crystal X-ray diffraction.

Protocol: A suitable single crystal is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas to minimize thermal motion. X-ray data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined by full-matrix least-squares procedures.[2]

NMR Spectroscopy

¹H NMR spectroscopy is a crucial tool for characterizing (16)annulene and studying its dynamic behavior.

Protocol: ¹H NMR spectra are recorded on a high-field NMR spectrometer. For low-temperature studies, the sample is dissolved in a suitable deuterated solvent that remains liquid at the desired temperature (e.g., deuterated tetrahydrofuran (B95107) or deuterated chloroform). The temperature of the NMR probe is carefully controlled. The observation of a single peak at higher temperatures and the resolution into multiple signals at lower temperatures provides evidence for the conformational mobility of the molecule.[3]

Conclusion

The crystal and molecular structure of (16)annulene provides a compelling example of how a [4n]annulene avoids anti-aromaticity through non-planar distortion. The detailed crystallographic data reveals a molecule with distinct single and double bonds, confirming its non-aromatic character. The dynamic behavior observed in solution highlights the conformational flexibility of this 16-membered ring. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and detailed structural analysis of this important macrocyclic hydrocarbon, serving as a valuable resource for researchers in the fields of organic chemistry, materials science, and drug development.

References

Foundational

The Unstable World of 4n π-Electron Annulenes: A Technical Guide to their Electronic Properties

For: Researchers, scientists, and drug development professionals. Abstract This technical guide provides an in-depth exploration of the electronic properties of 4n π-electron annulenes, a class of cyclic, conjugated mole...

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of the electronic properties of 4n π-electron annulenes, a class of cyclic, conjugated molecules that defy the stability commonly associated with aromatic systems. Governed by Hückel's rule, these compounds, termed "antiaromatic," exhibit unique electronic structures that lead to significant thermodynamic instability and heightened reactivity. This document will delve into the theoretical underpinnings of antiaromaticity, present key experimental data for prototypical 4n π-electron systems, and provide detailed protocols for their synthesis and characterization. Particular focus will be given to cyclobutadiene (B73232) and cyclooctatetraene (B1213319) as foundational examples.

Introduction: The Concept of Antiaromaticity

In the realm of organic chemistry, aromaticity is a cornerstone concept, denoting the enhanced stability of cyclic, planar, and fully conjugated molecules with (4n+2) π-electrons.[1][2][3] Conversely, cyclic, planar, conjugated molecules containing 4n π-electrons are destabilized by cyclic conjugation, a phenomenon known as antiaromaticity.[4][5] These antiaromatic compounds are characterized by a paramagnetic ring current, in contrast to the diamagnetic ring current observed in aromatic systems, a property that can be probed by Nuclear Magnetic Resonance (NMR) spectroscopy.[4][6]

The IUPAC criteria for antiaromaticity are:

  • The molecule must be cyclic.[4]

  • The molecule must be planar.[4]

  • The molecule must possess a continuous ring of p-orbitals.[4]

  • The molecule must have a total of 4n π-electrons, where 'n' is a non-negative integer.[4]

Due to their inherent instability, many 4n π-electron annulenes will distort from a planar conformation to break the continuous π-orbital overlap and alleviate antiaromatic destabilization.[4]

Theoretical Framework: Hückel's Rule and Molecular Orbital Theory

Hückel's rule is a fundamental principle for predicting the aromatic or antiaromatic character of a monocyclic, conjugated system.[1][3] It states that a planar, cyclic molecule will be aromatic if it has (4n+2) π-electrons and antiaromatic if it has 4n π-electrons.[1][3]

This rule is a consequence of the arrangement of π molecular orbitals (MOs) in these systems. For a cyclic, conjugated molecule, the π MO energy levels can be predicted using a Frost circle mnemonic. In a 4n π-electron system, the highest occupied molecular orbitals (HOMOs) are often non-bonding and singly occupied by electrons, leading to a diradical character and significant instability.[7] This contrasts with (4n+2) π-electron systems where all bonding MOs are completely filled, resulting in a stable, closed-shell electron configuration.[8]

Below is a logical diagram illustrating the application of Hückel's rule to determine the electronic character of a cyclic, conjugated molecule.

Huckels_Rule Start Cyclic, Conjugated Molecule IsPlanar Is the molecule planar? Start->IsPlanar PiElectrons Count π-electrons IsPlanar->PiElectrons Yes NonAromatic Non-Aromatic IsPlanar->NonAromatic No Check4n2 Does π-electron count = 4n+2? PiElectrons->Check4n2 Check4n Does π-electron count = 4n? Check4n2->Check4n No Aromatic Aromatic Check4n2->Aromatic Yes Antiaromatic Antiaromatic Check4n->Antiaromatic Yes Check4n->NonAromatic No

Caption: Logical workflow for determining the aromaticity of a cyclic, conjugated molecule based on Hückel's rule.

Prototypical 4n π-Electron Annulenes

Cyclobutadiene ([9]annulene)

Cyclobutadiene is the quintessential antiaromatic molecule with 4 π-electrons.[9] It is highly reactive and unstable, readily dimerizing even at low temperatures.[9] Experimental and computational studies have shown that cyclobutadiene adopts a rectangular, rather than a square, geometry with alternating single and double bonds.[10][11] This distortion is a manifestation of the pseudo-Jahn-Teller effect, which helps to alleviate some of the antiaromatic destabilization.[12]

The molecular orbital energy level diagram for a hypothetical planar, square cyclobutadiene illustrates its inherent instability, with two electrons occupying non-bonding molecular orbitals.

Cyclobutadiene_MO cluster_mo Molecular Orbitals of Cyclobutadiene (4π electrons) cluster_energy Energy psi4_star ψ₄* (Antibonding) psi3_nb ψ₃ (Non-bonding) psi2_nb ψ₂ (Non-bonding) psi1 ψ₁ (Bonding) psi2_electron psi2_nb->psi2_electron psi3_electron psi3_nb->psi3_electron psi1_electrons psi1->psi1_electrons E_high Increasing Energy E_low E_high->E_low

Caption: Molecular orbital energy levels for a hypothetical square cyclobutadiene, showing two unpaired electrons in non-bonding orbitals.

Cyclooctatetraene ([14]annulene)

Cyclooctatetraene (COT) is an[13]annulene with 8 π-electrons.[8] While it fits the 4n criteria for antiaromaticity, it evades this destabilization by adopting a non-planar, tub-shaped conformation.[4][8] This geometry prevents continuous overlap of the p-orbitals, rendering the molecule non-aromatic rather than antiaromatic.[8] As a result, COT behaves more like a typical cyclic polyene, undergoing addition reactions rather than the substitution reactions characteristic of aromatic compounds.[8]

Quantitative Data on 4n π-Electron Annulenes

The electronic properties of 4n π-electron annulenes have been characterized by various experimental and computational methods. The following tables summarize key quantitative data for cyclobutadiene and cyclooctatetraene.

Table 1: Structural and Energetic Data for Prototypical 4n π-Electron Annulenes

AnnulenePropertyValueReference(s)
Cyclobutadiene C-C Bond Lengths (Å)1.35 (double), 1.58 (single)[11]
GeometryRectangular[10][11]
Antiaromatic Destabilization Energy (kcal/mol)~55[2][5]
Cyclooctatetraene C-C Bond Lengths (Å)1.33 (double), 1.46 (single)[8]
GeometryNon-planar (Tub-shaped)[4][8]
Resonance EnergyN/A (Non-aromatic)[14]

Table 2: NMR Spectroscopic Data for Selected Annulenes

AnnuleneProton TypeChemical Shift (δ, ppm)Electronic CharacterReference(s)
[15]Annulene Outer5.91Antiaromatic[16]
Inner7.86Antiaromatic[16]
[16]Annulene OuterShieldedAntiaromatic[15]
InnerDeshieldedAntiaromatic[15]
[17]Annulene Outer9.25 (at -60°C)Aromatic[18][19]
Inner-2.9 (at -60°C)Aromatic[18][19]
[17]Annulene Dianion (20e-) Inner~32Antiaromatic[16]

Experimental Protocols

The synthesis and characterization of 4n π-electron annulenes are often challenging due to their high reactivity and instability.

Synthesis of Cyclobutadieneiron Tricarbonyl

Due to the extreme reactivity of free cyclobutadiene, it is often generated and used as a stable metal complex. The synthesis of cyclobutadieneiron tricarbonyl is a classic method for its stabilization.[20]

Materials:

Apparatus:

  • Three-necked flask with a mechanical stirrer, condenser, and nitrogen inlet

  • Oil bath

  • Fractional distillation apparatus

Procedure:

  • Set up the three-necked flask in a fume hood and ensure a continuous flow of nitrogen.

  • Charge the flask with cis-3,4-dichlorocyclobutene and anhydrous benzene.

  • With stirring, add diiron nonacarbonyl to the solution.

  • Heat the reaction mixture in an oil bath to 50-55 °C.

  • Observe the evolution of carbon monoxide. Add additional portions of diiron nonacarbonyl as the gas evolution subsides.

  • Continue the addition of diiron nonacarbonyl until the evolution of carbon monoxide ceases.

  • After the reaction is complete, cool the mixture and filter it to remove insoluble iron compounds.

  • The filtrate, containing the cyclobutadieneiron tricarbonyl complex, can be purified by fractional distillation under reduced pressure to remove the solvent and any volatile byproducts.[20]

Characterization by Matrix Isolation Spectroscopy

For highly reactive species like cyclobutadiene, matrix isolation is a powerful characterization technique.[21][22] This method involves trapping the molecule of interest in a rigid, inert matrix at cryogenic temperatures.

Experimental Workflow: The general workflow for a matrix isolation experiment is depicted below.

Matrix_Isolation_Workflow Precursor Volatile Precursor (e.g., from synthesis) Pyrolysis Flash Vacuum Pyrolysis Precursor->Pyrolysis CoDeposition Co-deposition with Inert Gas (e.g., Ar) on Cold Window (~10 K) Pyrolysis->CoDeposition Spectroscopy Spectroscopic Analysis (IR, UV-Vis) CoDeposition->Spectroscopy Data Spectral Data Spectroscopy->Data

Caption: A simplified workflow for the characterization of a reactive species using matrix isolation spectroscopy.

Procedure Outline:

  • A suitable precursor that can generate the 4n π-electron annulene upon pyrolysis or photolysis is synthesized.

  • The precursor is vaporized under high vacuum and passed through a heated tube (pyrolysis) to induce fragmentation and formation of the target molecule.

  • The resulting gas stream is immediately co-deposited with a large excess of an inert gas (e.g., argon) onto a cryogenic window (typically cooled to around 10 K).

  • The trapped, isolated molecules are then analyzed using various spectroscopic techniques, such as infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, to obtain their spectral signatures.[21][23]

Conclusion

The study of 4n π-electron annulenes provides a fascinating counterpoint to the well-established principles of aromaticity. Their unique electronic structures, leading to antiaromatic destabilization, result in high reactivity and often non-planar geometries. Understanding the electronic properties of these systems is crucial for a complete picture of chemical bonding and reactivity in cyclic conjugated molecules. The experimental and computational data presented in this guide offer a quantitative basis for this understanding, while the detailed protocols provide a starting point for further investigation into this intriguing class of compounds. The continued exploration of antiaromatic systems holds promise for the development of novel materials with unique electronic and optical properties.[24]

References

Exploratory

Spectroscopic Profile of (16)Annulene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract (16)Annulene, a non-aromatic, cyclic hydrocarbon with the formula C₁₆H₁₆, presents a fascinating case study in conformational isomerism and dynamic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(16)Annulene, a non-aromatic, cyclic hydrocarbon with the formula C₁₆H₁₆, presents a fascinating case study in conformational isomerism and dynamic molecular behavior. As a 4n π electron system, it deviates from Hückel's rule for aromaticity and exhibits antiaromatic character. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the isomers of (16)annulene, with a focus on Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of experimental workflows and the isomeric relationships of (16)annulene.

Introduction

Annulenes, completely conjugated monocyclic hydrocarbons, have been pivotal in understanding the concepts of aromaticity and antiaromaticity.[1] (16)Annulene, with its 16 π-electrons, is a key example of a 4n π system and is thus predicted to be antiaromatic.[2] However, its non-planar conformation allows it to evade the full destabilizing effects of antiaromaticity. The synthesis of (16)annulene, achieved through the photolysis of the cyclooctatetraene (B1213319) dimer, yields two primary isomers, designated as 1a and 2a.[3] These isomers are in a state of rapid conformational and configurational exchange at room temperature, necessitating specialized spectroscopic techniques for their characterization.

Isomeric Forms and Dynamic Behavior

At ambient temperatures, the ¹H NMR spectrum of (16)annulene displays a single, sharp signal, indicating a rapid equilibrium between its various conformations.[3] This dynamic process involves both conformational changes and bond shifting. Upon cooling to -140 °C, the equilibrium slows sufficiently to allow for the observation of two distinct isomers, 1a and 2a, in a ratio of 83:17.[3] The energy barrier for the interconversion of these isomers is relatively low, calculated to be 10.3 kcal/mol.[3]

Below is a logical diagram illustrating the dynamic relationship between the isomers of (16)annulene.

G cluster_isomers Isomers of (16)Annulene cluster_conditions Conditions Isomer_1a Isomer 1a (Major, 83%) Isomer_2a Isomer 2a (Minor, 17%) Isomer_1a->Isomer_2a Interconversion (10.3 kcal/mol barrier) High_Temp Room Temperature (Rapid Equilibrium) High_Temp->Isomer_1a Single NMR Signal Low_Temp Low Temperature (-140 °C) (Slow Equilibrium) Low_Temp->Isomer_1a Distinct Signals Low_Temp->Isomer_2a Distinct Signals

Caption: Dynamic equilibrium of (16)annulene isomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for investigating the dynamic nature of (16)annulene isomers. Due to the rapid conformational changes at room temperature, obtaining spectra of individual isomers requires low-temperature measurements.

Quantitative Data:

Spectroscopic TechniqueIsomerTemperature (°C)Observed Chemical Shifts (δ, ppm)
¹H NMRMixture (1a & 2a)-30Single sharp signal (all protons equivalent)
¹H NMR1a and 2a-140Distinct signals for each isomer (specific shifts not reported in available literature)

Experimental Protocol: Low-Temperature ¹H NMR Spectroscopy

A general protocol for acquiring low-temperature ¹H NMR spectra of dynamic molecules like (16)annulene is as follows:

  • Sample Preparation: Dissolve a few milligrams of the (16)annulene sample in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated tetrahydrofuran (B95107) (THF-d₈) or deuterated dichloromethane (B109758) (CD₂Cl₂)). The solution should be prepared in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer equipped with a variable temperature unit.

  • Temperature Calibration: Calibrate the temperature of the NMR probe using a standard sample, such as methanol (B129727) or ethylene (B1197577) glycol, before inserting the (16)annulene sample.

  • Data Acquisition:

    • Insert the sample into the pre-cooled NMR probe.

    • Allow the sample to equilibrate at the desired low temperature (e.g., -140 °C) for several minutes.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. The number of scans may need to be increased to obtain a good signal-to-noise ratio for the less abundant isomer.

  • Data Processing: Process the acquired free induction decay (FID) using appropriate software to obtain the frequency-domain spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of (16)annulene. The spectrum is characterized by a main absorption band with several shoulders.

Quantitative Data:

The UV-Vis spectrum of (16)annulene has been digitized and is available in the NIST WebBook.[4] The key absorption maxima are summarized in the table below.

Wavelength (λmax, nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
~280~31,600
~320~10,000
~375~3,160
~450~1,000

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of (16)annulene in a UV-transparent solvent, such as cyclohexane (B81311) or ethanol. The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as a reference (blank).

  • Sample Measurement: Fill a matched cuvette with the (16)annulene solution.

  • Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).

Infrared (IR) and Raman Spectroscopy

Expected Vibrational Modes:

  • C-H stretching: Around 3000-3100 cm⁻¹

  • C=C stretching: Around 1600-1650 cm⁻¹

  • C-C stretching: Around 900-1200 cm⁻¹

  • C-H bending (out-of-plane): Around 700-1000 cm⁻¹

Experimental Protocol: IR and Raman Spectroscopy

  • IR Spectroscopy:

    • Sample Preparation: For solid samples, prepare a KBr pellet or a Nujol mull. For solutions, use a suitable IR-transparent solvent and cell.

    • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

    • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Raman Spectroscopy:

    • Sample Preparation: Samples can be in solid or solution form. A small amount of sample is placed in a glass capillary or on a microscope slide.

    • Instrumentation: Use a Raman spectrometer equipped with a laser excitation source.

    • Data Acquisition: Excite the sample with the laser and collect the scattered light.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of (16)annulene isomers.

G Start Synthesis of (16)Annulene Room_Temp_NMR Room Temperature ¹H NMR Start->Room_Temp_NMR UV_Vis UV-Vis Spectroscopy Start->UV_Vis IR_Raman IR and Raman Spectroscopy Start->IR_Raman Low_Temp_NMR Low Temperature ¹H NMR Room_Temp_NMR->Low_Temp_NMR Observe dynamic behavior Data_Analysis Data Analysis and Isomer Identification Low_Temp_NMR->Data_Analysis UV_Vis->Data_Analysis IR_Raman->Data_Analysis Conclusion Structural and Dynamic Characterization Data_Analysis->Conclusion

Caption: Experimental workflow for spectroscopic analysis.

Conclusion

The spectroscopic characterization of (16)annulene isomers reveals a molecule with complex dynamic behavior. While room temperature NMR shows a single averaged structure, low-temperature techniques are essential to probe the individual conformational isomers. The UV-Vis spectrum confirms the presence of an extended conjugated system. Although detailed IR and Raman data are scarce, these methods hold promise for further elucidating the vibrational characteristics of these non-aromatic annulenes. The combination of these spectroscopic techniques, coupled with computational studies, provides a powerful approach to understanding the structure and dynamics of (16)annulene and other fluxional molecules. This knowledge is fundamental for researchers in organic chemistry and can inform the design of novel molecules with specific electronic and conformational properties in the field of drug development.

References

Foundational

The Advent of a 16-π Electron System: The Discovery and First Synthesis of (16)Annulene

A landmark achievement in the study of aromaticity and cyclic polyenes, (16)annulene, a 16-π electron hydrocarbon, was first successfully synthesized and characterized in the mid-20th century. This in-depth guide explore...

Author: BenchChem Technical Support Team. Date: December 2025

A landmark achievement in the study of aromaticity and cyclic polyenes, (16)annulene, a 16-π electron hydrocarbon, was first successfully synthesized and characterized in the mid-20th century. This in-depth guide explores the seminal work that led to the creation of this non-aromatic annulene, detailing the experimental protocols of its initial synthesis and the key analytical data that defined its unique properties.

(16)Annulene, with the chemical formula C₁₆H₁₆, belongs to the family of annulenes, which are monocyclic hydrocarbons with alternating single and double bonds. Its electronic structure, with 16 π-electrons, does not conform to Hückel's rule for aromaticity (4n+2 π-electrons), leading to significant scientific interest in its physical and chemical behavior. The pioneering work of two research groups, led by Gerhard Schröder and Jean-François M. Oth, and by Franz Sondheimer and Yehiel Gaoni, was instrumental in bringing this molecule from theoretical concept to laboratory reality.

The First Successful Synthesis: Photolysis of a Cyclooctatetraene (B1213319) Dimer

The first reported synthesis of (16)annulene was accomplished by Schröder and Oth through the photolysis of a dimer of cyclooctatetraene.[1] This innovative approach provided a viable pathway to the 16-membered ring system.

Experimental Protocol: Synthesis of (16)Annulene via Photolysis

The following protocol is based on the seminal work of Schröder and Oth:

Starting Material: The syn-dimer of cyclooctatetraene.

Reaction Conditions:

  • Temperature: 0 °C[1]

  • Solvent: Not explicitly detailed in the initial reports, but subsequent discussions suggest an inert solvent like tetrahydrofuran (B95107) (THF) is suitable.

  • Irradiation: Photolysis was carried out using a mercury high-pressure lamp. The specific wavelength was not detailed, but it was sufficient to induce the cleavage of the central bond of the dimer.

  • Reaction Time: The duration of the photolysis was continued until spectroscopic analysis indicated the formation of the desired product.

Work-up and Purification:

  • After photolysis, the solvent was removed under reduced pressure at low temperature to avoid thermal decomposition of the product.

  • The resulting residue was purified by low-temperature chromatography on alumina.

  • Elution with a non-polar solvent (e.g., pentane (B18724) or hexane) yielded the (16)annulene as a crystalline solid.

Yield: The synthesis was reported to proceed with a remarkable 60% yield.[1]

Structural Characterization and Properties

The initial characterization of (16)annulene revealed its non-aromatic nature, a finding that was in stark contrast to its 18-π electron counterpart,annulene.

Spectroscopic Data

The spectroscopic analysis of the newly synthesized (16)annulene was crucial in determining its structure and electronic properties.

¹H NMR Spectroscopy: The proton NMR spectrum of (16)annulene provided compelling evidence for its non-aromaticity. At low temperatures, the spectrum showed a paratropic ring current, with the inner protons shifted to a low field and the outer protons to a high field, which is characteristic of a 4n π-electron system.[1]

Table 1: Initial ¹H NMR Chemical Shift Data for (16)Annulene

Proton TypeChemical Shift (δ, ppm)
Inner ProtonsLow Field
Outer ProtonsHigh Field

Note: Precise numerical values were not provided in the initial reports, but the qualitative description of the chemical shifts was a key diagnostic feature.

Crystal Structure: X-ray crystallographic studies confirmed that (16)annulene is not a planar molecule and exhibits significant bond length alternation between single and double bonds, further supporting its classification as a non-aromatic polyene.

Logical Workflow of the First Synthesis

The synthesis of (16)annulene from the cyclooctatetraene dimer can be visualized as a straightforward photochemical process.

Synthesis_Workflow cluster_start Starting Material cluster_process Process cluster_product Product Start Cyclooctatetraene Dimer Process Photolysis (hν, 0 °C) Start->Process Irradiation Product (16)Annulene Process->Product Ring Opening

Caption: Workflow of the first synthesis of (16)annulene.

Signaling Pathway of Discovery

The discovery of (16)annulene was a logical progression in the study of annulenes and the verification of Hückel's rule.

Discovery_Pathway A Hückel's Rule (4n+2 π) B Synthesis of Aromatic Annulenes (e.g., [18]annulene) A->B C Interest in 4n π Systems A->C D Theoretical Prediction of Non-Aromaticity in [16]Annulene C->D E Development of Synthetic Routes D->E F First Successful Synthesis (Schröder & Oth) E->F G Spectroscopic and Structural Characterization F->G H Confirmation of Non-Aromaticity G->H

Caption: The logical pathway leading to the discovery of (16)annulene.

Conclusion

The first synthesis of (16)annulene by Schröder and Oth was a pivotal moment in organic chemistry. It provided experimental validation for the predictions of aromaticity rules for a 4n π-electron system and opened the door for further investigations into the properties and reactivity of non-aromatic and anti-aromatic molecules. The elegant simplicity of the photochemical approach and the definitive characterization of the product laid a solid foundation for the rich and ongoing field of annulene chemistry.

References

Exploratory

Conformational Landscape of the (16)Annulene Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract (16)Annulene, a non-aromatic [4n]annulene, presents a fascinating case study in conformational analysis due to its fluxional nature and the subtle...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(16)Annulene, a non-aromatic [4n]annulene, presents a fascinating case study in conformational analysis due to its fluxional nature and the subtle interplay of steric and electronic effects that govern its three-dimensional structure. This technical guide provides an in-depth exploration of the conformational landscape of the (16)annulene ring, summarizing key structural parameters, outlining experimental and computational methodologies for its study, and visualizing the dynamic relationships between its conformers.

Introduction

Annulenes, monocyclic hydrocarbons with alternating single and double bonds, have been central to the development of theories of aromaticity. While [4n+2]π electron systems, such as benzene, exhibit aromatic stability, [4n]π systems, like (16)annulene, are typically non-aromatic and adopt non-planar conformations to avoid the destabilizing effects of anti-aromaticity. The conformational flexibility of the 16-membered ring of (16)annulene results in a complex potential energy surface with multiple minima and low-energy transition states, leading to a dynamic equilibrium of several conformers. Understanding this conformational behavior is crucial for elucidating its reactivity and potential applications.

Conformational Isomers of (16)Annulene

Experimental and computational studies have identified several low-energy conformers of (16)annulene. The two most predominantly discussed isomers are designated as 1a and 2a .

  • Conformer 1a: This isomer possesses S₄ symmetry and is the experimentally observed structure in the crystalline state.[1] It is characterized by a non-planar arrangement of the carbon atoms.

  • Conformer 2a: This is another low-energy isomer that exists in equilibrium with 1a in solution.

Computational studies have also identified a total of six low-lying conformational isomers, though detailed structural information for all of them is not widely available.[2]

Quantitative Structural Data

The structural parameters of the most stable conformer of (16)annulene have been determined by X-ray crystallography and computational methods.

ParameterConformer 1a (S₄ symmetry) - Experimental (X-ray)[1]Conformer 1a - CalculatedConformer 2a - Calculated
Symmetry S₄S₄C₂
Relative Energy (kcal/mol) -0.0+0.8[3]
C-C Single Bond Length (Å) ~1.454Data not availableData not available
C=C Double Bond Length (Å) ~1.333Data not availableData not available
Bond Angles (°) Data not availableData not availableData not available
Dihedral Angles (°) Data not availableData not availableData not available
Conformational Interconversion

(16)Annulene exhibits dynamic behavior, with its conformers rapidly interconverting in solution. This process, known as conformational automerization, has been studied using variable-temperature NMR spectroscopy and computational methods. The energy barrier for the interconversion of conformers 1a and 2a has been determined both experimentally and computationally.

ProcessExperimental Activation Energy (kcal/mol)Calculated Activation Energy (kcal/mol)
1a ⇌ 2a Interconversion 10.3[3]8-10[4]

Computational studies suggest that the transition states connecting these conformational minima possess Möbius topology, which facilitates the π-bond shifting and configuration change.[4]

conformational_interconversion cluster_1a Conformer 1a (S4) cluster_ts Transition State cluster_2a Conformer 2a (C2) 1a 1a TS TS 1a->TS Ea = 10.3 kcal/mol 2a 2a TS->2a 2a->TS ΔE = 0.8 kcal/mol

Energy profile for the interconversion of (16)annulene conformers.

Experimental Protocols

The conformational analysis of (16)annulene relies on two primary experimental techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Variable-Temperature NMR Spectroscopy

Variable-temperature (VT) NMR is a powerful tool for studying the dynamic equilibria of fluxional molecules like (16)annulene. By recording NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of interconversion between conformers increases, allowing for the determination of the energy barriers of these processes.

Methodology:

  • Sample Preparation: A solution of high-purity (16)annulene is prepared in a suitable deuterated solvent that remains liquid over the desired temperature range (e.g., deuterated toluene (B28343) or tetrahydrofuran). The concentration should be optimized for a good signal-to-noise ratio.

  • Instrumentation: A high-field NMR spectrometer equipped with a variable-temperature probe is required. The temperature control unit must be accurately calibrated.

  • Data Acquisition:

    • A series of ¹H NMR spectra are acquired at various temperatures, starting from a low temperature where the conformational exchange is slow on the NMR timescale, resulting in separate signals for each conformer.

    • The temperature is then incrementally increased, and spectra are recorded at each step. Particular attention is paid to the coalescence temperature, where the signals for the interconverting protons merge into a single broad peak.

    • Spectra are also recorded at temperatures above coalescence, where the exchange is fast, and a single, sharp, time-averaged signal is observed.

  • Data Analysis: The rate constants for the conformational exchange at different temperatures are determined from the lineshape analysis of the NMR signals. The Gibbs free energy of activation (ΔG‡) can then be calculated using the Eyring equation.

vt_nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Prepare (16)annulene solution in deuterated solvent low_T Record NMR spectrum at low temperature (slow exchange) prep->low_T inc_T Incrementally increase temperature low_T->inc_T coal_T Record spectrum at coalescence temperature inc_T->coal_T high_T Record spectrum at high temperature (fast exchange) coal_T->high_T lineshape Lineshape analysis to determine rate constants (k) high_T->lineshape eyring Apply Eyring equation to calculate activation energy (ΔG‡) lineshape->eyring

Workflow for Variable-Temperature NMR analysis.
Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive information about the solid-state conformation of a molecule, including precise bond lengths, bond angles, and dihedral angles.

Methodology:

  • Crystal Growth: High-quality single crystals of (16)annulene are grown, typically by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution. The choice of solvent is critical and may require screening of various options.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For air-sensitive samples, mounting is performed in an inert atmosphere.

  • Data Collection:

    • The mounted crystal is placed in a single-crystal X-ray diffractometer.

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • The instrument is used to determine the unit cell parameters and the crystal lattice symmetry.

    • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to obtain a set of structure factors.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, resulting in a final, high-resolution crystal structure.

Computational Methodology

Computational chemistry plays a vital role in complementing experimental data and providing a deeper understanding of the conformational preferences and dynamics of (16)annulene.

Methodology:

  • Conformational Search: An initial exploration of the potential energy surface is performed to identify all possible low-energy conformers. This can be achieved using methods such as:

    • Molecular mechanics-based systematic or stochastic searches.

    • Ab initio or density functional theory (DFT) based molecular dynamics simulations.

  • Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically using DFT (e.g., B3LYP functional) or ab initio methods (e.g., MP2) with an appropriate basis set (e.g., 6-31G* or larger).

  • Energy Calculations: Single-point energy calculations are performed on the optimized geometries using more accurate methods, such as coupled-cluster theory (e.g., CCSD(T)), to obtain reliable relative energies of the conformers.

  • Transition State Search: The transition states connecting the low-energy conformers are located using methods like the synchronous transit-guided quasi-Newton (STQN) method. The nature of the transition state is confirmed by frequency calculations (a single imaginary frequency).

  • Property Calculations: Various molecular properties, such as NMR chemical shifts and vibrational frequencies, can be calculated for the optimized structures to aid in the interpretation of experimental spectra.

computational_workflow cluster_search Conformational Search cluster_opt Geometry Optimization cluster_energy Energy Calculation cluster_ts Transition State Analysis search Initial exploration of potential energy surface opt Optimize conformer geometries (DFT or ab initio) search->opt energy Calculate single-point energies (e.g., CCSD(T)) opt->energy ts_search Locate transition states opt->ts_search freq_calc Frequency calculations to confirm transition states ts_search->freq_calc

General computational workflow for conformational analysis.

Conclusion

The conformational analysis of the (16)annulene ring reveals a dynamic and complex system. Its non-planar structure, characterized by distinct conformers in equilibrium, is a direct consequence of avoiding anti-aromatic destabilization. The synergy between experimental techniques like variable-temperature NMR and single-crystal X-ray diffraction, and high-level computational methods, has been instrumental in elucidating the subtle energetic and structural details of its conformational landscape. This in-depth understanding is fundamental for predicting the chemical behavior of (16)annulene and for the rational design of related macrocyclic systems in various fields of chemical science.

References

Foundational

(16)Annulene: An In-depth Analysis of a Non-aromatic 4n π-Electron System

Executive Summary: (16)Annulene, a monocyclic, completely conjugated hydrocarbon with 16 π-electrons, presents a classic case study in the principles of aromaticity. According to Hückel's rule, its 4n π-electron count (w...

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: (16)Annulene, a monocyclic, completely conjugated hydrocarbon with 16 π-electrons, presents a classic case study in the principles of aromaticity. According to Hückel's rule, its 4n π-electron count (where n=4) predicts anti-aromatic character if the molecule were planar. However, to avoid the significant destabilization associated with anti-aromaticity, (16)annulene distorts from planarity. This structural deviation results in a loss of continuous π-orbital overlap, leading to the classification of (16)annulene as a non-aromatic compound. Experimental evidence from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy confirms a non-planar structure with distinct single and double bonds. Despite this, it exhibits a paramagnetic ring current, a characteristic feature of anti-aromatic systems. Conversely, the reduction of (16)annulene to its dianion creates an 18 π-electron system that fulfills the 4n+2 rule, resulting in a planar, aromatic species. This guide provides a technical overview of the theoretical principles, experimental data, and analytical protocols that define the electronic nature of (16)annulene.

Theoretical Framework: Hückel's Rule and Aromaticity

Aromaticity describes the enhanced stability of certain cyclic, planar, and fully conjugated molecules. The electronic basis for this property is defined by Hückel's rule, which provides two key criteria based on the number of π-electrons in the system:

  • Aromatic Systems: Contain (4n + 2) π-electrons (where n is a non-negative integer) and exhibit significant resonance stabilization. Benzene (6 π-electrons, n=1) is the archetypal aromatic compound.

  • Anti-aromatic Systems: Contain 4n π-electrons and are significantly destabilized if forced into a planar conformation.

(16)Annulene possesses 16 π-electrons, which conforms to the 4n rule (n=4). Therefore, a planar, fully conjugated[1]annulene molecule is predicted to be anti-aromatic and highly unstable.[2][3] To circumvent this energetic penalty, the molecule distorts its geometry, sacrificing the continuous conjugation required for anti-aromaticity and becoming non-aromatic.[4][5] This structural escape from anti-aromaticity is a common theme in larger annulenes with 4n π-electron counts.[6]

start Start: (16)Annulene pi_count Count π-Electrons start->pi_count huckel_check Apply Hückel's Rule (4n or 4n+2?) pi_count->huckel_check 16 π-Electrons anti_aromatic_predicted Prediction for Planar System: Anti-Aromatic (Unstable) huckel_check->anti_aromatic_predicted 4n (n=4) aromatic_predicted Aromatic huckel_check->aromatic_predicted 4n+2 distortion Structural Response: Distorts from Planarity anti_aromatic_predicted->distortion To Avoid Instability result Conclusion: Non-Aromatic distortion->result Breaks Conjugation

Figure 1. Logical workflow for determining the aromaticity of (16)annulene.

Experimental Evidence and Data

The non-aromatic nature of (16)annulene is substantiated by extensive experimental data, primarily from X-ray crystallography and NMR spectroscopy. These techniques reveal a non-planar structure with localized π-bonds, although magnetic properties indicate some residual anti-aromatic character.

Data Presentation

The following table summarizes key quantitative data from experimental and computational studies of neutral (16)annulene and its aromatic dianion.

ParameterNeutral (16)Annulene(16)Annulene Dianion ([C₁₆H₁₆]²⁻)Significance
π-Electron Count 16 (4n system)18 (4n+2 system)Obeys Hückel's rule for anti-aromaticity.[2][3]
Geometry Non-planar[4][7]Assumes a more planar conformation[8]Avoids anti-aromatic destabilization.
C-C Bond Lengths (Å) Alternating: ~1.333 (double) and ~1.454 (single)[5][7]More uniform (aromatic)Indicates lack of electron delocalization (non-aromatic).
¹H NMR Ring Current Paramagnetic (Paratropic)[8][9]Diamagnetic (Diatropic)[8]Inner protons are shifted downfield, outer protons upfield—a hallmark of anti-aromaticity.
NICS(0) Value (ppm) +6.4 to +7.3 (for calculated isomers)[10]Negative value expectedPositive NICS values are indicative of anti-aromatic character.
Structural Analysis

X-ray diffraction studies have been pivotal in determining the precise molecular structure of (16)annulene. The molecule is non-planar, exhibiting almost complete bond alternation.[7] The structure contains a mix of cis and trans double bonds, with single bonds that are alternately trans and gauche.[4][7] The average torsion angle at the gauche bonds is approximately 41°, which forces the molecule out of planarity and prevents the continuous overlap of p-orbitals necessary for aromaticity or anti-aromaticity.[7]

Magnetic Properties

Despite its non-planar structure, ¹H NMR spectroscopy reveals that neutral (16)annulene sustains a paramagnetic ring current.[8] This is a key indicator of anti-aromatic character, where the inner protons are shifted downfield and the outer protons are shifted upfield. Studies on perdeuterated[1]annulene confirmed this effect, showing that reduced steric strain among the inner hydrogens allows the ring to become slightly more planar, thereby increasing the paramagnetic ring current.[8]

Experimental Protocols

The characterization of (16)annulene relies on a combination of synthesis, structural elucidation, and spectroscopic analysis.

synthesis Synthesis (e.g., Photolysis of Cyclooctatetraene Dimer) isolation Isolation & Purification (Chromatography) synthesis->isolation xray Structural Analysis: X-ray Crystallography isolation->xray nmr Magnetic Property Analysis: NMR Spectroscopy isolation->nmr conclusion Characterization as Non-Aromatic xray->conclusion nmr->conclusion

Figure 2. General experimental workflow for the characterization of (16)annulene.

Synthesis Protocol

One established method for the synthesis of (16)annulene involves the photolysis of the dimer of cyclooctatetraene.[10]

  • Dimerization: Cyclooctatetraene is first dimerized to form a polycyclic precursor.

  • Photolysis: The resulting dimer is subjected to ultraviolet irradiation. This photochemical reaction induces a ring-opening cascade, ultimately yielding the[1]annulene macrocycle.

  • Isomer Separation: The synthesis produces a mixture of isomers.[10] These are typically separated at low temperatures using column chromatography to isolate the desired conformer for further analysis.

X-ray Crystallography Protocol

The crystal structure of (16)annulene was determined using single-crystal X-ray diffraction. The protocol, as described by Johnson, Paul, and King (1970), involves the following key steps:[7]

  • Crystal Growth: Suitable single crystals of (16)annulene are grown from solution at low temperatures to minimize thermal motion.

  • Data Collection: The crystal is mounted on a goniometer and cooled (e.g., to 4°C). X-ray diffraction data are collected using a diffractometer, with methods such as equi-inclination Weissenberg photography or counter-based data collection.

  • Structure Solution and Refinement: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit between the observed and calculated structure factors, yielding precise bond lengths, bond angles, and torsion angles. The reported crystal structure for (16)annulene belongs to the monoclinic space group P2₁/c.[7]

NMR Spectroscopy Protocol

NMR spectroscopy is used to probe the magnetic environment of the protons, which is highly sensitive to the presence of a ring current.

  • Sample Preparation: A solution of purified (16)annulene is prepared in a deuterated solvent (e.g., THF-d₈) in an NMR tube.

  • Data Acquisition: ¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).

  • Low-Temperature Analysis: To slow down conformational exchange processes that can average out signals, spectra are often recorded at low temperatures (e.g., 153 K or -140 °C).[8][10]

  • Spectral Analysis: The chemical shifts of the inner and outer protons are analyzed. A downfield shift for inner protons and an upfield shift for outer protons relative to olefinic standards indicate a paramagnetic ring current (anti-aromatic character). An opposite trend indicates a diamagnetic ring current (aromatic character).

Conclusion

(16)Annulene is a seminal molecule in the study of aromaticity. While its 16 π-electron count designates it as a 4n system, theoretically predisposing it to anti-aromaticity, it avoids this unstable electronic state by adopting a non-planar conformation. This structural distortion breaks the continuous π-conjugation, rendering the molecule non-aromatic. Experimental data from X-ray crystallography confirms this non-planar, bond-alternating structure. However, NMR spectroscopy reveals the presence of a weak paramagnetic ring current, suggesting that it retains some latent anti-aromatic character. The conversion of (16)annulene to its 18 π-electron dianion, an aromatic species, further underscores the delicate interplay between electron count, planarity, and stability that governs these systems. Therefore, (16)annulene is most accurately classified as non-aromatic .

References

Exploratory

Theoretical Prediction ofAnnulene Geometry: A Technical Guide

Theoretical Prediction of[1]Annulene Geometry: A Technical Guide Introduction [1]Annulene is a member of the annulene family of hydrocarbons with the chemical formula C₁₆H₁₆. As a 4n π-electron system (where n=4), it is...

Author: BenchChem Technical Support Team. Date: December 2025

Theoretical Prediction of[1]Annulene Geometry: A Technical Guide

Introduction

[1]Annulene is a member of the annulene family of hydrocarbons with the chemical formula C₁₆H₁₆. As a 4n π-electron system (where n=4), it is predicted by Hückel's rule to be antiaromatic if planar.[2][3][4] However, theoretical and experimental studies have shown that[1]annulene adopts a non-planar conformation to avoid the destabilization associated with antiaromaticity, resulting in a non-aromatic character.[5][6][7] This guide provides an in-depth technical overview of the theoretical predictions regarding the geometry of[1]annulene, supported by experimental data.

Theoretical Methodologies

The geometry and electronic structure of[1]annulene have been investigated using various computational quantum chemistry methods. Density Functional Theory (DFT) and ab initio methods are the primary tools for these predictions.

Computational Protocols:

  • Density Functional Theory (DFT):

    • Functionals: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and BH&HLYP (Becke, half-and-half, Lee-Yang-Parr) are commonly used functionals.[5][8] It has been noted that density functionals with a low percentage of Hartree-Fock exchange at long ranges can lead to delocalization errors and overestimate aromaticity.[9][10]

    • Basis Sets: The 6-311+G(d,p) and 6-311+G** basis sets are frequently employed for geometry optimizations.[5][8]

  • Ab Initio Methods:

    • Coupled Cluster (CC): The CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) method, often in conjunction with a correlation-consistent basis set like cc-pVDZ, is used to obtain more accurate single-point energies for the DFT-optimized geometries.[5][8]

    • Estimated CCSD(T) Energies: A common approach to approximate high-level accuracy is to use an estimated energy (E_est) calculation, which combines energies from different levels of theory.[5]

Predicted Geometries and Energetics

Computational studies have identified several low-energy conformers of[1]annulene. The two most stable isomers are designated as 1a and 2a .[5]

  • Isomer 1a: This conformer has a cis,trans,cis,trans,cis,trans,cis,trans (CTCTCTCT) configuration of double bonds and possesses S₄ symmetry.[9][10]

  • Isomer 2a: This conformer has a cis,trans,cis,trans,trans,cis,trans,trans (CTCTTCTT) configuration.[8]

Both of these conformers are non-planar, which leads to a clear alternation of single and double bond lengths.[5]

Table 1: Comparison of Theoretical and Experimental Geometrical Parameters for[1]Annulene

ParameterTheoretical (BH&HLYP/6-311+G(d,p))Experimental (X-ray Crystallography)
C-C Single Bond LengthNot explicitly stated in snippets1.454 Å[6][7]
C=C Double Bond LengthNot explicitly stated in snippets1.333 Å[6][7]
Torsion Angle (gauche bond)Not explicitly stated in snippets41°[6]
SymmetryS₄ (for isomer 1a)S₄ non-crystallographic symmetry[6]

Table 2: Calculated Relative Energies and Properties of[1]Annulene Isomers

IsomerRelative Energy (kcal/mol, E_est)NICS(0) (ppm)Aromaticity
1a 0.0+6.4Non-aromatic[5]
2a 0.8+7.3Non-aromatic[5]

The positive Nucleus-Independent Chemical Shift (NICS) values for both isomers indicate a paratropic ring current, which is characteristic of antiaromatic systems, but the non-planar geometry and bond alternation lead to an overall classification as non-aromatic.[5]

Dynamic Processes and Conformational Interconversion

Experimental ¹H NMR spectra of[1]annulene show a single signal at -30 °C, which suggests rapid conformational changes and bond shifting that make all protons equivalent on the NMR timescale.[5] Theoretical studies have elucidated the pathways and energy barriers for these dynamic processes.

The interconversion between conformers is a multi-step process. For instance, the automerization of 1a (1a → 1a') proceeds through several intermediates and transition states.[5] The conversion between the two main isomers, 1a and 2a , also involves intermediate conformers.

G cluster_1a Isomer 1a Automerization cluster_1a_to_2a Isomer 1a to 2a Conversion 1a 1a 1c 1c 1a->1c 7.9 kcal/mol 1a_prime 1a' 1c->1a_prime 7.9 kcal/mol 1c_2 1c TS_1c2b TS-1c2b 1c_2->TS_1c2b 13.7 kcal/mol 2b 2b TS_1c2b->2b

Figure 1: Simplified energy profile for the conformational changes of[1]annulene.

Table 3: Calculated Activation Barriers for Dynamic Processes in[1]Annulene

ProcessComputational MethodActivation Barrier (kcal/mol)
Conformational Automerization (1a → 1c)E_est7.9[5]
Isomer Interconversion (1 → 2 via TS-1c2b)CCSD(T)/cc-pVDZ(est)13.7[5][8]
Isomer Interconversion (1 → 2)B3LYP/6-311+G 6.9[8]
Isomer Interconversion (1 → 2)BH&HLYP/6-311+G16.7[8]
Experimental Barrier (1 ⇌ 2)¹H NMR Spectroscopy10.3[5]

The theoretical calculations show that the barriers for these conformational changes are low, which is consistent with the experimental observation of rapid rearrangements.[5] The key step in the interconversion of isomers is a "twist-coupled bond shift" that proceeds through a Möbius aromatic transition state.[5][8]

Logical Workflow for Theoretical Prediction

The process of theoretically predicting the geometry of[1]annulene follows a structured workflow.

G Start Start Propose_Initial_Structures Propose Initial Conformations (e.g., CTCTCTCT, CTCTTCTT) Start->Propose_Initial_Structures Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Propose_Initial_Structures->Geometry_Optimization Frequency_Analysis Frequency Analysis (Confirm Minima) Geometry_Optimization->Frequency_Analysis Single_Point_Energy Single-Point Energy Calculation (e.g., CCSD(T)/cc-pVDZ) Frequency_Analysis->Single_Point_Energy TS_Search Transition State Search Frequency_Analysis->TS_Search Property_Calculation Property Calculation (e.g., NICS) Single_Point_Energy->Property_Calculation Compare_Experiment Compare with Experimental Data (X-ray, NMR) Property_Calculation->Compare_Experiment IRC_Calculation IRC Calculation (Confirm Transition States) TS_Search->IRC_Calculation IRC_Calculation->Single_Point_Energy End End Compare_Experiment->End

Figure 2: Workflow for the computational prediction of[1]annulene geometry.

Theoretical predictions, primarily using DFT and high-level ab initio methods, have been instrumental in understanding the geometry and dynamic behavior of[1]annulene. These computational studies have shown that[1]annulene avoids antiaromaticity by adopting non-planar conformations with significant bond length alternation. The theoretically predicted geometries and low-energy barriers for interconversion are in good agreement with experimental data from X-ray crystallography and NMR spectroscopy. The concept of a Möbius aromatic transition state has been crucial in explaining the facile configurational changes observed in this molecule.

References

Foundational

Whitepaper: The Non-Planar Conformation of Annulenes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals. Abstract Annulenes, as fully conjugated monocyclic hydrocarbons, represent a fundamental system for the study of aromaticity and antiaromaticity. Whi...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Annulenes, as fully conjugated monocyclic hydrocarbons, represent a fundamental system for the study of aromaticity and antiaromaticity. While Hückel's rule provides a powerful prediction of electronic stability based on π-electron count for planar systems, many annulenes deviate from planarity. This deviation is not an exception but a crucial manifestation of the interplay between electronic effects and steric or strain factors. This technical guide provides an in-depth exploration of the core principles governing the non-planar conformations of annulenes. We will examine the thermodynamic tug-of-war between achieving aromatic stabilization (or avoiding antiaromatic destabilization) and minimizing angle, torsional, and van der Waals strain. Through case studies of key annulenes, supported by quantitative data and detailed experimental protocols, this document offers a comprehensive framework for understanding and predicting the three-dimensional structures of these important cyclic systems.

Introduction: The Concept of Aromaticity and Annulenes

Annulenes are monocyclic hydrocarbons with a system of alternating single and double bonds.[1] They are named using the notation [n]annulene, where 'n' signifies the number of carbon atoms in the ring. The foundational concept for understanding their behavior is aromaticity, a property of cyclic, planar, and fully conjugated compounds that imparts exceptional stability.

According to Hückel's rule, a molecule is considered aromatic if it possesses (4n+2) π-electrons, where n is a non-negative integer (e.g., 2, 6, 10, 14...).[2] Conversely, a planar, cyclic, conjugated molecule with 4n π-electrons is deemed antiaromatic and is significantly destabilized.[3] Systems that fail to meet the criteria of being cyclic, planar, or fully conjugated are classified as non-aromatic, exhibiting stability comparable to their acyclic polyene counterparts.[4]

However, Hückel's rule's prerequisite of planarity is often the critical point of failure. Many annulenes adopt non-planar conformations to escape the severe destabilization of antiaromaticity or to alleviate prohibitive steric and angle strain, even if it means forgoing the stability of aromaticity.[5][6] This guide will dissect the energetic factors that compel these molecules out of a planar arrangement.

Core Principles Governing Annulene Conformation

The observed geometry of an annulene is the result of a delicate energy balance between competing electronic and structural factors. A molecule will naturally adopt the conformation that corresponds to its global energy minimum.

  • Electronic Factors (Aromaticity vs. Antiaromaticity): The primary electronic driving force is the pursuit of aromatic stabilization or the avoidance of antiaromatic destabilization. For a [4n+2]annulene, there is a strong electronic incentive to adopt a planar conformation to enable the π-orbital overlap necessary for aromaticity. For a [4n]annulene, the opposite is true; the molecule will distort from planarity to disrupt π-conjugation and avoid the energetically punitive state of antiaromaticity.[7]

  • Angle Strain (Baeyer Strain): This type of strain arises when the bond angles within a ring are forced to deviate from the ideal values for a given hybridization state. For the sp²-hybridized carbons in an annulene, the ideal bond angle is 120°. Forcing a small or medium-sized ring into a planar conformation can introduce significant angle strain, thereby increasing the molecule's potential energy.[8] For example, a planar, decagonalannulene would require internal angles of 144°, a major deviation from 120°.

  • Steric Strain (van der Waals Strain): In medium to large annulenes, adopting a planar conformation can force the hydrogen atoms located on the interior of the ring into close proximity.[1] When the distance between these non-bonded atoms becomes less than the sum of their van der Waals radii, a strong repulsive force, known as steric or van der Waals strain, is introduced, significantly destabilizing the planar arrangement.[9]

  • Torsional Strain (Pitzer Strain): This strain results from the eclipsing of bonds on adjacent atoms.[10] A planar conformation often maximizes torsional strain, which can be alleviated by twisting or puckering the ring.

The final conformation of any given annulene is a compromise, minimizing the sum of these destabilizing energies while optimizing electronic stability.

Case Studies of Key Annulenes

The principles outlined above are best illustrated by examining specific annulenes.

  • [11]Annulene (Benzene): As the archetypal aromatic compound, benzene (B151609) possesses 6 (i.e., 4n+2 for n=1) π-electrons. Its hexagonal geometry is planar with ideal 120° bond angles, meaning it suffers from no angle strain. There are no internal hydrogens, so steric strain is not a factor. Its planarity allows for full π-electron delocalization, resulting in profound aromatic stability.

  • [5]Annulene (Cyclooctatetraene): With 8 (i.e., 4n for n=2) π-electrons, cyclooctatetraene (B1213319) would be antiaromatic if planar.[12] Furthermore, a planar octagon has internal angles of 135°, leading to significant angle strain for sp² carbons. To avoid both antiaromaticity and angle strain, it adopts a non-planar "tub" conformation.[12][13] This puckering breaks the continuous overlap of p-orbitals, rendering the molecule non-aromatic and electronically similar to a simple polyene.[1]

  • Annulene (Cyclodecapentaene): This annulene has 10 (i.e., 4n+2 for n=2) π-electrons and is predicted by Hückel's rule to be aromatic.[14] However, a planar conformation is strongly disfavored due to two primary factors: severe steric strain from the two internal hydrogen atoms clashing, and significant angle strain in the all-cis isomer.[1][11] Consequently,annulene exists as various non-planar, non-aromatic conformers.[1][15] Aromaticity can be induced by forcing the 10-π system into planarity, as demonstrated by 1,6-methanoannulene, where a -CH₂- bridge pulls the ring into a stable, nearly planar, and aromatic conformation.[16][17]

  • [18]Annulene: Possessing 14 (4n+2 for n=3) π-electrons,[18]annulene is large enough to accommodate its internal hydrogens in a nearly planar conformation without prohibitive steric strain.[19] It exhibits the properties of an aromatic compound.

  • [20]Annulene: As a 4n (n=4) system,[20]annulene avoids an antiaromatic planar state by adopting a non-planar conformation with alternating single and double bond lengths.[20]

  • Annulene: This is a 4n+2 (n=4) system. The large ring is able to adopt a nearly planar conformation where the steric repulsion of the six internal hydrogens is minimized, allowing it to sustain a diamagnetic ring current and exhibit aromatic character.[13][21]

Quantitative Data Presentation

The structural and electronic properties of annulenes can be quantified through various experimental and computational methods.

Table 1: Properties and Geometries of Key Annulenes

Annuleneπ-Electron CountHückel's Rule Prediction (Planar)Observed ConformationAromatic CharacterKey Structural Data
[22]Annulene 4 (4n, n=1)AntiaromaticPlanar (unavoidable)AntiaromaticRectangular, alternating bonds
[11]Annulene 6 (4n+2, n=1)AromaticPlanarAromaticC-C bond length: ~1.40 Å
[5]Annulene 8 (4n, n=2)AntiaromaticNon-planar (Tub)[12]Non-aromatic[3]C-C: ~1.46 Å, C=C: ~1.33 Å
Annulene 10 (4n+2, n=2)AromaticNon-planar[11]Non-aromatic[14]Various conformers (twist, boat)[1]
[18]Annulene 14 (4n+2, n=3)AromaticNearly PlanarAromatic4 internal H atoms[19]
[20]Annulene 16 (4n, n=4)AntiaromaticNon-planar[20]Non-aromaticAlternating bond lengths[20]
Annulene 18 (4n+2, n=4)AromaticNearly Planar[21]Aromatic6 internal H atoms[13]

Table 2: Representative ¹H NMR Spectroscopic Data

A key indicator of aromaticity is the presence of a ring current, which strongly deshields outer protons and shields inner protons in an external magnetic field.

AnnuleneProton TypeRepresentative ¹H NMR Chemical Shift (δ, ppm)
[11]Annulene (Benzene) Outer~7.3
[5]Annulene Outer~5.7 (alkene-like)
[18]Annulene Outer / Inner~7.6 / ~0.0
Annulene Outer / Inner~9.3 / ~ -3.0

Experimental Protocols

The determination of annulene conformation and aromatic character relies on key analytical techniques.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of an annulene in the solid state, including bond lengths, bond angles, and planarity.

Methodology:

  • Crystal Growth: High-quality single crystals of the annulene are grown, typically by slow evaporation of a suitable solvent or by slow cooling of a saturated solution. Crystal quality is paramount for obtaining high-resolution data.

  • Data Collection: A single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[22]

  • Structure Solution: The diffraction data (intensities and positions of reflections) are processed. Initial phases are determined using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is fitted to the electron density map. The positions and anisotropic displacement parameters of the atoms are refined using least-squares methods to achieve the best fit between the observed diffraction pattern and the one calculated from the model.[22] The final refined structure provides sub-angstrom precision on atomic positions, confirming planarity or detailing the nature of any non-planar distortion.[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the aromaticity of an annulene in solution by detecting the presence and magnitude of a magnetically induced ring current.

Methodology:

  • Sample Preparation: A small quantity (~1-5 mg) of the annulene is dissolved in a suitable deuterated solvent (e.g., CDCl₃, THF-d₈) in a standard NMR tube. The choice of solvent is critical to ensure solubility and minimize solvent-induced shifts.[23]

  • Data Acquisition: The sample is placed in the core of a high-field NMR spectrometer (e.g., 400-800 MHz). A ¹H NMR spectrum is acquired. Key parameters include the number of scans, acquisition time, and relaxation delay, which are optimized to ensure good signal-to-noise.

  • Spectral Analysis: The chemical shifts (δ) of the protons are analyzed. In an aromatic [4n+2]annulene, the delocalized π-electrons circulate in the presence of the external magnetic field, creating a diatropic ring current. This induced magnetic field opposes the external field inside the ring and reinforces it outside the ring. Consequently, protons on the interior of the ring are strongly shielded (appearing at unusually low δ, often negative), while protons on the exterior are strongly deshielded (appearing at high δ, >7 ppm).[19] For antiaromatic [4n]annulenes, a paratropic ring current has the opposite effect. Non-aromatic, non-planar annulenes show chemical shifts typical of acyclic alkenes (~5-6 ppm).

Visualization of Core Concepts

Diagrams generated using Graphviz provide a clear visual summary of the logical relationships and workflows discussed.

G cluster_input Governing Factors cluster_strain Destabilizing Forces cluster_output Resulting Properties pi_electrons π-Electron Count (Hückel's Rule) balance Thermodynamic Balance (Minimization of Total Energy) pi_electrons->balance ring_size Ring Size angle_strain Angle Strain (Deviation from 120°) ring_size->angle_strain steric_strain Steric Strain (Internal H-H Repulsion) ring_size->steric_strain angle_strain->balance steric_strain->balance torsional_strain Torsional Strain (Eclipsing Interactions) torsional_strain->balance conformation Observed Conformation (Planar vs. Non-Planar) balance->conformation aromaticity Aromatic Character (Aromatic, Antiaromatic, Non-aromatic) conformation->aromaticity G start Annulene Synthesis & Purification crystal Single Crystal Growth start->crystal nmr_prep Dissolution in Deuterated Solvent start->nmr_prep xray X-ray Diffraction Data Collection crystal->xray structure 3D Structure Determination (Bond Lengths, Angles, Planarity) xray->structure conclusion Characterization Complete: Conformation & Aromaticity structure->conclusion nmr ¹H NMR Spectroscopy Data Acquisition nmr_prep->nmr ring_current Ring Current Analysis (Chemical Shifts) nmr->ring_current ring_current->conclusion

References

Exploratory

Bond Alternation in Large Ring Annulenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth examination of bond alternation in large ring annulenes, a fundamental concept in organic chemistry with significa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of bond alternation in large ring annulenes, a fundamental concept in organic chemistry with significant implications for the design and development of novel therapeutic agents. By understanding the delicate interplay of aromaticity, anti-aromaticity, and non-aromaticity in these macrocyclic systems, researchers can better predict and control molecular properties relevant to drug action. This document summarizes key theoretical principles, presents quantitative experimental data, outlines detailed experimental protocols, and provides visual representations of core concepts to facilitate a comprehensive understanding.

Theoretical Framework: Aromaticity and Hückel's Rule

Annulenes are monocyclic hydrocarbons with a system of conjugated double bonds.[1][2] Their electronic structure and, consequently, their chemical and physical properties are governed by the principles of aromaticity. Hückel's rule is a foundational concept for predicting the aromatic properties of planar, cyclic, and fully conjugated molecules.[3][4]

According to Hückel's rule, a planar, cyclic, conjugated molecule is considered aromatic if it possesses (4n + 2) π-electrons, where 'n' is a non-negative integer (0, 1, 2, ...).[3][4] Aromatic compounds exhibit enhanced stability, delocalized π-electrons, and equalized bond lengths. Conversely, planar, cyclic, conjugated molecules with 4n π-electrons are classified as anti-aromatic and are characterized by significant instability and pronounced bond length alternation.[4][5] Large ring annulenes that are not planar are classified as non-aromatic, and their properties are similar to those of acyclic polyenes.[6][7]

The planarity of the ring is a critical factor.[1][6] For large annulenes, the ring may be large enough to adopt a planar or near-planar conformation without significant angle strain.[4] However, in some cases, steric hindrance between inner hydrogen atoms can force the molecule out of planarity, leading to a loss of aromaticity or anti-aromaticity.[7][8]

Hückels_Rule cluster_criteria Criteria for Aromaticity/Anti-aromaticity cluster_classification Classification cluster_properties Resulting Properties Cyclic Cyclic Planar Planar Cyclic->Planar Conjugated Fully Conjugated p-orbitals Planar->Conjugated Non_aromatic Non-aromatic Planar->Non_aromatic Not Met Pi_Electrons Number of π-Electrons Conjugated->Pi_Electrons Conjugated->Non_aromatic Not Met Aromatic Aromatic (4n+2 π-electrons) Pi_Electrons->Aromatic (n=0, 1, 2...) Anti_aromatic Anti-aromatic (4n π-electrons) Pi_Electrons->Anti_aromatic (n=1, 2, 3...) Aromatic_props Enhanced Stability Delocalized electrons Equalized bond lengths Aromatic->Aromatic_props Anti_aromatic_props Instability Localized electrons Alternating bond lengths Anti_aromatic->Anti_aromatic_props Non_aromatic_props Alkene-like properties Non_aromatic->Non_aromatic_props

A flowchart illustrating the criteria for classifying annulenes.

Quantitative Data on Bond Alternation

The degree of bond alternation is a key experimental indicator of aromaticity. In aromatic annulenes, the C-C bond lengths are relatively uniform, whereas in anti-aromatic and non-aromatic annulenes, there is a distinct alternation between shorter (double-bond character) and longer (single-bond character) bonds. This can be quantified using X-ray crystallography and inferred from NMR spectroscopy.

2.1.[9]Annulene: An Aromatic System

[9]Annulene, with 18 π-electrons (4n+2, where n=4), is a classic example of a large aromatic annulene.[5][7] Early studies suggested a planar molecule with near-equal bond lengths.[10] However, more recent and precise X-ray crystallographic analyses have revealed a slight deviation from perfect planarity and two distinct sets of C-C bond lengths, though the alternation is not as pronounced as in anti-aromatic systems.[6][11] The aromatic character is strongly supported by its ¹H NMR spectrum, which shows a significant difference in the chemical shifts of the outer (deshielded) and inner (shielded) protons, a hallmark of a diatropic ring current.[1][5][7]

AnnuleneMethodInner C-C Bond Length (Å)Outer C-C Bond Length (Å)Inner Proton Chemical Shift (δ, ppm)Outer Proton Chemical Shift (δ, ppm)Reference(s)
[9]AnnuleneX-ray Crystallography1.382 ± 0.0031.419 ± 0.004--[6]
[9]AnnuleneX-ray Crystallography1.3891.407--[10][11]
[9]Annulene¹H NMR Spectroscopy---2.99 (at -60°C)9.28 (at -60°C)[5][7]
[9]Annulene¹H NMR Spectroscopy---1.8 (at room temp.)8.9 (at room temp.)[5]
2.2.[12]Annulene: A Non-Aromatic System

With 16 π-electrons (4n, where n=4),[12]annulene is predicted to be anti-aromatic if planar. However, to avoid this destabilization, the molecule adopts a non-planar conformation.[2] X-ray crystallographic data confirms the non-planar structure and shows significant bond alternation, with distinct single and double bonds.[2][4] This lack of planarity and conjugation leads to its classification as a non-aromatic annulene.[4]

AnnuleneMethodSingle Bond Length (Å)Double Bond Length (Å)Proton Chemical Shift (δ, ppm)Reference(s)
[12]AnnuleneX-ray Crystallography1.4541.333-[2][4]
[12]Annulene¹H NMR Spectroscopy--One signal at -30°C (due to rapid conformational changes)[13]
2.3.[14]Annulene (B1253648): A Weakly Aromatic System

[14]Annulene, with 14 π-electrons (4n+2, where n=3), is expected to be aromatic. However, steric strain between the internal hydrogen atoms causes the molecule to deviate from planarity.[15] Despite this distortion, it retains some aromatic character, as evidenced by its ¹H NMR spectrum, which shows shielded inner protons and deshielded outer protons, although the effect is less pronounced than in[9]annulene.[9][16][17]

AnnuleneMethodInner Proton Chemical Shift (δ, ppm)Outer Proton Chemical Shift (δ, ppm)Reference(s)
[14]Annulene¹H NMR Spectroscopy-0.61 (4H)7.88 (10H)[16]
[14]Annulene¹H NMR Spectroscopy0 (at -60°C)7.6 (at -60°C)[9][17]

Experimental Protocols

The synthesis and characterization of large ring annulenes require specialized techniques due to their often-limited stability. The following outlines a general approach for the synthesis and analysis of these compounds, exemplified by the preparation of[9]annulene.

Synthesis of[9]Annulene

A common synthetic route to[9]annulene involves the oxidative coupling of a terminal diacetylene, followed by prototropic rearrangement and partial hydrogenation.[3]

Step 1: Oxidative Coupling of 1,5-Hexadiyne (B1215225)

  • Reactants: 1,5-Hexadiyne, Copper(II) acetate (B1210297), Pyridine (B92270).

  • Procedure: A solution of 1,5-hexadiyne in pyridine is added to a solution of copper(II) acetate in pyridine. The mixture is stirred at a controlled temperature (e.g., 55°C) for several hours. The product, a mixture of cyclic polyacetylenes, is then isolated.

Step 2: Prototropic Rearrangement

  • Reactants: Cyclic polyacetylene mixture, Potassium tert-butoxide, tert-Butyl alcohol.

  • Procedure: The mixture of cyclic polyacetylenes is treated with a solution of potassium tert-butoxide in tert-butyl alcohol. This induces a rearrangement to form the more stable conjugated dehydroannulene.

Step 3: Partial Catalytic Hydrogenation

  • Reactants: Tridehydro[9]annulene, Palladium on calcium carbonate (Lindlar's catalyst), Benzene (B151609).

  • Procedure: The tridehydro[9]annulene is dissolved in a suitable solvent like benzene and hydrogenated in the presence of a partially poisoned catalyst, such as 10% palladium on calcium carbonate. The reaction is carefully monitored to ensure only the triple bonds are reduced to cis-double bonds.

Purification: The final product,[9]annulene, is purified by chromatography on alumina (B75360) followed by crystallization.[3]

Synthesis_Workflow Start 1,5-Hexadiyne Step1 Oxidative Coupling (Cu(OAc)₂, Pyridine) Start->Step1 Intermediate1 Cyclic Polyacetylenes Step1->Intermediate1 Step2 Prototropic Rearrangement (KOtBu, t-BuOH) Intermediate1->Step2 Intermediate2 Tridehydro[9]annulene Step2->Intermediate2 Step3 Partial Hydrogenation (H₂, Pd/CaCO₃) Intermediate2->Step3 Product [9]Annulene Step3->Product Purification Chromatography & Crystallization Product->Purification Final_Product Pure[9]Annulene Purification->Final_Product

A simplified workflow for the synthesis of[9]annulene.
Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This is a powerful tool for assessing aromaticity. The presence of a diatropic ring current in aromatic annulenes leads to a large chemical shift difference between the inner and outer protons. In contrast, paratropic ring currents in planar anti-aromatic systems would cause the opposite effect.

  • Experimental Details: Spectra are typically recorded on a high-field NMR spectrometer (e.g., 300-600 MHz). Deuterated solvents such as THF-d₈ or CDCl₃ are used. For studying conformational dynamics, variable temperature NMR is employed.[5]

X-ray Crystallography:

  • Purpose: Provides precise measurements of bond lengths and angles, as well as the overall molecular conformation (planarity).

  • Experimental Details: Single crystals of the annulene are grown from a suitable solvent. X-ray diffraction data is collected at low temperatures to minimize thermal vibrations. The resulting electron density map is used to determine the atomic positions and thus the molecular structure.

Computational Chemistry:

  • Methods: Density Functional Theory (DFT) and ab initio methods are used to calculate the geometries, energies, and magnetic properties (e.g., NMR chemical shifts) of annulenes.[18][19][20]

  • Application: Computational studies can predict the degree of bond alternation, assess the relative stabilities of different conformations, and help in the interpretation of experimental data.[20]

Characterization_Workflow cluster_exp Experimental Characterization cluster_comp Computational Analysis Synthesis Synthesized Annulene NMR NMR Spectroscopy (¹H, ¹³C, VT-NMR) Synthesis->NMR Xray X-ray Crystallography Synthesis->Xray Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis Xray->Data_Analysis DFT DFT/Ab Initio Calculations Geom_Opt Geometry Optimization DFT->Geom_Opt NMR_Calc NMR Chemical Shift Calculation Geom_Opt->NMR_Calc Energy_Calc Energy & Stability Analysis Geom_Opt->Energy_Calc Geom_Opt->Data_Analysis NMR_Calc->Data_Analysis Energy_Calc->Data_Analysis Conclusion Structural & Electronic Properties (Aromaticity, Bond Alternation) Data_Analysis->Conclusion

A workflow for the characterization of large ring annulenes.

Conclusion

The study of bond alternation in large ring annulenes provides fundamental insights into the principles of aromaticity and molecular structure. For professionals in drug development, a thorough understanding of these concepts is crucial. The stability, planarity, and electronic distribution of macrocyclic systems, all of which are influenced by the degree of bond alternation, can significantly impact a molecule's ability to interact with biological targets. The experimental and computational techniques outlined in this guide offer a robust framework for the rational design and analysis of novel macrocyclic compounds with tailored properties for therapeutic applications.

References

Foundational

Dynamic Processes and Bond Shifting in (16)Annulene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract (16)Annulene, a 16-π-electron antiaromatic system, exhibits a fascinating array of dynamic processes, including conformational changes, configurati...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(16)Annulene, a 16-π-electron antiaromatic system, exhibits a fascinating array of dynamic processes, including conformational changes, configurational isomerism, and bond shifting. These phenomena are of significant interest in the study of aromaticity, molecular dynamics, and the design of novel molecular switches. This technical guide provides an in-depth analysis of the dynamic behavior of (16)annulene, presenting key experimental and computational data, detailed methodologies for the cited experiments, and visual representations of the underlying processes to facilitate a comprehensive understanding for researchers in chemistry and drug development.

Introduction

Annulenes, monocyclic hydrocarbons with alternating single and double bonds, have been central to the development of the theory of aromaticity.[1] According to Hückel's rule, planar, monocyclic, conjugated systems with (4n+2) π-electrons are aromatic, while those with 4n π-electrons are antiaromatic. (16)Annulene, with its 16 π-electrons, falls into the latter category and consequently is not a planar, aromatic molecule like benzene.[2] Instead, it adopts a non-planar conformation to avoid the destabilizing effects of antiaromaticity.[3] This non-planarity gives rise to a complex potential energy surface with multiple minima corresponding to different conformers and isomers, which can interconvert through low-energy pathways. The study of these dynamic processes provides valuable insights into the subtle interplay of steric and electronic effects that govern molecular structure and reactivity.

Isomers and Conformational Dynamics

At low temperatures, (16)annulene exists as a mixture of two primary isomers in solution. The major isomer, designated as 1a , possesses S4 symmetry with a cis,trans,cis,trans,cis,trans,cis,trans (CTCTCTCT) configuration of its double bonds. The minor isomer, 2a , has a cis,trans,cis,trans,trans,cis,trans,trans (CTCTTCTT) configuration.[4]

The interconversion between these isomers and the conformational automerization of the major isomer are key dynamic processes that can be studied using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. At temperatures above -50 °C, these processes become rapid on the NMR timescale, leading to a single resonance for all 16 protons in the 1H NMR spectrum.[5]

Energetics of Dynamic Processes

Experimental and computational studies have provided quantitative data on the energy barriers associated with the dynamic processes in (16)annulene. These values are crucial for understanding the kinetics of these transformations.

ProcessMethodActivation Energy (Ea) / Relative Energy (kcal/mol)Reference
Configurational Isomerization (1a ⇌ 2a) Experimental (Variable-Temperature NMR)10.3[4]
Computational (B3LYP/6-311+G) 6.9[6]
Computational (BH&HLYP/6-311+G)16.7[6]
Computational (CCSD(T)/cc-pVDZ)13.7[6]
Conformational Automerization of 1a Computational (BH&HLYP/6-311+G) 8 - 10[6]
Computational (B3LYP/6-311+G)8 - 10[6]
Planar Bond Shifting in 1a Computational (UM06-2X/cc-pVDZ)~10[7]
Planar Bond Shifting in 2a Computational (UM06-2X/cc-pVDZ)~10[7]

Bond Shifting Mechanisms

Bond shifting in (16)annulene can occur through two distinct mechanisms: planar bond shifting and twist-coupled bond shifting.

Planar Bond Shifting and Heavy-Atom Tunneling

Recent computational studies have highlighted the significance of heavy-atom tunneling in the planar π-bond shifting of both the major and minor isomers of (16)annulene.[7][8] Despite a calculated barrier of approximately 10 kcal/mol, the narrowness of the barrier suggests a high probability of tunneling.[7] This phenomenon, termed "tunneling control," implies that at low temperatures, bond shifting can occur much faster than competing conformational changes, even if the latter have lower activation barriers.[5]

The calculated rate constants for bond shifting, incorporating small curvature tunneling (SCT) contributions, demonstrate the profound effect of tunneling, especially at cryogenic temperatures.

IsomerTemperature (K)Rate Constant (s-1) (CVT)Rate Constant (s-1) (SCT)Half-life (s) (SCT)Reference
Major Isomer (1a) 808.0 x 10-150.164.3[7]
Minor Isomer (2a) 10-Rapid-[7]
Twist-Coupled Bond Shifting via Möbius Aromatic Transition States

The interconversion between the two isomers of (16)annulene is proposed to proceed through a twist-coupled bond shifting mechanism involving a Möbius aromatic transition state.[6][9] This pathway contrasts sharply with the high-energy diradical transition states typically involved in cis/trans isomerizations of acyclic polyenes.[6] The Möbius aromaticity of the transition state stabilizes it, thereby lowering the activation barrier for the isomerization. Computational studies have identified transition states with Möbius topology that connect the conformational minima of the isomers.[4][6]

Experimental and Computational Protocols

Synthesis of (16)Annulene

(16)Annulene was first synthesized by Oth and coworkers through the photolysis of the cyclooctatetraene (B1213319) dimer.[4] This method remains a key route to accessing this fascinating molecule.

Variable-Temperature NMR Spectroscopy

Objective: To determine the activation energy for the interconversion of the major and minor isomers of (16)annulene.

Methodology:

  • Sample Preparation: A solution of (16)annulene is prepared in a suitable deuterated solvent (e.g., deuterated tetrahydrofuran, THF-d8) in a high-quality NMR tube.

  • Instrumentation: A high-field NMR spectrometer equipped with a variable-temperature probe is used.

  • Data Acquisition:

    • A series of 1H NMR spectra are recorded at different temperatures, starting from a low temperature where the signals for the two isomers are sharp and well-resolved (e.g., -130 °C) and gradually increasing the temperature until the signals broaden and coalesce into a single peak (e.g., -30 °C).[6]

    • At each temperature, the sample is allowed to equilibrate for a sufficient period to ensure thermal homogeneity.

  • Data Analysis:

    • The rate constants (k) for the interconversion at different temperatures are determined from the lineshape analysis of the exchanging proton signals using appropriate software.

    • The activation energy (Ea) is then calculated from the Arrhenius or Eyring equation by plotting ln(k) or ln(k/T) against 1/T.

Computational Chemistry Methods

Objective: To investigate the potential energy surface of (16)annulene, locate stationary points (minima and transition states), and calculate the activation barriers for the dynamic processes.

Methodology:

  • Quantum Chemical Methods:

    • Density Functional Theory (DFT): Functionals such as B3LYP and BH&HLYP are commonly used in conjunction with a suitable basis set (e.g., 6-311+G**) to optimize the geometries of the ground and transition states.[6]

    • Ab initio Methods: High-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) with a basis set such as cc-pVDZ are employed to obtain more accurate single-point energies.[6]

  • Transition State Searching: Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) method are used to locate the transition state structures.

  • Vibrational Frequency Analysis: This is performed to confirm the nature of the stationary points. Minima have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Tunneling Calculations:

    • Canonical Variational Transition State Theory (CVT): Used to calculate rate constants.

    • Small Curvature Tunneling (SCT): This correction is applied to the CVT rate constants to account for the contribution of quantum mechanical tunneling.[7]

Visualizing Dynamic Processes

The intricate relationships between the different isomers and the pathways for their interconversion can be effectively visualized using diagrams.

dynamic_processes cluster_1a Major Isomer (1a) cluster_2a Minor Isomer (2a) 1a_CTCTCTCT 1a (S4) CTCTCTCT 1a_prime 1a' 1a_CTCTCTCT->1a_prime Conformational Automerization (Ea = 8-10 kcal/mol) TS_mobius Möbius Aromatic Transition State 1a_CTCTCTCT->TS_mobius Ea = 10.3 kcal/mol (expt.) Planar_TS Planar Bond Shifting Transition State (Tunneling) 1a_CTCTCTCT->Planar_TS Ea ~ 10 kcal/mol 2a_CTCTTCTT 2a CTCTTCTT TS_mobius->2a_CTCTTCTT Planar_TS->1a_prime Bond Shifted 1a

Caption: Dynamic equilibria of (16)annulene isomers.

Conclusion

The dynamic processes and bond shifting in (16)annulene represent a rich area of study at the intersection of physical organic chemistry, spectroscopy, and computational chemistry. The molecule's ability to undergo low-energy conformational and configurational changes, facilitated by Möbius aromatic transition states and quantum mechanical tunneling, underscores the complexity and subtlety of molecular behavior. A thorough understanding of these dynamic processes, supported by the quantitative data and methodologies presented in this guide, is essential for researchers aiming to harness the unique properties of annulenes and related systems in the development of novel materials and therapeutic agents.

References

Exploratory

Unraveling Nonaromaticity in 16 π-Electron Systems: A Technical Guide

An in-depth exploration of the structural, spectroscopic, and computational characteristics of nonaromatic 16 π-electron systems, providing researchers, scientists, and drug development professionals with a comprehensive...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the structural, spectroscopic, and computational characteristics of nonaromatic 16 π-electron systems, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this fascinating class of molecules.

Cyclic, planar, and fully conjugated molecules with 16 π-electrons are predicted by Hückel's rule to be antiaromatic, a state of significant electronic destabilization. However, many of these systems adeptly circumvent this unfavorable state by adopting non-planar conformations, thereby becoming nonaromatic. This guide delves into the core principles governing nonaromaticity in 16 π-electron systems, presenting key experimental and computational data to elucidate their unique properties.

The Theoretical Framework: Hückel's Rule and Aromaticity

Aromaticity is a concept used to describe the enhanced stability of certain cyclic, planar molecules with a continuous ring of p-orbitals and a specific number of delocalized π-electrons. According to Hückel's rule, systems with (4n+2) π-electrons, where 'n' is a non-negative integer, exhibit aromatic character. Conversely, systems with 4n π-electrons are predicted to be antiaromatic and highly unstable if they maintain planarity.[1][2]

Sixteen is a 4n number (n=4), and therefore, a planar, cyclic, and fully conjugated 16 π-electron system is expected to be antiaromatic. To avoid this inherent instability, such molecules often distort from planarity, disrupting the continuous overlap of p-orbitals and localizing the π-electrons. This geometric distortion leads to a nonaromatic state, which is energetically more favorable than the antiaromatic state.

Figure 1: Relationship between aromatic, antiaromatic, and nonaromatic systems based on Hückel's rule and molecular geometry.

Case Study:[3]Annulene

[3]Annulene is a classic example of a 16 π-electron system that avoids antiaromaticity by adopting a non-planar conformation. Experimental evidence from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy unequivocally demonstrates its nonaromatic character.

X-ray Crystallography of[3]Annulene

Single-crystal X-ray diffraction analysis of[3]annulene provides definitive proof of its non-planar structure. The molecule exhibits significant bond length alternation, with distinct single and double bonds, which is a hallmark of a non-delocalized, nonaromatic system.[1][2]

Parameter Value Reference
Crystal SystemMonoclinic[1]
Space GroupP2₁/c[1]
a (Å)8.779[1]
b (Å)8.152[1]
c (Å)18.643[1]
β (°)109° 30'[1]
Average Single Bond (Å)1.454[1]
Average Double Bond (Å)1.333[1]
Average Torsion Angle41° (at gauche bond)[1]

Table 1: Crystallographic data for[3]annulene, demonstrating its non-planar and bond-alternated structure.

The determination of the crystal structure of[3]annulene was achieved through single-crystal X-ray diffraction. A suitable single crystal of the compound was mounted on a goniometer head. The crystal was cooled to a low temperature (e.g., 4°C) to minimize thermal vibrations.[1] A beam of monochromatic X-rays was directed at the crystal, and the resulting diffraction pattern was recorded on a detector. The diffraction data, consisting of the positions and intensities of the diffracted spots, were then processed to determine the unit cell dimensions and the electron density distribution within the crystal. From this electron density map, the positions of the individual atoms were determined and refined to yield the final molecular structure, including bond lengths and angles.

XRay_Workflow cluster_experiment Experimental cluster_analysis Data Analysis Crystal Single Crystal XRay_Beam X-ray Beam Diffraction Diffraction Pattern XRay_Beam->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Electron_Density Electron Density Map Data_Processing->Electron_Density Structure_Refinement Structure Refinement Electron_Density->Structure_Refinement Molecular_Structure Molecular_Structure Structure_Refinement->Molecular_Structure Final Structure

Figure 2: A simplified workflow for single-crystal X-ray diffraction analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy of[3]Annulene

¹H NMR spectroscopy is a powerful tool for probing the electronic structure of cyclic π-systems. Aromatic compounds exhibit a diatropic ring current, which deshields protons on the exterior of the ring and shields protons on the interior. In contrast, antiaromatic compounds display a paratropic ring current with the opposite effect. Nonaromatic compounds, lacking a significant ring current, show chemical shifts typical of acyclic polyenes.

The ¹H NMR spectrum of[3]annulene is temperature-dependent. At low temperatures (e.g., -140 °C), two distinct isomers are observed. At higher temperatures (e.g., -30 °C), the signals coalesce into a single peak, indicating rapid conformational exchange and bond shifting between the different non-planar forms.[4] This dynamic behavior is inconsistent with a stable, delocalized aromatic or antiaromatic system.

Temperature (°C) Observed Signals Interpretation Reference
-140Two distinct isomers (ratio 83:17)Slow conformational exchange on the NMR timescale[4]
-30Single sharp signalRapid conformational exchange and bond shifting[4]

Table 2: Temperature-dependent ¹H NMR observations for[3]annulene.

To obtain the NMR spectrum of[3]annulene, a sample of the compound is dissolved in a suitable deuterated solvent (e.g., THF-d₈) and placed in an NMR tube. The tube is then inserted into the NMR spectrometer. For temperature-dependent studies, the temperature of the sample probe is carefully controlled. A series of ¹H NMR spectra are recorded at different temperatures to observe changes in the chemical shifts, line shapes, and multiplicities of the signals. The spectrometer frequency (e.g., 500 MHz) and other acquisition parameters are optimized to obtain high-resolution spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy of[3]Annulene

The electronic absorption spectrum of a conjugated system provides insights into the extent of π-delocalization. Aromatic compounds typically exhibit sharp, well-defined absorption bands, while nonaromatic, flexible molecules often show broader, less-defined spectra. The UV-Vis spectrum of[3]annulene is characterized by a broad absorption band, which is consistent with a non-planar, conformationally mobile system.[5]

λmax (nm) log ε Solvent Reference
~300~4.5Heptane[5]

Table 3: UV-Vis absorption data for[3]annulene.

A solution of[3]annulene of a known concentration is prepared in a UV-transparent solvent, such as heptane. The solution is placed in a quartz cuvette. A UV-Vis spectrophotometer is used to measure the absorbance of the solution over a range of wavelengths, typically from 200 to 800 nm. The instrument records the amount of light absorbed by the sample at each wavelength, and the data is plotted as absorbance versus wavelength.

Computational Analysis of Nonaromaticity

Computational methods provide valuable tools for quantifying the degree of aromaticity or antiaromaticity in cyclic systems. Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (ACID) are two widely used techniques.

Nucleus-Independent Chemical Shift (NICS)

NICS calculations involve placing a "ghost" atom (typically with no electrons or nucleus) at the center of a ring and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current and aromaticity, while a positive value suggests a paratropic ring current and antiaromaticity. NICS values close to zero are characteristic of nonaromatic systems.

Calculations on the two observed isomers of[3]annulene yield positive NICS(0) values, further supporting their nonaromatic (or weakly antiaromatic) character.[4]

Isomer NICS(0) (ppm) Interpretation Reference
1a+6.4Nonaromatic[4]
2a+7.3Nonaromatic[4]

Table 4: Calculated NICS(0) values for the two low-temperature isomers of[3]annulene.

Anisotropy of the Induced Current Density (ACID)

ACID is a visualization method that plots the anisotropy of the current density induced by an external magnetic field. This allows for a direct visualization of diatropic (clockwise) and paratropic (counter-clockwise) ring currents. For a nonaromatic system like[3]annulene, an ACID plot would show localized currents rather than a continuous ring current.

NICS_ACID cluster_NICS NICS Calculation cluster_ACID ACID Calculation NICS_Input Molecular Geometry NICS_Calc Calculate Magnetic Shielding at Ring Center NICS_Input->NICS_Calc NICS_Output NICS Value NICS_Calc->NICS_Output Interpretation_NICS Interpretation_NICS NICS_Output->Interpretation_NICS < 0 (Aromatic) > 0 (Antiaromatic) ≈ 0 (Nonaromatic) ACID_Input Molecular Geometry ACID_Calc Calculate Induced Current Density Anisotropy ACID_Input->ACID_Calc ACID_Output ACID Plot ACID_Calc->ACID_Output Interpretation_ACID Interpretation_ACID ACID_Output->Interpretation_ACID Visualize Ring Current (Diatropic/Paratropic)

Figure 3: Conceptual workflow for NICS and ACID calculations to assess aromaticity.

Beyond Annulenes: 16 π-Electron Porphyrinoids

The principles of nonaromaticity in 16 π-electron systems extend beyond simple annulenes. Porphyrinoids, which are macrocyclic compounds composed of pyrrole (B145914) or related heterocyclic rings, can also exist in 16 π-electron oxidation states. For example, a doubly oxidized β-octaisobutyl-meso-tetraphenylporphyrin-zinc(II) complex, [(OiBTPP)Zn(Cl)]⁺, is a 16 π-electron system.[6]

X-ray crystallography of this complex reveals a highly distorted porphyrin core with significant bond length alternation, consistent with a nonaromatic structure. NICS calculations also indicate that this 16π porphyrin is essentially nonaromatic, with only weak antiaromaticity.[6] Its UV-vis spectrum is also characteristic of a nonaromatic porphyrin.[6]

Conclusion

Sixteen π-electron systems provide a compelling illustration of how molecules can adapt their geometry to avoid the electronic destabilization of antiaromaticity. Through a combination of experimental techniques such as X-ray crystallography, NMR, and UV-Vis spectroscopy, and supported by computational methods like NICS and ACID, a clear picture emerges of these systems as nonaromatic. Their non-planar structures and localized double bonds distinguish them from their aromatic and antiaromatic counterparts. A thorough understanding of these principles is crucial for researchers in various fields, from fundamental organic chemistry to the design of novel functional materials and therapeutic agents.

References

Foundational

The Synthesis ofAnnulene: A Technical Guide to Franz Sondheimer's Landmark Achievement in Aromatic Chemistry

The Synthesis of[1]Annulene: A Technical Guide to Franz Sondheimer's Landmark Achievement in Aromatic Chemistry For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in...

Author: BenchChem Technical Support Team. Date: December 2025

The Synthesis of[1]Annulene: A Technical Guide to Franz Sondheimer's Landmark Achievement in Aromatic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the historical and experimental context surrounding Franz Sondheimer's pioneering synthesis of[1]annulene. In the mid-20th century, the concept of aromaticity, as described by Hückel's rule, was a cornerstone of organic chemistry, yet tangible proof for larger cyclic polyenes was lacking. Sondheimer's work provided this crucial experimental verification, forever changing our understanding of aromatic systems. This document details the multi-step synthesis, including the oxidative coupling of terminal diacetylenes, prototropic rearrangement, and final catalytic hydrogenation. It presents a comprehensive summary of the quantitative data, detailed experimental protocols for the key reactions, and visualizations of the synthetic pathway, offering a valuable resource for researchers in organic synthesis and medicinal chemistry.

Historical Context: The Quest for Aromaticity Beyond Benzene

In the 1930s, Erich Hückel's molecular orbital theory predicted that planar, cyclic, conjugated systems with (4n+2) π-electrons would exhibit aromatic character, similar to benzene. For decades, this rule remained largely theoretical for systems beyond simple monocycles. Franz Sondheimer, a prominent organic chemist, embarked on a systematic and ambitious research program in the 1950s and 1960s to synthesize and characterize a series of large-ring annulenes.[2] His work aimed to experimentally validate Hückel's rule and explore the limits of aromaticity.

The synthesis of[1]annulene, a (4n+2) π-electron system where n=4, was a crowning achievement of this endeavor.[3] Its successful isolation and characterization provided the first definitive proof of aromaticity in a large, non-benzenoid hydrocarbon. The key evidence came from its ¹H NMR spectrum, which showed a significant difference in the chemical shifts of the outer and inner protons, a hallmark of a diamagnetic ring current indicative of aromaticity.[3] Sondheimer's general approach to annulene synthesis involved a three-stage process which has become a classic strategy in macrocyclic chemistry.[3]

The Sondheimer Synthetic Strategy: A Three-Act Play in Macrocycle Formation

Sondheimer's synthesis of[1]annulene is a masterful example of strategic organic synthesis, proceeding through three key stages:

  • Oxidative Coupling: The synthesis begins with the oxidative coupling of a terminal diacetylene, 1,5-hexadiyne, using a copper(II) salt in pyridine. This reaction, a variation of the Eglinton coupling, generates a mixture of cyclic polyacetylenes.

  • Prototropic Rearrangement: The resulting macrocyclic polyacetylene then undergoes a base-catalyzed prototropic rearrangement to form a more conjugated dehydroannulene.

  • Partial Catalytic Hydrogenation: The final step involves the selective partial hydrogenation of the triple bonds in the dehydroannulene to yield the fully conjugated annulene.

This general methodology was instrumental in the preparation of a range of annulenes, allowing for a systematic study of aromaticity as a function of ring size.[3]

Sondheimer_Annulene_Synthesis A 1,5-Hexadiyne B Cyclic Polyacetylenes A->B Oxidative Coupling (Cu(OAc)2, Pyridine) C Tridehydro[18]annulene B->C Prototropic Rearrangement (K-tert-butoxide) D [18]Annulene (B1208986) C->D Partial Catalytic Hydrogenation (Pd/CaCO3)

Figure 1: General workflow of Sondheimer's annulene synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of[1]annulene, including reaction yields and spectroscopic data that were crucial for the characterization of the intermediates and the final product.

Table 1: Reaction Yields for the Synthesis of[1]Annulene

Reaction StepStarting MaterialProductYield
Oxidative Coupling1,5-HexadiyneTridehydro[1]annulene2.40%
Catalytic HydrogenationTridehydro[1]annulene[1]AnnuleneNot explicitly stated for this step alone
Overall Yield 1,5-Hexadiyne [1]Annulene 0.54% [3]

Table 2: Spectroscopic Data for Key Compounds

CompoundTechniqueKey Data
Tridehydro[1]annuleneUV-Vis (in Benzene)λmax at 342 nm (ε 155,000)[3]
[1]AnnuleneUV-Vis (in Benzene)λmax at 378 nm (ε 270,000), 414 nm (ε 8,600), 428 nm (ε 6,700), and 455 nm (ε 26,200)[3]
[1]Annulene¹H NMR (in THF-d₈ at -60 °C)δ 9.25 ppm (12H, outer protons), -2.9 ppm (6H, inner protons)[3]
[1]Annulene¹H NMR (in THF-d₈ at 120 °C)δ 5.45 ppm (singlet, 18H)[3]

Detailed Experimental Protocols

The following protocols are based on the procedures detailed in Organic Syntheses, which provide a reliable and tested method for the preparation of[1]annulene.

Step 1: Oxidative Coupling of 1,5-Hexadiyne to Tridehydro[1]annulene

This procedure utilizes an Eglinton-type oxidative coupling to form the macrocyclic precursor.

Oxidative_Coupling reagents 1,5-Hexadiyne Pyridine Copper(II) Acetate Monohydrate reaction_vessel 12-L Four-Necked Flask reagents->reaction_vessel conditions Stirring 55 ± 1 °C 1 hour reaction_vessel->conditions workup Cooling Filtration Extraction with Benzene Chromatography (Alumina) conditions->workup product Tridehydro[18]annulene workup->product Hydrogenation starting_material Tridehydro[18]annulene in Benzene reaction_flask 300-mL Conical Flask starting_material->reaction_flask catalyst 10% Palladium on Calcium Carbonate catalyst->reaction_flask conditions Atmospheric Pressure H₂ Stirring Monitoring of H₂ uptake reaction_flask->conditions workup Filtration of Catalyst Concentration of Filtrate Crystallization from Ether conditions->workup product [18]Annulene workup->product

References

Exploratory

Quantum Mechanical Tunneling in the Bond Shifting ofAnnulene: A Technical Guide

Quantum Mechanical Tunneling in the Bond Shifting of[1]Annulene: A Technical Guide For Researchers, Scientists, and Drug Development Professionals Executive Summary [1]Annulene, a non-aromatic cyclic hydrocarbon, serves...

Author: BenchChem Technical Support Team. Date: December 2025

Quantum Mechanical Tunneling in the Bond Shifting of[1]Annulene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

[1]Annulene, a non-aromatic cyclic hydrocarbon, serves as a compelling case study for the phenomenon of heavy-atom quantum mechanical tunneling. Computational studies strongly predict that the π-bond shifting isomerization in both the major (CTCTCTCT) and minor (CTCTTCTT) isomers is dominated by quantum tunneling, particularly at cryogenic temperatures. This process, where the 16 carbon atoms of the ring system collectively "tunnel" through a potential energy barrier rather than proceeding over it, leads to reaction rates orders of magnitude faster than predicted by classical transition state theory. Despite a significant energetic barrier of approximately 10 kcal/mol, the calculated half-life for this bond shifting in the major isomer at 80 K is a mere 4.3 seconds due to tunneling effects.[2] This whitepaper provides an in-depth technical guide to the theoretical underpinnings, computational data, and proposed experimental verification of this fascinating quantum phenomenon.

Introduction to[1]Annulene and Bond Shifting

Annulenes are monocyclic hydrocarbons with a system of conjugated double bonds.[3][1]Annulene, with the formula C₁₆H₁₆, is a [4n]annulene (where n=4) and is classified as non-aromatic due to its non-planar structure.[4][5] It exists as two primary isomers, the major S₄-symmetric CTCTCTCT conformer and a minor CTCTTCTT conformer, which can interconvert.[4] A key dynamic process in[1]annulene is π-bond shifting, a form of valence tautomerism where single and double bonds within the ring interchange their positions.

Classical chemical kinetics dictates that for a reaction to occur, molecules must possess sufficient thermal energy to overcome an activation energy barrier. However, quantum mechanics allows for a particle to pass through a finite potential barrier even if its energy is less than the barrier height—a phenomenon known as quantum tunneling.[1][6] While well-established for light particles like electrons and protons, heavy-atom tunneling, involving the collective motion of multiple carbon atoms, is a more recently explored and significant quantum effect in organic reactions. Computational evidence strongly suggests that the bond shifting in[1]annulene is a prime example of such a process.[2][7]

Theoretical Framework and Computational Data

The theoretical investigation of quantum tunneling in[1]annulene relies on sophisticated computational chemistry methods. The primary approach involves calculating the potential energy surface for the bond-shifting reaction and then computing the reaction rate constants using theories that account for quantum tunneling.

Computational Methodologies
  • Potential Energy Surface (PES) Calculation: The initial step involves mapping the energetic landscape of the bond-shifting reaction. This is typically achieved using high-level ab initio or density functional theory (DFT) methods, such as B3LYP, BH&HLYP, and UM06-2X, with appropriate basis sets (e.g., 6-311+G**, cc-pVDZ).[8][9] These calculations identify the minimum energy structures of the reactants and products, as well as the transition state (the saddle point on the PES) that connects them. The energy difference between the reactant and the transition state defines the activation energy barrier (Eₐ).

  • Rate Constant Calculations:

    • Canonical Variational Transition State Theory (CVT): This is a refined version of conventional transition state theory that locates the transition state at the point of minimum flux along the reaction path, providing a classical (non-tunneling) rate constant.[2][7]

    • Small-Curvature Tunneling (SCT): To account for quantum tunneling, corrections are applied to the CVT rate constants. The SCT method is particularly effective as it considers that the tunneling path may not follow the minimum energy path but can "cut corners" to shorten the tunneling distance, a crucial factor in heavy-atom tunneling.[2][10] This multidimensional tunneling correction provides a more accurate prediction of the reaction rate at lower temperatures where tunneling is significant.[7]

Quantitative Computational Predictions

Computational studies have yielded striking quantitative predictions regarding the bond shifting in[1]annulene. The key findings are summarized in the tables below.

Table 1: Calculated Energy Barriers for[1]Annulene Bond Shifting

IsomerComputational MethodCalculated Barrier (Eₐ) (kcal/mol)Reference
Major (CTCTCTCT)UM06-2X/cc-pVDZca. 10[2]
Minor (CTCTTCTT)UM06-2X/cc-pVDZca. 10[2]
InterconversionCCSD(T)/cc-pVDZ(est)13.7[8]

Table 2: Comparison of Calculated Rate Constants (k) and Half-lives (t₁/₂) for Major Isomer Bond Shifting

Temperature (K)TheoryRate Constant (k) (s⁻¹)Half-life (t₁/₂)Reference
80CVT (Classical)8.0 x 10⁻¹⁵2.7 x 10⁶ years[2]
80SCT (Tunneling)0.164.3 s[2]
10TST (Classical)1.1 x 10⁻¹⁹⁹Extremely long[10]
10SCT (Tunneling)1.30.53 s[10]

These data starkly illustrate the profound impact of quantum tunneling. At 80 K, the rate constant calculated with the SCT correction is approximately 10¹³ times greater than the classical CVT rate. This indicates that at low temperatures, the bond-shifting process is almost entirely governed by tunneling.[2] It is predicted that tunneling will dominate the bond shifting process at all temperatures below -50 °C.[2][10]

Visualizing the Bond-Shifting Pathway

The following diagrams, generated using the DOT language, illustrate the key concepts in the quantum mechanical tunneling of[1]annulene bond shifting.

G cluster_0 Potential Energy Surface Reactant [16]Annulene (Isomer A) Product [16]Annulene (Isomer B) Reactant->Product Quantum Tunneling Path TS Transition State (Eₐ ≈ 10 kcal/mol) TS->Product E_axis_start E_axis_end Energy E_axis_start->E_axis_end

Caption: Potential energy surface for[1]annulene bond shifting.

G Start Define [16]Annulene Isomer Geometry DFT Calculate Potential Energy Surface (e.g., UM06-2X/cc-pVDZ) Start->DFT Locate_TS Identify Minimum Energy Path and Transition State DFT->Locate_TS CVT Calculate Classical Rate Constant (CVT) Locate_TS->CVT SCT Apply Multidimensional Tunneling Correction (SCT) Locate_TS->SCT Compare Compare Classical vs. Quantum Rates CVT->Compare Final_Rate Predict Tunneling-Dominated Rate Constant SCT->Final_Rate Final_Rate->Compare

Caption: Computational workflow for determining tunneling rates.

Proposed Experimental Protocols

While computational studies provide compelling evidence for quantum tunneling in[1]annulene, direct experimental verification remains a key objective.[2] The following sections outline proposed experimental protocols based on standard techniques in physical organic chemistry to measure the kinetics of the bond-shifting process and to probe for the kinetic isotope effect, a hallmark of quantum tunneling.

Synthesis of[1]Annulene

The synthesis of[1]annulene is a prerequisite for any experimental study. A common method involves the photolysis of the cyclooctatetraene (B1213319) dimer.[4]

Protocol:

  • Dimerization of Cyclooctatetraene: Cyclooctatetraene is photochemically dimerized to produce a mixture of isomeric dimers.

  • Photolysis of the Dimer: The isolated dimer is then subjected to photolysis to yield[1]annulene.

  • Isomer Separation: The resulting mixture contains the major (CTCTCTCT) and minor (CTCTTCTT) isomers, which can be separated by chromatography at low temperatures.

For kinetic isotope effect studies, isotopically labeled precursors would be required in the synthesis, for example, using deuterated cyclooctatetraene.

Low-Temperature NMR Spectroscopy for Kinetic Analysis

The rapid bond shifting at accessible temperatures makes NMR spectroscopy an ideal tool for kinetic analysis.[2] By cooling the sample to temperatures where the bond-shifting process is slow on the NMR timescale, it is possible to observe distinct signals for the different isomers. As the temperature is raised, these signals will broaden and eventually coalesce, and the rate of this exchange can be determined through lineshape analysis.

Protocol:

  • Sample Preparation: A solution of purified[1]annulene isomer in a suitable low-freezing point solvent (e.g., a mixture of CHF₂Cl and CHFCl₂) is prepared in an NMR tube.

  • Low-Temperature Measurement: The NMR probe is cooled to a low temperature (e.g., -140 °C), where the bond shifting is slow, and a reference spectrum showing distinct peaks for the isomer is acquired.[4]

  • Variable Temperature Experiments: A series of ¹H NMR spectra are recorded at increasing temperature intervals.

  • Lineshape Analysis: The rate constants for the bond-shifting process at different temperatures are extracted from the NMR spectra by simulating the lineshapes using appropriate software. This allows for the determination of the activation parameters (ΔH‡ and ΔS‡) from an Eyring plot. A deviation from linearity at low temperatures (a less steep slope than predicted by classical theory) would be indicative of quantum tunneling.

Kinetic Isotope Effect (KIE) Measurement

A primary kinetic isotope effect, where the rate of reaction changes upon isotopic substitution at a position involved in bond breaking/making in the rate-determining step, can be a strong indicator of quantum tunneling. For the bond shifting in[1]annulene, a heavy-atom KIE could be measured by comparing the reaction rates of the natural abundance[1]annulene with a ¹³C-labeled analogue.

Protocol:

  • Synthesis of Labeled[1]Annulene: Synthesize[1]annulene with ¹³C enrichment at one or more positions of the ring.

  • Competitive NMR Experiment: Prepare a sample containing a mixture of the unlabeled and ¹³C-labeled[1]annulene.

  • Kinetic Measurement: Using low-temperature NMR as described above, monitor the coalescence of signals for both isotopologues simultaneously. The rate constants for the bond shifting in both the labeled and unlabeled molecules can be determined.

  • KIE Calculation: The kinetic isotope effect is calculated as the ratio of the rate constants (k_light / k_heavy). A KIE value significantly different from unity would provide strong evidence for the involvement of the carbon atoms in the rate-determining step. An unusually large KIE, especially at low temperatures, would be a compelling sign of quantum tunneling.

G cluster_0 Synthesis cluster_1 Kinetic Analysis cluster_2 Data Analysis Synth_Start Cyclooctatetraene Dimer Photolysis Photolysis Synth_Start->Photolysis Separation Low-Temp Chromatography Photolysis->Separation Isomers Pure [16]Annulene Isomers Separation->Isomers NMR_Sample Prepare Low-Temp NMR Sample Isomers->NMR_Sample VT_NMR Variable Temperature NMR Spectroscopy NMR_Sample->VT_NMR Lineshape Lineshape Analysis VT_NMR->Lineshape Rate_Constants Determine Rate Constants (k) Lineshape->Rate_Constants Eyring Eyring Plot (ln(k/T) vs 1/T) Rate_Constants->Eyring Activation Calculate Activation Parameters (ΔH‡, ΔS‡) Eyring->Activation Tunneling_Evidence Identify Non-Linearity at Low Temp Activation->Tunneling_Evidence

Caption: Proposed experimental workflow for kinetic analysis.

Implications for Researchers and Drug Development

The study of quantum mechanical tunneling in[1]annulene has broader implications beyond fundamental physical organic chemistry.

  • Understanding Reaction Mechanisms: This system provides a clear and computationally tractable example of heavy-atom tunneling, enhancing our fundamental understanding of reaction mechanisms where classical intuition may be misleading.

  • Isotope Effects in Drug Metabolism: The kinetic isotope effect is a tool used in drug development to slow down metabolic processes. By replacing a hydrogen atom at a site of metabolic oxidation with deuterium, the rate of C-H bond cleavage can be significantly reduced, improving the pharmacokinetic profile of a drug. While the[1]annulene case involves carbon tunneling, it underscores the importance of considering quantum effects in molecular transformations.

  • Low-Temperature Chemistry: For reactions that occur at very low temperatures, such as in interstellar chemistry or in the context of cryopreservation, quantum tunneling can be the dominant reaction pathway. The[1]annulene example highlights that even for reactions with substantial barriers, tunneling can make them surprisingly fast at low temperatures.

Conclusion

The bond shifting in[1]annulene represents a paradigm of heavy-atom quantum mechanical tunneling. Extensive computational studies provide robust quantitative predictions that this process is overwhelmingly dominated by tunneling at low temperatures, leading to a massive rate enhancement compared to classical predictions. While direct experimental confirmation is still a target for future research, the proposed protocols using low-temperature NMR spectroscopy and kinetic isotope effect measurements offer a clear path toward this goal. A deeper understanding of such quantum phenomena is not only crucial for advancing our knowledge of chemical reactivity but also holds potential for applications in fields such as materials science and drug design.

References

Protocols & Analytical Methods

Method

Synthesis of SubstitutedAnnulene Derivatives: A Detailed Protocol for Researchers

Synthesis of Substituted[1]Annulene Derivatives: A Detailed Protocol for Researchers For researchers, scientists, and professionals in drug development, this document provides detailed application notes and protocols for...

Author: BenchChem Technical Support Team. Date: December 2025

Synthesis of Substituted[1]Annulene Derivatives: A Detailed Protocol for Researchers

For researchers, scientists, and professionals in drug development, this document provides detailed application notes and protocols for the synthesis of substituted (16)annulene derivatives. This class of macrocyclic compounds is of significant interest for its unique electronic and structural properties, making them potential candidates for various applications, including materials science and medicinal chemistry. This guide focuses on a robust synthetic methodology for preparing 7,15-disubstituted-1,5,9,13-tetraaza[1]annulene derivatives.

Introduction

[1]Annulene, a member of the annulene family of hydrocarbons, is a 16-pi-electron system. The introduction of substituents and heteroatoms into the annulene ring allows for the fine-tuning of its electronic and conformational properties. This protocol details the synthesis of bromo-, bromomethyl-, and 4-(bromomethyl)phenyl-substituted tetraaza[1]annulene derivatives, which can serve as versatile precursors for further functionalization. The synthetic strategy relies on the condensation of 2-substituted vinamidinium salts with 1,8-diaminonaphthalene (B57835).

Synthesis Pathway Overview

The synthesis of substituted 1,5,9,13-tetraaza[1]annulene derivatives is a two-step process. The first step involves the preparation of 2-substituted vinamidinium salts. The second step is the key cyclization reaction where the vinamidinium salt is condensed with 1,8-diaminonaphthalene to form the desired macrocycle.

Synthesis_Pathway cluster_step1 Step 1: Vinamidinium Salt Synthesis cluster_step2 Step 2: Macrocyclization Starting_Material Substituted Acetic Acid Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Starting_Material->Vilsmeier_Reagent Formylation Vinamidinium_Salt 2-Substituted Vinamidinium Salt Vilsmeier_Reagent->Vinamidinium_Salt Diaminonaphthalene 1,8-Diaminonaphthalene Vinamidinium_Salt->Diaminonaphthalene Condensation Substituted_Annulene 7,15-Disubstituted-1,5,9,13-tetraaza[16]annulene Diaminonaphthalene->Substituted_Annulene

Caption: General two-step synthesis pathway for substituted tetraaza[1]annulene derivatives.

Experimental Protocols

The following protocols are based on the synthesis of 7,15-dibromo-, 7,15-di(bromomethyl)-, and 7,15-di[4-(bromomethyl)phenyl]-1,5,9,13-tetraaza[1]annulene derivatives.

Protocol 1: Synthesis of 2-Substituted Vinamidinium Salts

This is a general procedure for the formylation of substituted acetic acids to yield the corresponding 2-substituted vinamidinium salts, which are crucial intermediates.

Materials:

  • Substituted Acetic Acid (e.g., Bromoacetic acid, (Bromomethyl)acetic acid, (4-(Bromomethyl)phenyl)acetic acid)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of the substituted acetic acid in anhydrous DMF.

  • Cool the flask in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (typically several hours).

  • The reaction mixture is then quenched by pouring it onto crushed ice.

  • The precipitated crude vinamidinium salt is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Protocol 2: Synthesis of 7,15-Disubstituted-1,5,9,13-tetraaza[1]annulene Derivatives

This protocol describes the [2+2] condensation reaction between a 2-substituted vinamidinium salt and 1,8-diaminonaphthalene.

Materials:

  • 2-Substituted Vinamidinium Salt (from Protocol 1)

  • 1,8-Diaminonaphthalene

  • Acetonitrile

  • Acetic acid

Procedure:

  • To a solution of the 2-substituted vinamidinium salt in acetonitrile, add a solution of 1,8-diaminonaphthalene in acetonitrile.

  • Add a catalytic amount of acetic acid to the reaction mixture.

  • Reflux the mixture for the appropriate time (typically 15 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure substituted tetraaza[1]annulene derivative.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compounds.

Experimental_Workflow Start Start Step1 Synthesize 2-Substituted Vinamidinium Salt Start->Step1 Step2 Condensation with 1,8-Diaminonaphthalene Step1->Step2 Filtration1 Collect Crude Product (Filtration) Step2->Filtration1 Purification Purify by Recrystallization Filtration1->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis of substituted tetraaza[1]annulene derivatives.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various 7,15-disubstituted-1,5,9,13-tetraaza[1]annulene derivatives.

Substituent (R)ProductYield (%)
Br7,15-Dibromo-1,5,9,13-tetraaza[1]annuleneGood to Excellent
CH₂Br7,15-Di(bromomethyl)-1,5,9,13-tetraaza[1]annuleneGood to Excellent
C₆H₄CH₂Br7,15-Di[4-(bromomethyl)phenyl]-1,5,9,13-tetraaza[1]annuleneGood to Excellent

Note: The original publication describes the yields as "good to excellent"; specific numerical values were not provided in the abstract.

Characterization Data

The synthesized compounds were characterized by various spectroscopic methods. The ultraviolet spectral behavior of these compounds was examined in DMSO. Detailed ¹H NMR, ¹³C NMR, and IR spectral data, along with elemental analysis, are necessary to confirm the structures of the new compounds.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.

  • Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing these experiments.

  • Conduct all reactions in a well-ventilated fume hood.

References

Application

Application Note: 1H and 13C NMR Spectral Assignment of (16)Annulene

Audience: Researchers, scientists, and drug development professionals. Introduction (16)Annulene is a fascinating macrocyclic hydrocarbon with a 16-membered ring of continuously alternating single and double bonds.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(16)Annulene is a fascinating macrocyclic hydrocarbon with a 16-membered ring of continuously alternating single and double bonds. As a 4n π electron system (n=4), it is classified as antiaromatic according to Hückel's rule. This antiaromaticity, along with its conformational flexibility, imparts unique characteristics to its Nuclear Magnetic Resonance (NMR) spectra. At room temperature, (16)annulene undergoes rapid conformational changes and bond shifting, resulting in a single, averaged signal in its 1H NMR spectrum. To resolve the distinct signals of the inner and outer protons, low-temperature NMR spectroscopy is essential. This application note provides a detailed overview of the 1H and 13C NMR spectral assignment of (16)annulene, including experimental protocols for low-temperature NMR analysis.

1H and 13C NMR Spectral Data

The NMR spectra of (16)annulene are highly temperature-dependent due to its fluxional nature. At low temperatures, the conformational exchange is slowed, allowing for the resolution of individual proton and carbon signals.

1H NMR Spectral Data

At low temperatures (e.g., -140 °C), the 1H NMR spectrum of (16)annulene reveals the distinct chemical shifts of its four inner and twelve outer protons. The antiaromatic nature of the molecule leads to a paramagnetic ring current, which deshields the inner protons and shields the outer protons, a trend opposite to that observed in aromatic annulenes.

Table 1: Low-Temperature 1H NMR Chemical Shifts for (16)Annulene

Proton TypeNumber of ProtonsChemical Shift (δ) ppm
Inner410.3
Outer125.28

Note: At room temperature, these distinct signals coalesce into a single broad peak due to rapid conformational exchange.

13C NMR Spectral Data

Experimental Protocols

The following protocols provide a general framework for the acquisition of high-quality 1H and 13C NMR spectra of (16)annulene at low temperatures.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent with a low freezing point, such as deuterated tetrahydrofuran (B95107) (THF-d8) or deuterated toluene (B28343) (toluene-d8).

  • Concentration: Prepare a dilute solution of (16)annulene (typically 1-5 mg/mL) to minimize intermolecular interactions.

  • NMR Tube: Use a high-quality, thin-walled NMR tube suitable for variable temperature experiments.

  • Degassing: For sensitive samples, it may be beneficial to degas the solution using several freeze-pump-thaw cycles to remove dissolved oxygen, which can affect relaxation times.

  • Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature (VT) unit is required.

  • Probe Tuning and Matching: Before the experiment, tune and match the NMR probe to the resonance frequencies of ¹H and ¹³C.

  • Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity, which is crucial for resolving fine spectral details.

  • Temperature Control:

    • Cool the sample gradually to the target low temperature (e.g., -140 °C) using the spectrometer's VT unit. Allow the temperature to equilibrate for at least 5-10 minutes before starting the acquisition.

    • Monitor the temperature throughout the experiment to ensure stability.

1H NMR Acquisition Parameters (Typical)
  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds.

  • Number of Scans (NS): 8-64, depending on the sample concentration.

  • Spectral Width (SW): A range of approximately -5 to 15 ppm should be sufficient to cover the signals of both inner and outer protons.

13C NMR Acquisition Parameters (Typical)
  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Decoupling: Broadband proton decoupling to simplify the spectrum and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-10 seconds (longer delays may be necessary for quaternary carbons).

  • Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.

  • Spectral Width (SW): A range of approximately 0 to 150 ppm.

Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualizations

G cluster_structure Simplified (16)Annulene Ring (4 Inner Protons, 12 Outer Protons) cluster_nmr Low-Temperature 1H NMR Spectrum cluster_property Molecular Property A B C D E F G H I J K L M N O P Inner_H Inner Protons (Deshielded) δ = 10.3 ppm Outer_H Outer Protons (Shielded) δ = 5.28 ppm Antiaromaticity Antiaromaticity (4n π electrons) Antiaromaticity->Inner_H Paramagnetic Ring Current (Deshielding Effect) Antiaromaticity->Outer_H Paramagnetic Ring Current (Shielding Effect)

Figure 1. Relationship between the antiaromaticity of (16)annulene and its characteristic low-temperature 1H NMR chemical shifts.

G start Start sample_prep Sample Preparation ((16)Annulene in low-temp solvent) start->sample_prep nmr_setup Spectrometer Setup (Tune, Lock, Shim) sample_prep->nmr_setup temp_cool Cool Sample to Target Temperature nmr_setup->temp_cool temp_equil Temperature Equilibration (5-10 min) temp_cool->temp_equil acquire_1H Acquire 1H NMR Data temp_equil->acquire_1H acquire_13C Acquire 13C NMR Data acquire_1H->acquire_13C processing Data Processing (FT, Phasing, Baseline Correction) acquire_13C->processing analysis Spectral Analysis & Assignment processing->analysis end End analysis->end

Figure 2. Experimental workflow for low-temperature NMR analysis of (16)annulene.

Conclusion

The 1H and 13C NMR spectral assignment of (16)annulene provides a clear example of the impact of antiaromaticity and molecular dynamics on NMR parameters. While the 1H NMR spectrum at room temperature shows a single averaged signal, low-temperature measurements are crucial for resolving the distinct signals of the inner and outer protons, which are characteristic of its antiaromatic nature. The detailed experimental protocols provided herein offer a robust methodology for obtaining high-resolution NMR data for (16)annulene and other fluxional molecules, aiding in their structural elucidation and the study of their electronic properties. Further investigation is warranted to obtain and report the experimental low-temperature 13C NMR spectrum of (16)annulene.

Method

Application Notes and Protocols for the Computational Study of Annulenes

Audience: Researchers, scientists, and drug development professionals. Introduction Annulenes, monocyclic hydrocarbons with alternating single and double bonds, represent a fascinating class of molecules for studying the...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Annulenes, monocyclic hydrocarbons with alternating single and double bonds, represent a fascinating class of molecules for studying the principles of aromaticity and anti-aromaticity. Their electronic structure and reactivity are highly dependent on their size, conformation, and adherence to Hückel's rule. Computational chemistry provides a powerful toolkit to investigate these properties, offering insights that can be difficult to obtain experimentally. These application notes provide an overview of common computational methods and detailed protocols for studying annulenes.

Key Computational Methods for Annulene Studies

A variety of computational methods are employed to study annulenes, each with its own balance of accuracy and computational cost.

  • Density Functional Theory (DFT): This is one of the most widely used methods for studying annulenes due to its favorable accuracy-to-cost ratio. Common functionals include B3LYP, BH&HLYP, and M06-2X.[1][2] DFT is well-suited for geometry optimizations, frequency calculations, and predicting a range of molecular properties.

  • Ab Initio Methods:

    • Hartree-Fock (HF): A fundamental ab initio method that provides a qualitative starting point but often overemphasizes bond localization.[1]

    • Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation and generally provides more accurate results than HF, particularly for geometries and relative energies.[1][3] However, it can sometimes favor overly delocalized structures.[1]

    • Coupled Cluster (CC) Theory (e.g., CCSD(T)): Considered the "gold standard" for accuracy in quantum chemistry, CCSD(T) is used for obtaining highly reliable energies, especially for benchmarking other methods.[3][4][5] Its high computational cost often limits its use to single-point energy calculations on geometries optimized with other methods.[4][5]

  • Semi-empirical Methods: Methods like PM3 can be used for preliminary studies on very large annulene systems, but they tend to overemphasize bond-localized structures and are generally less reliable than DFT or ab initio methods.[1]

Common Basis Sets

The choice of basis set is crucial for obtaining accurate results. A basis set is a set of mathematical functions used to build molecular orbitals.[6]

  • Pople-style basis sets: These are widely used and come in various sizes, such as 6-31G* and 6-311+G**.[6][7] The "*" indicates the addition of polarization functions to heavy atoms, and the "+" indicates the addition of diffuse functions, which are important for describing anions and weak interactions.[6][8]

  • Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): Developed by Dunning, these basis sets are designed to systematically converge towards the complete basis set limit and are often used in high-accuracy calculations.[7]

  • Ahlrichs basis sets (e.g., def2-TZVP): These are another popular choice, particularly in DFT calculations, offering a good balance of accuracy and efficiency.[6][9]

Experimental Protocols

Here are detailed protocols for common computational experiments performed on annulenes.

Protocol 1: Geometry Optimization and Frequency Calculation

This protocol aims to find the stable three-dimensional structure of an annulene and confirm that it is a true energy minimum.

Objective: To obtain the optimized geometry and thermodynamic properties of an annulene.

Methodology:

  • Input Structure Generation:

    • Build an initial guess for the annulene structure using a molecular editor. For larger annulenes, it is important to consider several possible conformers.

  • Geometry Optimization:

    • Perform a geometry optimization to find the lowest energy arrangement of the atoms.[10][11] This is an iterative process where the energy and forces on the atoms are calculated, and the atomic positions are adjusted until a minimum energy structure is found.[10][12]

    • Recommended Method: DFT with a functional like B3LYP.[1]

    • Recommended Basis Set: 6-31G* or a larger basis set like 6-311+G** for higher accuracy.[1][7]

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry. This is essential to:

      • Confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies).

      • Obtain zero-point vibrational energy (ZPVE), thermal corrections, and thermodynamic properties like enthalpy and Gibbs free energy.

    • The same level of theory and basis set as the geometry optimization should be used.

Data Presentation: The optimized Cartesian coordinates, bond lengths, and angles should be recorded. The calculated thermodynamic data should be summarized in a table.

Protocol 2: Aromaticity Assessment using Nucleus-Independent Chemical Shift (NICS)

NICS is a widely used magnetic criterion to quantify the aromaticity of a cyclic molecule.[1][13] Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity.[1]

Objective: To calculate the NICS values to assess the aromatic character of an annulene.

Methodology:

  • Optimized Geometry: Start with the optimized geometry of the annulene from Protocol 1.

  • NICS Calculation Setup:

    • Place a "ghost" atom (a point in space with no charge or basis functions) at a position of interest, typically the center of the ring (NICS(0)).[13]

    • It is also common to calculate NICS at 1 Å above the ring center (NICS(1)), as this is thought to better reflect the contribution of the π-electrons.[14]

  • NMR Calculation:

    • Perform a nuclear magnetic resonance (NMR) shielding calculation using a method like GIAO (Gauge-Independent Atomic Orbital).

    • Recommended Method: HF or DFT (e.g., B3LYP).[13]

    • Recommended Basis Set: A basis set with good performance for NMR calculations, such as 6-311+G**.

  • NICS Value Extraction:

    • The NICS value is the negative of the calculated isotropic magnetic shielding at the ghost atom's position.

Data Presentation: A table summarizing the calculated NICS(0) and NICS(1) values for different annulenes or different rings within a polycyclic annulene.

Protocol 3: Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic stability and reactivity of a molecule.[15][16][17] A smaller gap generally indicates higher reactivity.[18]

Objective: To calculate the HOMO-LUMO gap and visualize the frontier orbitals.

Methodology:

  • Single-Point Energy Calculation:

    • Using the optimized geometry from Protocol 1, perform a single-point energy calculation.

    • Recommended Method: DFT (e.g., B3LYP).

    • Recommended Basis Set: 6-311+G**.

  • Orbital Energy Extraction:

    • From the output of the calculation, extract the energies of the HOMO and LUMO.

    • Calculate the HOMO-LUMO gap: E_gap = E_LUMO - E_HOMO.

  • Orbital Visualization:

    • Use visualization software to generate plots of the HOMO and LUMO to understand their spatial distribution and bonding/antibonding character.

Data Presentation: A table listing the HOMO and LUMO energies and the calculated HOMO-LUMO gap for different annulenes.

Quantitative Data Summary

The following tables summarize representative computational data for various annulenes from the literature. Note that values can vary depending on the computational method and basis set used.

Table 1: Relative Energies of[9]Annulene Isomers (kcal/mol)

IsomerDFT (B3LYP)MP2CCSD(T)
Twist 2 < 3 < 12 < 1 < 3-
Heart Most Stable--

Note: The energetic ordering of isomers can differ between computational methods.[3]

Table 2: Calculated NICS(0) Values (ppm) for Selected Annulenes

AnnuleneNICS(0) (ppm)Aromaticity
Benzene -11.5Aromatic
Cyclobutadiene +28.8Antiaromatic
[19]Annulene Varies with conformationCan be aromatic
[20]Annulene AromaticAromatic
[21]Annulene (1a) +6.4Non-aromatic
[21]Annulene (2a) +7.3Non-aromatic

Note: Negative NICS values indicate aromaticity, positive values indicate anti-aromaticity, and values near zero suggest non-aromaticity.[1]

Visualizations

Computational Workflow for Annulene Studies

Computational_Workflow cluster_setup Initial Setup cluster_core_calcs Core Calculations cluster_analysis Property Analysis cluster_results Results Start Generate Initial Structure(s) Opt Geometry Optimization (e.g., DFT/6-31G*) Start->Opt Freq Frequency Calculation Opt->Freq Confirm Minimum Arom Aromaticity Assessment (NICS, etc.) Freq->Arom Elec Electronic Properties (HOMO-LUMO Gap) Freq->Elec React Reactivity Studies (Transition States) Freq->React Data Data Interpretation and Comparison Arom->Data Elec->Data React->Data

Caption: General workflow for the computational study of annulenes.

Aromaticity Assessment Protocol

Aromaticity_Assessment cluster_input Input cluster_methods Aromaticity Descriptors cluster_output Output OptGeom Optimized Annulene Geometry NICS Magnetic Criteria: NICS Calculation OptGeom->NICS BLA Geometric Criteria: Bond Length Alternation OptGeom->BLA MCI Electronic Criteria: Multi-Center Index OptGeom->MCI Arom_Class Aromaticity Classification (Aromatic, Antiaromatic, Non-aromatic) NICS->Arom_Class BLA->Arom_Class MCI->Arom_Class

Caption: Logical workflow for assessing the aromaticity of an annulene.

References

Application

Application Notes and Protocols for the Synthesis and Aromaticity Studies of Annulene Dianions

Audience: Researchers, scientists, and drug development professionals. Introduction: Annulenes, which are monocyclic hydrocarbons with alternating single and double bonds, serve as fundamental models for exploring the co...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Annulenes, which are monocyclic hydrocarbons with alternating single and double bonds, serve as fundamental models for exploring the concepts of aromaticity and anti-aromaticity. According to Hückel's rule, planar, cyclic, and fully conjugated systems with (4n+2) π-electrons exhibit aromatic character, leading to enhanced stability. Conversely, systems with 4n π-electrons are anti-aromatic and destabilized. The synthesis of annulene dianions through the reduction of neutral annulenes allows for a powerful method to study these principles, as the addition of two electrons can convert a non-aromatic or anti-aromatic system into an aromatic one, or an aromatic system into an anti-aromatic one.

This document provides detailed protocols for the synthesis of representative annulene dianions, specifically the cyclooctatetraene (B1213319) dianion and the[1]annulene dianion. It also outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for characterizing their aromaticity through the observation of diatropic and paratropic ring currents.

I. Quantitative Data Presentation

The aromaticity of annulene dianions can be effectively assessed by analyzing the chemical shifts in their ¹H NMR spectra. Aromatic compounds exhibit a diatropic ring current, which deshields the outer protons and shields the inner protons. Anti-aromatic compounds display a paratropic ring current, causing the opposite effect. The following table summarizes the ¹H NMR chemical shifts for key annulene systems, demonstrating these effects.

CompoundSystem (π-electrons)Proton TypeChemical Shift (δ, ppm)Aromaticity
Cyclooctatetraene4n (8π)Olefinic5.78Non-aromatic (tub-shaped)
Cyclooctatetraene dianion4n+2 (10π)Olefinic6.76Aromatic
[1]Annulene4n+2 (18π)Outer~9.3Aromatic
Inner~-3.0
[1]Annulene dianion[2][3][4]4n (20π)Outer-1.13Anti-aromatic
Inner28.1, 29.5
[1]Annulene tetraanion[2][3][4]4n+2 (22π)Outer~8-9Aromatic
Inner~-8 to -9

II. Experimental Protocols

A. Synthesis of Cyclooctatetraene Dianion

This protocol describes the reduction of cyclooctatetraene to its aromatic dianion.[5]

Materials:

  • Cyclooctatetraene (COT)

  • Potassium metal

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon or Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • Under an inert atmosphere of argon or nitrogen, place a small, clean piece of potassium metal into a Schlenk flask containing a magnetic stir bar.

  • Add anhydrous THF to the flask to dissolve the potassium, forming a characteristic blue solution.

  • Cool the solution in a dry ice/acetone bath.

  • Slowly add a solution of cyclooctatetraene in anhydrous THF to the stirred potassium solution.

  • The reaction mixture will change color as the dianion is formed.

  • The formation of the planar, aromatic cyclooctatetraene dianion with 10 π-electrons can be confirmed by ¹H NMR spectroscopy.[5]

B. Synthesis of[1]Annulene Dianion and Tetraanion

This protocol details the stepwise reduction of[1]annulene to its anti-aromatic dianion and subsequently to its aromatic tetraanion.[4][6]

Materials:

  • [1]Annulene

  • Lithium metal

  • Anhydrous deuterated tetrahydrofuran (THF-d₈) for NMR studies

  • Argon or Nitrogen gas supply

  • NMR tubes suitable for low-temperature measurements

Procedure:

  • Place a solution of[1]annulene in anhydrous THF-d₈ in a glovebox or under an inert atmosphere.

  • Add a piece of lithium metal to the solution. The reduction process will begin.

  • Monitor the reaction by ¹H NMR spectroscopy at low temperatures (e.g., -70 °C).[7]

  • Initially, the signals corresponding to the neutral[1]annulene will be observed.

  • As the reduction proceeds, new signals corresponding to the[1]annulene dianion (a 20 π-electron system) will appear. This species is anti-aromatic, as evidenced by the extreme downfield shift of the inner protons and upfield shift of the outer protons.[4][6]

  • Further reduction with lithium will lead to the formation of the[1]annulene tetraanion (a 22 π-electron system).[4][6]

  • The tetraanion is aromatic, which is confirmed by the upfield shift of the inner protons and downfield shift of the outer protons in the ¹H NMR spectrum.[4][7]

III. Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of annulene dianions.

G cluster_synthesis Synthesis cluster_analysis Aromaticity Analysis start Neutral Annulene reductant Alkali Metal (e.g., Li, K) in Anhydrous THF start->reductant Reduction dianion Annulene Dianion Solution reductant->dianion nmr Low-Temperature NMR Spectroscopy dianion->nmr Characterization data ¹H NMR Chemical Shifts nmr->data aromaticity Determine Aromaticity/ Anti-aromaticity data->aromaticity

Caption: Workflow for Annulene Dianion Synthesis and Analysis.

B. Logical Relationships in Aromaticity Determination

This diagram outlines the logical steps to determine the aromaticity of an annulene system based on Hückel's rule and NMR data.

G cluster_theory Theoretical Prediction cluster_experiment Experimental Verification pi_electrons Count π-electrons huckel Apply Hückel's Rule pi_electrons->huckel prediction prediction huckel->prediction 4n+2 or 4n? aromatic Predicted: Aromatic prediction->aromatic 4n+2 anti_aromatic Predicted: Anti-Aromatic prediction->anti_aromatic 4n nmr_exp Measure ¹H NMR Spectrum ring_current ring_current nmr_exp->ring_current Observe Chemical Shifts diatropic Conclusion: Aromatic ring_current->diatropic Inner H: Shielded Outer H: Deshielded paratropic Conclusion: Anti-Aromatic ring_current->paratropic Inner H: Deshielded Outer H: Shielded

Caption: Logic for Determining Aromaticity in Annulenes.

References

Method

Application Notes and Protocols: (16)Annulene in Organometallic Complexes

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utilization of (16)annulene as a ligand in organometallic chemistry. While the application o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of (16)annulene as a ligand in organometallic chemistry. While the application of (16)annulene itself is an area of ongoing research, this document outlines the fundamental principles, potential applications, and detailed experimental protocols for the synthesis of its organometallic complexes, drawing from established procedures for analogous annulene systems.

Introduction to (16)Annulene and its Organometallic Chemistry

(16)Annulene is a member of the [4n] family of annulenes, possessing 16 π-electrons. In its neutral state, it is non-aromatic and adopts a non-planar conformation to avoid the destabilizing effects of antiaromaticity.[1] The molecule exhibits bond length alternation, with distinct single and double bonds.[1]

The key to unlocking the potential of (16)annulene as a ligand in organometallic chemistry lies in its reduction to the (16)annulene dianion, [C₁₆H₁₆]²⁻. This dianion is an 18 π-electron system, which, according to Hückel's rule (4n+2, where n=4), is aromatic. This aromaticity imparts greater stability and planarity to the ring, making it an excellent candidate for forming sandwich or half-sandwich complexes with f-block and d-block metals. The formation of the radical anion and the dianion of (16)annulene has been documented, paving the way for its use in coordination chemistry.[2]

Potential Applications of (16)Annulene Organometallic Complexes

While specific applications of (16)annulene complexes are still emerging, they are expected to find utility in fields where other organometallic compounds, particularly those of other annulenes like the cyclopentadienyl (B1206354) anion and the cyclooctatetraene (B1213319) dianion, have shown promise.

  • Catalysis: The large, electron-rich surface of the (16)annulene dianion ligand can stabilize metals in various oxidation states, potentially leading to novel catalytic activities. These complexes could serve as catalysts in polymerization, hydrogenation, and other organic transformations. The electronic properties of the complex, and thus its catalytic activity, could be tuned by modifying the metal center.

  • Materials Science: Organometallic complexes of large annulenes are of interest in the development of new materials with unique electronic and magnetic properties. (16)Annulene complexes could be explored as building blocks for conductive polymers, molecular magnets, and nonlinear optical materials. The recent synthesis of in-plane metal-centered[3]annulenes highlights the potential for creating novel planar materials with extended π-systems.[4]

  • Bioorganometallic Chemistry and Drug Development: While a less explored area for large annulenes, organometallic complexes can exhibit biological activity. The (16)annulene ligand could serve as a scaffold to deliver a metallic therapeutic agent or the complex itself could possess unique cytotoxic or enzymatic inhibitory properties.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the (16)annulene dianion and a proposed synthesis for a representative organometallic complex. These protocols are based on established procedures for analogous systems, such as the synthesis of actinide complexes with the[5]annulene dianion (uranocene) and the preparation of the[6]annulene dianion.[3][7][8][9]

Safety Precaution: The reagents used in these protocols, particularly potassium metal and organometallic actinide compounds, are highly reactive, pyrophoric, and/or radioactive. All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using appropriate Schlenk line or glovebox techniques. Proper personal protective equipment must be worn at all times.

Protocol 1: Synthesis of the Potassium (16)Annulene Dianion (K₂[C₁₆H₁₆])

This protocol is adapted from the synthesis of other annulene dianions.[3][8][9][10]

Materials:

  • (16)Annulene (C₁₆H₁₆)

  • Potassium metal (K)

  • Anhydrous tetrahydrofuran (B95107) (THF), freshly distilled from sodium/benzophenone

  • Anhydrous, degassed hexanes

  • Schlenk flask with a magnetic stir bar

  • Cannula for liquid transfers

Procedure:

  • Preparation: In a glovebox, add (16)annulene (1 equivalent) to a Schlenk flask.

  • Solvent Addition: Remove the flask from the glovebox and attach it to a Schlenk line. Add anhydrous THF via cannula to dissolve the (16)annulene, aiming for a concentration of approximately 0.1 M.

  • Reduction: In the glovebox, carefully cut small, shiny pieces of potassium metal (2.2 equivalents) and add them to the (16)annulene solution.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by a color change as the dianion is formed. The solution will typically develop a deep, characteristic color. The reaction may take several hours to complete.

  • Isolation (Optional): If the potassium salt precipitates, it can be isolated by filtration under an inert atmosphere. The precipitate should be washed with anhydrous hexanes to remove any unreacted starting material and residual THF.

  • Storage: The resulting solution or isolated solid of K₂[C₁₆H₁₆] is highly air and moisture sensitive and should be used immediately in the next step or stored under an inert atmosphere at low temperature.

Protocol 2: Proposed Synthesis of Bis[(16)annulene]uranium(IV) (U(C₁₆H₁₆)₂)

This proposed synthesis is based on the successful synthesis of uranocene, U(C₈H₈)₂.[7]

Materials:

  • Solution of Potassium (16)annulene dianion (K₂[C₁₆H₁₆]) in THF (from Protocol 1)

  • Uranium tetrachloride (UCl₄)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask with a magnetic stir bar

  • Cannula for liquid transfers

Procedure:

  • Preparation of Uranium Precursor: In a glovebox, weigh uranium tetrachloride (UCl₄) (1 equivalent, based on the amount of (16)annulene used in Protocol 1) into a Schlenk flask.

  • Solvent Addition: Add anhydrous THF to the UCl₄ to form a suspension.

  • Reaction: Cool the UCl₄ suspension to -78 °C using a dry ice/acetone bath. While stirring, slowly add the solution of K₂[C₁₆H₁₆] (2 equivalents) via cannula.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. A color change and the precipitation of KCl are expected.

  • Solvent Removal: Remove the THF under reduced pressure to obtain a solid residue.

  • Extraction: In a glovebox, extract the solid residue with a minimal amount of a suitable solvent (e.g., toluene (B28343) or diethyl ether) to separate the product from the KCl precipitate.

  • Purification: Filter the extract to remove the KCl. The solvent can be removed from the filtrate under vacuum to yield the crude product.

  • Crystallization: The product can be further purified by recrystallization from a suitable solvent system (e.g., slow evaporation of a toluene solution or layering with hexanes) to obtain X-ray quality crystals.

Characterization

The synthesized complexes should be characterized using a suite of analytical techniques:

  • ¹H NMR Spectroscopy: This is a powerful tool to probe the aromaticity of the (16)annulene dianion ligand. Aromatic systems exhibit characteristic chemical shifts.[11]

  • ¹³C NMR Spectroscopy: Provides information on the carbon framework of the ligand.

  • Mass Spectrometry: To confirm the molecular weight of the complex.

  • X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry of the metal center.

  • Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which are dependent on the electronic configuration of the metal center.

Quantitative Data

The following table summarizes the known structural data for neutral (16)annulene and provides expected values for the proposed bis[(16)annulene]uranium(IV) complex based on analogy with uranocene.

ParameterNeutral (16)AnnuleneExpected for U(C₁₆H₁₆)₂
Molecular Formula C₁₆H₁₆U(C₁₆H₁₆)₂
Molecular Weight 208.30 g/mol 654.66 g/mol
Geometry of Annulene Ring Non-planar[1]Planar
C-C Bond Lengths Alternating single (1.454 Å) and double (1.333 Å) bonds[1]Uniform (approx. 1.40 Å)
Metal-Carbon Distance N/A~2.65 Å (U-C)
Ring-to-Ring Distance N/A~3.9 Å

Visualizations

The following diagrams illustrate the synthetic pathways described in the protocols.

Synthesis_of_K2_C16H16 C16H16 (16)Annulene K2C16H16 K₂[C₁₆H₁₆]²⁻ (Potassium (16)annulene dianion) C16H16->K2C16H16 Stir, RT K 2 K K->K2C16H16 Stir, RT THF THF Synthesis_of_U_C16H16_2 cluster_products K2C16H16 2 K₂[C₁₆H₁₆]²⁻ UC16H16_2 U(C₁₆H₁₆)₂ K2C16H16->UC16H16_2 UCl4 UCl₄ UCl4->UC16H16_2 THF_reac THF, -78°C to RT KCl 4 KCl

References

Application

Application Notes and Protocols for Modeling Annulene Electrocyclic Reactions with DFT

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing Density Functional Theory (DFT) for the investigation of electrocyclic reactions in annul...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Density Functional Theory (DFT) for the investigation of electrocyclic reactions in annulenes. This document outlines the theoretical basis, offers detailed computational protocols, and presents key data for researchers in organic chemistry, computational chemistry, and drug development.

Introduction to Annulene Electrocyclic Reactions

Annulenes, which are monocyclic hydrocarbons with alternating single and double bonds, serve as fundamental models for understanding aromaticity and pericyclic reactions. Their electrocyclic reactions, which involve the concerted reorganization of π-electrons to form or break a σ-bond, are governed by the Woodward-Hoffmann rules. These reactions are stereospecific and can be induced thermally or photochemically.[1]

DFT has emerged as a powerful and cost-effective computational tool for studying the mechanisms, kinetics, and thermodynamics of these reactions.[2] Accurate prediction of reaction barriers and pathways can provide invaluable insights into reaction mechanisms and substituent effects, aiding in the design of novel molecular structures and reaction pathways relevant to drug development and materials science.

Computational Methodology: A DFT Protocol

A robust computational protocol is essential for obtaining reliable and reproducible results. The following steps outline a best-practice approach for modeling annulene electrocyclic reactions.

Geometry Optimization of Reactants, Products, and Transition States

The initial step involves the optimization of the three-dimensional structures of the reactants, products, and the transition state connecting them.

Protocol:

  • Initial Structure Generation: Build the initial structures of the annulene reactant and the cyclized product using a molecular editor.

  • Conformational Search: For larger, flexible annulenes like[3]annulene, a thorough conformational search is recommended to identify the lowest energy conformer, which is typically the starting point for the reaction.[4][5][6]

  • Geometry Optimization: Perform geometry optimizations for all stationary points (reactants, products, and transition states).

    • Recommended Functional: For initial geometry optimizations, a GGA functional such as BP86 can be efficient and provide accurate geometries.[7][8][9]

    • Recommended Basis Set: A double-zeta basis set with polarization functions, such as DZP or 6-31G(d), is a suitable starting point.[7][9]

  • Transition State (TS) Search:

    • Employ a TS optimization algorithm (e.g., Berny algorithm in Gaussian) to locate the first-order saddle point corresponding to the transition state.

    • Initial guesses for the TS structure can be generated using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or by manually modifying the reactant or product geometry along the expected reaction coordinate.

  • Frequency Calculations: Perform frequency calculations at the same level of theory as the geometry optimization to:

    • Confirm the nature of the stationary points: Reactants and products should have all real (positive) frequencies. A transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

    • Obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

Single-Point Energy Calculations for Higher Accuracy

To obtain more accurate energy barriers and reaction energies, single-point energy calculations are performed on the optimized geometries using a more sophisticated functional and a larger basis set.

Protocol:

  • Functional Selection: Meta-hybrid functionals like M06-2X have shown excellent performance for pericyclic reactions.[7][8] Double-hybrid functionals such as B2K-PLYP or mPW2K-PLYP also provide high accuracy.[7][8] The widely used B3LYP functional can also yield good results, often with empirical dispersion corrections.[10]

  • Basis Set Selection: A triple-zeta quality basis set, such as TZ2P or a correlation-consistent basis set like cc-pVTZ, is recommended for accurate energy calculations.[7][9][11] Diffuse functions can be important for anions or excited states.[11]

  • Solvent Effects: If the reaction is performed in a solvent, include a continuum solvation model (e.g., PCM, SMD) in the single-point energy calculation to account for the effect of the solvent.

Reaction Pathway Analysis

Protocol:

  • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition state connects the desired reactant and product, perform an IRC calculation. This traces the minimum energy path downhill from the transition state to the corresponding minima.

  • Energy Profile Construction: Plot the relative energies (including ZPVE corrections) of the reactant, transition state, and product to visualize the reaction energy profile.

Data Presentation: Calculated Energies for Annulene Electrocyclic Reactions

The following tables summarize representative quantitative data obtained from DFT studies on annulene electrocyclic reactions. These values can serve as benchmarks for researchers performing similar calculations.

Table 1: Activation and Reaction Energies for the Electrocyclization of[2]Annulene Conformers.

ReactionMethodActivation Energy (kJ/mol)Reaction Energy (kJ/mol)
Conformer 3 -> Product 5G3(MP2)//MP2(Full)/6-31G(d)114.6-
Conformer 6 -> Product 8G3(MP2)//MP2(Full)/6-31G(d)--
Data sourced from a study on[2]annulene electrocyclic reactions.[12]

Table 2: Overall Barriers for the Electrocyclization of a[3]Annulene Conformer.

Reaction PathwayMethodOverall Barrier (kJ/mol)
Reactant 3 -> Product 5B3LYP/6-31G(d)131.0
Reactant 3 -> Product 6B3LYP/6-31G(d)131.0
The study notes that the pathways have the same rate-determining step.[4][5][6]

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the computational modeling of annulene electrocyclic reactions using DFT.

DFT_Workflow start Define Reaction: Annulene Reactant & Product geom_opt_r Geometry Optimization (Reactant) start->geom_opt_r geom_opt_p Geometry Optimization (Product) start->geom_opt_p ts_search Transition State Search geom_opt_r->ts_search freq_r Frequency Calculation (Reactant) geom_opt_r->freq_r geom_opt_p->ts_search freq_p Frequency Calculation (Product) geom_opt_p->freq_p freq_ts Frequency Calculation (Transition State) ts_search->freq_ts spe Single-Point Energy (Higher Level of Theory) freq_r->spe freq_p->spe verify_ts Verify TS (1 Imaginary Frequency) freq_ts->verify_ts irc IRC Calculation verify_ts->irc irc->spe analysis Analyze Results: Energy Profile, Barriers spe->analysis

Caption: Computational workflow for DFT modeling of annulene electrocyclic reactions.

Experimental Protocols Cited

The computational protocols detailed in this document are based on methodologies reported in peer-reviewed literature. The following provides a more detailed breakdown of a typical experimental protocol found in these studies.

Detailed Computational Protocol Example (based on literature[5][7][8][12]):

  • Software: All calculations are performed using a quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

  • Initial Geometries: The initial Cartesian coordinates of the annulene conformers are generated using standard molecular modeling software.

  • Geometry Optimizations:

    • Method: Geometries of all reactants, intermediates, transition states, and products are optimized using the B3LYP functional with the 6-31G(d) basis set.[5] Alternatively, for improved geometries, the BP86 functional with a DZP basis set is recommended.[7][8]

    • Convergence Criteria: Default convergence criteria of the chosen software package are typically sufficient.

  • Transition State Verification:

    • Method: Transition states are located using the Berny algorithm for saddle point optimization.

    • Verification: A frequency calculation is performed at the same level of theory to confirm the presence of a single imaginary frequency. The vibrational mode corresponding to this imaginary frequency is visualized to ensure it represents the desired bond-forming or bond-breaking process.

  • IRC Calculations:

    • Method: The intrinsic reaction coordinate path is calculated to connect the transition state with the corresponding reactant and product minima, confirming the reaction pathway.

  • Final Energy Calculations:

    • Method: Single-point energy calculations are performed on the optimized geometries using a higher level of theory for greater accuracy. Recommended methods include M06-2X/cc-pVTZ or DSD-PBEP86/cc-pVTZ.[7][8]

    • Energy Correction: The final reported energies include zero-point vibrational energy (ZPVE) corrections obtained from the frequency calculations at the optimization level of theory.

By following these protocols, researchers can reliably model the electrocyclic reactions of annulenes and gain deeper insights into their chemical behavior.

References

Method

Application Notes and Protocols for the Synthesis of (16)Annulene via Photolysis of Cyclooctatetraene Dimer

For Researchers, Scientists, and Drug Development Professionals Introduction (16)Annulene, a 16 π-electron system, is a significant molecule in the study of aromaticity and antiaromaticity. As a [4n]annulene (where n=4),...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(16)Annulene, a 16 π-electron system, is a significant molecule in the study of aromaticity and antiaromaticity. As a [4n]annulene (where n=4), it is predicted by Hückel's rule to be antiaromatic if planar. However, to avoid this destabilization, the molecule adopts a non-planar conformation.[1] The synthesis of (16)annulene is a key reaction for researchers investigating the properties and reactivity of large annulene systems. One of the primary synthetic routes involves the photochemical valence isomerization of a cyclooctatetraene (B1213319) (COT) dimer. This document provides detailed application notes and protocols for this synthesis.

Principle of the Reaction

The synthesis proceeds via a photochemically induced electrocyclic ring-opening of the cyclooctatetraene dimer. The specific stereochemistry of the starting dimer (e.g., syn or anti) influences the reaction pathway and potentially the product distribution. Upon irradiation with UV light, the strained cage-like structure of the dimer rearranges to form the monocyclic (16)annulene. At low temperatures, two main configurational isomers of (16)annulene are formed and can be observed.

Quantitative Data Summary

The photolysis of the cyclooctatetraene dimer yields two primary isomers of (16)annulene at low temperatures. The following table summarizes the key quantitative data associated with this synthesis.

ParameterValueReference
Product Isomer Ratio
Isomer 1 (major)~80%[1]
Isomer 2 (minor)~20%[1]
Reaction Conditions
TemperatureBelow -67 °C[1]
Spectroscopic Data (Major Isomer)
¹H NMR (at low temp.)Complex multipletsInferred from general knowledge
UV-Vis (λmax)Multiple absorptions in the UV-Vis regionInferred from general knowledge

Experimental Protocol

This protocol is based on the established synthesis of (16)annulene from a cyclooctatetraene dimer.

Materials:

  • Cyclooctatetraene dimer (e.g., syn-dimer)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) or diethyl ether), freshly distilled

  • Inert gas (Argon or Nitrogen)

  • Cooling bath (e.g., acetone/dry ice or a cryostat)

  • UV photoreactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp) and a cooling finger.

  • Chromatography supplies (e.g., alumina (B75360) or silica (B1680970) gel, and appropriate solvents for elution)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a quartz reaction vessel, dissolve the cyclooctatetraene dimer in the chosen anhydrous solvent under an inert atmosphere. The concentration should be kept low to minimize intermolecular side reactions.

    • Cool the solution to the desired low temperature (e.g., -70 °C to -80 °C) using a cooling bath.

  • Photolysis:

    • Irradiate the cooled and stirred solution with a UV lamp. The specific wavelength and irradiation time will depend on the lamp's output and the reaction scale. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or UV-Vis spectroscopy.

  • Work-up and Isolation:

    • Once the reaction is deemed complete, carefully evaporate the solvent at low temperature and under reduced pressure.

    • The crude product, a mixture of (16)annulene isomers, is often unstable at room temperature and should be handled accordingly.

  • Purification:

    • Purify the crude product using low-temperature column chromatography. Alumina is often used as the stationary phase, and a non-polar eluent system (e.g., pentane (B18724) or hexane) is employed.

    • Collect the fractions containing the desired (16)annulene isomers, monitoring the separation by TLC.

    • Combine the pure fractions and carefully remove the solvent at low temperature to yield the purified (16)annulene.

Characterization:

  • The purified (16)annulene isomers can be characterized by various spectroscopic methods at low temperatures:

    • ¹H NMR spectroscopy will show distinct signals for the inner and outer protons, which can be complex due to conformational mobility.[2][3][4]

    • ¹³C NMR spectroscopy will provide information on the number of unique carbon environments.

    • UV-Vis spectroscopy will show characteristic absorption bands for the conjugated π-system.

    • Mass spectrometry can confirm the molecular weight of the product (C₁₆H₁₆, M.W. ≈ 208.30 g/mol ).[1]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_photolysis Photolysis cluster_workup Work-up & Isolation cluster_purification Purification & Characterization start Start dissolve Dissolve COT Dimer in Anhydrous Solvent start->dissolve cool Cool Solution to Low Temperature dissolve->cool irradiate Irradiate with UV Light cool->irradiate evaporate Evaporate Solvent at Low Temperature irradiate->evaporate crude Obtain Crude (16)Annulene evaporate->crude chromatography Low-Temperature Column Chromatography crude->chromatography characterization Spectroscopic Characterization chromatography->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of (16)annulene.

Logical Relationship Diagram

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_analysis Analysis cot_dimer Cyclooctatetraene Dimer photolysis Photochemical Ring Opening cot_dimer->photolysis solvent Anhydrous Solvent solvent->photolysis uv_light UV Light uv_light->photolysis annulene_isomers (16)Annulene Isomers photolysis->annulene_isomers spectroscopy Spectroscopic Analysis (NMR, UV-Vis) annulene_isomers->spectroscopy

Caption: Logical relationship of the synthesis and analysis.

References

Application

Methods for Preparing Tetraazaannulene Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of tetraazaannulene derivatives, a class of macrocyclic compo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tetraazaannulene derivatives, a class of macrocyclic compounds with significant potential in materials science, catalysis, and as therapeutic agents. The methods outlined below cover the preparation of both metallated and metal-free tetraazaannulenes, with a focus on dibenzo[b,i][1][2][3][4]tetraazacyclotetradecine (DBTAA) systems.

Application Notes

Tetraazaannulenes are synthetic analogues of porphyrins, featuring a 14- or 16-membered ring with four nitrogen atoms. Their unique electronic and structural properties, which can be tuned through substitution and metal coordination, make them valuable platforms for a variety of applications.

Two primary strategies are employed for the synthesis of tetraazaannulene derivatives:

  • Metal-Templated Synthesis: This is the most common and often highest-yielding method for preparing metallated tetraazaannulenes, particularly for late transition metals like nickel(II) and copper(II). The metal ion acts as a template, organizing the precursor molecules—typically an o-phenylenediamine (B120857) and a β-dicarbonyl compound—into the correct orientation for macrocyclization. This method is efficient for producing symmetrical tetraazaannulenes.

  • Non-Template Synthesis: This approach is necessary for the preparation of metal-free tetraazaannulenes and derivatives containing metals that are incompatible with the template synthesis conditions (e.g., main group and early transition metals). These methods often involve the reaction of a pre-formed macrocycle or its lithiated salt with a metal precursor. While more versatile, these methods may require more stringent reaction conditions and can result in lower yields.

The choice of synthetic route depends on the desired final product (metallated vs. metal-free), the specific metal ion to be incorporated, and the desired substitution pattern on the macrocycle periphery.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflows for the synthesis of tetraazaannulene derivatives.

G cluster_0 Metal-Templated Synthesis start o-Phenylenediamine + β-Dicarbonyl Compound react React with Metal Salt (e.g., Ni(OAc)₂) in Refluxing Solvent start->react precipitate Cool and Collect Precipitate react->precipitate wash Wash with Solvent (e.g., Methanol) precipitate->wash dry Dry to Yield Metallated Tetraazaannulene wash->dry G cluster_1 Demetalation and Further Reactions start_demetal Metallated Tetraazaannulene demetal Treat with Concentrated Acid (e.g., HCl) start_demetal->demetal neutralize Neutralize with Base (e.g., NH₄OH) demetal->neutralize extract Extract with Organic Solvent neutralize->extract purify_free Purify to Yield Metal-Free Tetraazaannulene (H₂-TAA) extract->purify_free react_metal React H₂-TAA or its Dilithium Salt with a Different Metal Precursor purify_free->react_metal purify_new_metal Purify to Yield New Metallated Tetraazaannulene react_metal->purify_new_metal

References

Method

Application Notes and Protocols for the Synthesis of Bridged Annulenes with Enhanced Stability

For Researchers, Scientists, and Drug Development Professionals Introduction Annulenes, monocyclic hydrocarbons with alternating single and double bonds, have long intrigued chemists due to their potential for aromaticit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Annulenes, monocyclic hydrocarbons with alternating single and double bonds, have long intrigued chemists due to their potential for aromaticity as predicted by Hückel's rule. However, many annulenes, particularly those with 10 or more π-electrons, are often unstable due to steric strain and deviation from planarity. The introduction of bridges across the annulene ring is a powerful strategy to enforce planarity and enhance the stability of these aromatic systems. Bridged annulenes, therefore, represent a fascinating class of compounds with unique electronic and structural properties. Their enhanced stability and defined geometry make them valuable scaffolds in materials science and drug development.

This document provides detailed application notes and protocols for the synthesis of key bridged annulenes, focusing on methods that lead to enhanced stability. It includes quantitative data for comparison, detailed experimental procedures, and visualizations of synthetic pathways.

Enhanced Stability in Bridged Annulenes

The stability of bridged annulenes is intrinsically linked to their aromaticity. By enforcing a more planar conformation of the π-system, bridges facilitate the delocalization of electrons, leading to a significant resonance energy gain. The choice of the bridge (e.g., methylene, ethano, epoxy) and its stereochemistry (syn or anti) can fine-tune the planarity and, consequently, the aromatic character and stability of the molecule.

Theoretical calculations, such as the topological resonance energy (TRE), provide a quantitative measure of aromaticity and stability. For instance, studies on bridged[1]annulenes have shown that the introduction of bridges significantly increases their aromaticity compared to the parent[1]annulene.[2]

Data Presentation: Properties of Bridged Annulenes

The following tables summarize key quantitative data for selected bridged annulenes, allowing for easy comparison of their properties.

Table 1: Spectroscopic Data for Key Bridged Annulenes and Intermediates

Compound1H NMR Chemical Shifts (δ, ppm)13C NMR Chemical Shifts (δ, ppm)UV-Vis λmax (nm) (log ε)Reference
1,6-Methano[3]annulenePeripheral Protons: 6.8–7.5 (m); Bridge Protons: -0.5 (s)Aromatic: ~115-130; Bridge: ~35258, 267, 276, 308, 312[4]
syn-1,6:8,13-Bismethano[4]annulene Dicarboximide (a derivative)Peripheral Protons: 7.50-8.44; Bridge Protons: -1.22 to 1.95Aromatic: 107.0-138.6; Bridge: 25.0, 26.3272 (3.88), 300sh (4.31), 328 (4.85), 330 (4.86), 393 (3.94), 495 (2.67), 527 (2.80), 533 (2.79)[5]
Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaene-3,5-dicarbaldehydeAldehyde: 9.36 (s, 2H); Vinyl: 6.66 (s, 2H), 7.15 (m, 4H); Bridge: 0.66-4.98Carbonyl: 193.0; Aromatic/Vinyl: 119.0-148.0; Bridge: 17.1, 28.5Not Reported[5]

Table 2: Synthesis Yields and Reaction Conditions

ProductStarting MaterialKey ReagentsReaction ConditionsYield (%)Reference
1,6-Methano[3]annuleneTricyclo[4.4.1.01,6]undeca-3,8-dieneDDQ, Dioxane, Acetic AcidReflux, 5 hours85-87Organic Syntheses
syn-1,6:8,13-Bismethano[4]annulene DicarboximideBicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaene-3,5-dicarbaldehydePhosphorane reagent, NaOMe, Methanol (B129727)Reflux, 8 hours42-52[5]

Experimental Protocols

Synthesis of 1,6-Methano[3]annulene

This protocol is an improved version of the method first suggested by Vogel and Roth.

Workflow Diagram:

G cluster_0 Step 1: Birch Reduction cluster_1 Step 2: Dichlorocarbene Addition cluster_2 Step 3: Dechlorination cluster_3 Step 4: Dehydrogenation Naphthalene Naphthalene Isotetralin Isotetralin Naphthalene->Isotetralin Na, liq. NH3, EtOH Naphthalene->Isotetralin Dichloro_intermediate 11,11-Dichlorotricyclo[4.4.1.0(1,6)]undeca-3,8-diene Isotetralin->Dichloro_intermediate CHCl3, KOtBu Isotetralin->Dichloro_intermediate Tricyclo_diene Tricyclo[4.4.1.0(1,6)]undeca-3,8-diene Dichloro_intermediate->Tricyclo_diene Na, liq. NH3 Dichloro_intermediate->Tricyclo_diene Annulene 1,6-Methano[10]annulene Tricyclo_diene->Annulene DDQ, Dioxane Tricyclo_diene->Annulene

Caption: Synthetic pathway for 1,6-Methano[3]annulene.

Materials:

  • Tricyclo[4.4.1.01,6]undeca-3,8-diene (43.8 g, 0.300 mole)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (149 g, 0.656 mole)

  • Anhydrous dioxane (900 mL)

  • Glacial acetic acid (10 mL)

  • Argon gas

  • 2 L three-necked, round-bottomed flask

  • Stirrer, reflux condenser, calcium chloride drying tube, and argon inlet tube

Procedure:

  • Charge the 2 L flask with 900 mL of anhydrous dioxane.

  • With stirring, add 149 g of DDQ to the dioxane.

  • Once the DDQ has dissolved, add 43.8 g of tricyclo[4.4.1.01,6]undeca-3,8-diene and 10 mL of glacial acetic acid.

  • Flush the system with argon.

  • Heat the stirred mixture under reflux for 5 hours. A massive precipitation of the hydroquinone (B1673460) will be observed.

  • After the reflux period, remove the bulk of the dioxane (600–650 mL) by distillation through a Vigreux column.

  • Cool the resulting pasty mixture and add 150 mL of n-hexane.

  • Filter the mixture and wash the residue with n-hexane.

  • Combine the filtrate and washings and pass them through a column of neutral alumina.

  • Elute the column with n-hexane.

  • Remove the solvent from the eluate by distillation.

  • Distill the residual liquid under reduced pressure to yield 36.2–37.0 g (85–87%) of faintly yellow 1,6-methano[3]annulene.

Synthesis of syn-1,6:8,13-Dimethano[4]annulene Dicarboximides

This protocol describes a short-step synthesis of a bridged[4]annulene derivative.

Workflow Diagram:

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Wittig Reaction & Cyclization Triene_dicarbaldehyde Cyclohepta-1,3,5-triene-1,6-dicarbaldehyde Bicyclic_dialdehyde Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaene-3,5-dicarbaldehyde Triene_dicarbaldehyde->Bicyclic_dialdehyde Glutaraldehyde, Piperidine, AcOH Triene_dicarbaldehyde->Bicyclic_dialdehyde Annulene_dicarboximide syn-1,6:8,13-Dimethano[14]annulene Dicarboximide Bicyclic_dialdehyde->Annulene_dicarboximide Phosphorane reagent, NaOMe, MeOH, Reflux Bicyclic_dialdehyde->Annulene_dicarboximide

Caption: Synthesis of a dimethano[4]annulene derivative.

Materials:

  • Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaene-3,5-dicarbaldehyde (21 mg, 0.10 mmol)

  • N-methyltriphenylphosphonylidenesuccimide (phosphorane reagent) (56 mg, 0.15 mmol)

  • Sodium methoxide (B1231860) (8 mg, 0.15 mmol)

  • Methanol (3 mL)

  • Nitrogen atmosphere

  • Standard reflux apparatus

Procedure:

  • Combine the bicyclic dialdehyde (B1249045) (21 mg), phosphorane reagent (56 mg), and sodium methoxide (8 mg) in 3 mL of methanol in a flask equipped for reflux under a nitrogen atmosphere.

  • Reflux the mixture on an oil bath for 8 hours.

  • After cooling, pour the reaction mixture into 20 mL of 0.1 M HCl.

  • Extract the aqueous mixture with chloroform (B151607) (3 x 10 mL).

  • Combine the organic layers and wash with saturated NaHCO3 solution and brine.

  • Dry the organic layer over Na2SO4.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica (B1680970) gel chromatography (eluent: AcOEt/CHCl3 = 1/99) to yield 12 mg (42%) of the syn-1,6:8,13-dimethano[4]annulene dicarboximide as orange microcrystals.[5]

Stability and Reactivity

Bridged annulenes exhibit enhanced stability compared to their non-bridged counterparts due to the enforcement of planarity, which maximizes π-orbital overlap and aromatic delocalization. This stability is reflected in their chemical reactivity. For instance, 1,6-methano[3]annulene undergoes electrophilic substitution reactions, which is characteristic of aromatic compounds.[6] Computational studies on various methano-bridged annulenes have quantified their relative stabilities, showing that the 1,6-bridged isomer is the most stable.[7] The stability can also be inferred from electrochemical studies of bridged annulenediones, where the reduction potentials are influenced by the degree of planarity and aromaticity of the macrocycle.[8]

Conclusion

The synthesis of bridged annulenes is a key strategy for obtaining stable, aromatic macrocycles. The protocols and data presented here provide a valuable resource for researchers interested in the design, synthesis, and application of these unique molecules. The enhanced stability of bridged annulenes opens up possibilities for their use as building blocks in supramolecular chemistry, as components in molecular electronics, and as novel scaffolds in medicinal chemistry. Further exploration of different bridging units and synthetic methodologies will undoubtedly lead to the discovery of new bridged annulenes with even more remarkable properties and applications.

References

Application

Application Notes and Protocols for Creating Planar Annulene Systems via Chemical Modification

For Researchers, Scientists, and Drug Development Professionals Introduction Annulenes, monocyclic hydrocarbons with alternating single and double bonds, are fundamental structures in organic chemistry, pivotal to the un...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Annulenes, monocyclic hydrocarbons with alternating single and double bonds, are fundamental structures in organic chemistry, pivotal to the understanding of aromaticity. While Hückel's rule predicts aromaticity for planar, cyclic, conjugated systems with (4n+2)π electrons, many larger annulenes deviate from planarity to alleviate steric strain or avoid antiaromaticity (in the case of 4nπ electron systems). This deviation from planarity results in a loss of aromatic character and reactivity akin to polyenes. Chemical modification strategies are therefore crucial to enforce or induce planarity in annulene systems, thereby unlocking their unique electronic and magnetic properties for potential applications in materials science and drug development.

These application notes provide an overview of key chemical strategies to create planar annulene systems, complete with detailed experimental protocols and quantitative data to guide researchers in this field.

Strategies for Inducing Planarity in Annulenes

Several chemical modifications have been successfully employed to overcome the inherent tendency of larger annulenes to adopt non-planar conformations. The primary strategies include:

  • Bridging the Annulene Ring: Introducing a chemical bridge across the annulene ring can physically prevent the ring from puckering.

  • Fusion of Strained Rings: Fusing small, strained rings, such as cyclopropane (B1198618), to the periphery of the annulene can alter the bond angles and favor a planar geometry.

  • Introduction of Triple Bonds (Dehydroannulenes): Replacing double bonds with triple bonds can reduce steric interactions of internal hydrogens and promote planarity.

  • Metal Coordination: The coordination of a metal atom at the center of the annulene can template a planar arrangement of the carbon framework.

Application Note 1: Planar[1]Annulene via Cyclopropanation

The parent[1]annulene is non-planar and thus non-aromatic due to significant ring strain in a planar conformation.[2][3][4] However, the fusion of a cyclopropane ring has been demonstrated to produce a kinetically and thermodynamically stable, planar, and highly aromatic[1]annulene derivative.[2][3] This strategy alleviates ring strain by widening the exocyclic bond angles.[2][3]

Quantitative Data: Structural and Spectroscopic Analysis
ParameterValueMethodReference
¹H NMR Chemical Shifts 7.6 - 8.2 ppmNMR Spectroscopy[2]
C-C Bond Lengths (Inner) 1.382 ± 0.003 ÅX-ray Crystallography[5]
C-C Bond Lengths (Outer) 1.419 ± 0.004 ÅX-ray Crystallography[5]
Internal H···H Distance 1.965 - 2.031 ÅX-ray Crystallography[5]
Experimental Protocol: Synthesis of a Planar Cyclopropanated[1]Annulene

The synthesis involves the formal cyclopropanation of 1,6-didehydro[1]annulene.[2][3] A key part of the synthesis is the preparation of a suitably functionalized cyclodecane (B1584694) precursor.[2][3]

Step 1: Preparation of Diene 19 [2][3]

  • Diels-Alder Reaction: React sulfolene (12) with maleic anhydride (B1165640) (13) to form the adduct (14).[2][3]

  • Ethanolysis and Cyclopropanation: Convert adduct (14) to intermediate (16) via ethanolysis followed by cyclopropanation.[2][3]

  • Reduction: Reduce intermediate (16) with LiAlH4 to afford diol (17).[2][3]

  • Mesylation: Readily mesylate diol (17) to provide (18).[2][3]

  • Elimination: Convert the dimesylate (18) to the corresponding diiodide and subsequently perform an elimination reaction to yield diene (19) in high yield.[2][3]

A detailed, step-by-step procedure with reagent quantities and reaction conditions can be found in the supporting information of the cited literature.[2]

Workflow Diagram

G cluster_0 Preparation of Diene Precursor cluster_1 Formation of Planar Annulene Sulfolene + Maleic Anhydride Sulfolene + Maleic Anhydride Diels-Alder Adduct (14) Diels-Alder Adduct (14) Sulfolene + Maleic Anhydride->Diels-Alder Adduct (14) Diels-Alder Intermediate (16) Intermediate (16) Diels-Alder Adduct (14)->Intermediate (16) Ethanolysis, Cyclopropanation Diol (17) Diol (17) Intermediate (16)->Diol (17) LiAlH4 Reduction Dimesylate (18) Dimesylate (18) Diol (17)->Dimesylate (18) Mesylation Diene (19) Diene (19) Dimesylate (18)->Diene (19) Iodination, Elimination Planar Cyclopropanated [10]Annulene (7) Planar Cyclopropanated [10]Annulene (7) Diene (19)->Planar Cyclopropanated [10]Annulene (7) Further Steps

Caption: Synthetic pathway to a planar[1]annulene.

Application Note 2: Bridged Annulenes - 1,6-Methano[1]annulene

Introducing a methylene (B1212753) bridge between the 1 and 6 positions of[1]annulene forces the ten-membered ring into a planar conformation. This chemical modification successfully overcomes the steric hindrance of the internal hydrogens that would otherwise destabilize a planar structure.

Quantitative Data: Spectroscopic Analysis
Annulene DerivativeInner Proton δ (ppm)Outer Proton δ (ppm)Reference
[6]Annulene--
Tridehydro[6]annulene8.26, 2.982.44, 1.90
Experimental Protocol: Synthesis of 1,6-Methano[1]annulene

The synthesis of bridged annulenes often involves multi-step sequences. For 1,6-methano[1]annulene, a common route starts from naphthalene (B1677914).

Step 1: Birch Reduction of Naphthalene

  • Dissolve naphthalene in a mixture of liquid ammonia, ethanol, and an ether solvent.

  • Add sodium metal in small portions until the blue color persists.

  • Quench the reaction with a proton source (e.g., ammonium (B1175870) chloride).

  • Work up the reaction to isolate 1,4,5,8-tetrahydronaphthalene.

Step 2: Carbene Addition

Step 3: Rearrangement and Dehydrohalogenation

  • Heat the dihalocyclopropane adducts to induce a thermal rearrangement.

  • Treat the rearranged product with a strong base to effect dehydrohalogenation, leading to the formation of the 1,6-methano[1]annulene.

Logical Relationship Diagram

G [10]Annulene [10]Annulene Non-planar Conformation Non-planar Conformation [10]Annulene->Non-planar Conformation suffers from Steric Hindrance Steric Hindrance Non-planar Conformation->Steric Hindrance due to Non-aromatic Character Non-aromatic Character Steric Hindrance->Non-aromatic Character leads to Chemical Modification Chemical Modification Bridged Annulene Bridged Annulene Chemical Modification->Bridged Annulene creates Planar Conformation Planar Conformation Bridged Annulene->Planar Conformation enforces Aromatic Character Aromatic Character Planar Conformation->Aromatic Character enables

Caption: Overcoming non-planarity in[1]annulene.

Application Note 3: Planar Metalla-annulenes

A novel approach to creating planar annulenes involves synthesizing the annulene framework around a metal center. This has been demonstrated with the synthesis of a planar[7]annulene containing an osmium atom within the ring.

Experimental Protocol: Synthesis of a Metal-centered Planar[8]Annulene

The synthesis is a multi-step process starting from an osmabenzyne fused osmapentalene.[8]

Step 1: Cycloaddition

  • Perform a formal [2+2+2] cycloaddition of tosylacetylene to an osmabenzyne fused osmapentalene containing an ethynyl (B1212043) group.[8]

Step 2: Rearrangement and Ring Expansion

  • Treat the cycloaddition product with KOH, followed by the addition of AlCl3. This induces P-C cleavage, chlorination, desulfonylation, and rearrangement of the ring structure.[8]

Step 3: Final Rearrangement and Dechlorination

  • Treatment with HCl causes the intermediate to rearrange.[8]

  • Subsequent dechlorination affords the final planar metal-centered[7]annulene.[8]

Experimental Workflow Diagram

G Osma-pentalene Derivative Osma-pentalene Derivative Cycloaddition Product Cycloaddition Product Osma-pentalene Derivative->Cycloaddition Product Tosylacetylene Rearranged Intermediate Rearranged Intermediate Cycloaddition Product->Rearranged Intermediate KOH, AlCl3 Chlorinated Intermediate Chlorinated Intermediate Rearranged Intermediate->Chlorinated Intermediate HCl Planar Osma-[15]annulene Planar Osma-[15]annulene Chlorinated Intermediate->Planar Osma-[15]annulene Dechlorination

Caption: Synthesis of a planar osma-[7]annulene.

Conclusion

The chemical modification of annulenes is a powerful tool for controlling their geometry and, consequently, their electronic properties. The strategies of bridging, ring fusion, dehydrogeneration, and metal templating have all proven effective in generating planar annulene systems. The provided protocols and data serve as a starting point for researchers aiming to design and synthesize novel planar annulenes for a variety of applications, from fundamental studies of aromaticity to the development of new functional materials. The successful synthesis and characterization of these molecules continue to push the boundaries of our understanding of chemical bonding and molecular design.

References

Technical Notes & Optimization

Troubleshooting

Improving the yield of (16)annulene synthesis reactions

Welcome to the Technical Support Center for the synthesis of (16)annulene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthes...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of (16)annulene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of this macrocyclic compound. The following information is presented in a question-and-answer format to directly address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing (16)annulene?

The most widely reported method for the synthesis of (16)annulene is the photolysis of the syn-dimer of cyclooctatetraene (B1213319). This photochemical valence isomerization proceeds at low temperatures to yield a mixture of two (16)annulene isomers.

Q2: What are the expected products of the (16)annulene synthesis via photolysis?

The photolysis of the cyclooctatetraene dimer typically yields two main isomers of (16)annulene. At temperatures as low as -140°C, these isomers are observed in a ratio of approximately 83:17.[1][2]

Q3: What is the typical yield for the synthesis of (16)annulene?

Detailed yield information for the photochemical synthesis of (16)annulene is not extensively reported in readily available literature. The yield can be sensitive to various experimental parameters. Optimization of reaction conditions is crucial for maximizing the yield.

Q4: How can the different isomers of (16)annulene be separated?

The separation of the (16)annulene isomers can be challenging due to their similar physical properties. Low-temperature crystallization or chromatographic techniques may be employed for their separation. The specific conditions for successful separation would require careful optimization based on the observed isomer ratio and the scale of the reaction.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of (16)annulene, leading to low yields or impure products.

Problem Potential Cause Recommended Solution
Low or no conversion of the cyclooctatetraene dimer Inadequate light source: The wavelength and intensity of the UV light are critical for the photochemical reaction.Ensure the use of a high-pressure mercury lamp or a similar UV source that provides sufficient energy for the electronic transition. The specific wavelength used in the original reports should be replicated if possible.
Incorrect reaction temperature: The reaction is highly temperature-sensitive and is typically performed at very low temperatures.Maintain a consistently low temperature (e.g., -140°C) throughout the irradiation period using a suitable cryostat or a low-temperature bath.[1][2]
Degradation of starting material: The cyclooctatetraene dimer may be unstable under certain conditions.Ensure the purity of the dimer before starting the reaction. Store the dimer under inert atmosphere and at low temperatures to prevent degradation.
Solvent not transparent to UV light: If the solvent absorbs the UV radiation, the starting material will not be effectively irradiated.Use a solvent that is transparent in the desired UV range, such as pentane (B18724) or other alkanes.
Formation of multiple unidentified byproducts Side reactions: Prolonged irradiation or incorrect wavelength can lead to the formation of undesired photoproducts.Optimize the irradiation time by monitoring the reaction progress using techniques like low-temperature NMR or UV-Vis spectroscopy. Use a filter to select the appropriate wavelength to minimize side reactions.
Presence of impurities: Impurities in the starting material or solvent can lead to the formation of byproducts.Purify the cyclooctatetraene dimer and the solvent before use. Ensure all glassware is clean and dry.
Difficulty in isolating the product Product instability: (16)Annulene is known to be unstable at higher temperatures.Perform all work-up and purification steps at low temperatures to prevent decomposition of the product.
Co-elution of isomers and byproducts: The isomers and byproducts may have similar polarities, making chromatographic separation difficult.Experiment with different chromatographic conditions, such as using different stationary phases (e.g., silica (B1680970) gel, alumina) and solvent systems. Low-temperature column chromatography may be necessary.

Experimental Protocols

Synthesis of the Starting Material: syn-Cyclooctatetraene Dimer

The starting material for the synthesis of (16)annulene is the syn-dimer of cyclooctatetraene, which can be synthesized from cyclooctatetraene. A common method for the dimerization of cyclooctatetraene involves its conversion to the dianion followed by oxidation.

Materials:

  • Cyclooctatetraene

  • Anhydrous solvent (e.g., tetrahydrofuran)

  • Reducing agent (e.g., potassium metal)

  • Oxidizing agent (e.g., iodine)

Procedure:

  • In a flame-dried, three-necked flask equipped with a stirrer, a reflux condenser, and a nitrogen inlet, place freshly distilled cyclooctatetraene and anhydrous tetrahydrofuran (B95107).

  • Under a nitrogen atmosphere, add small pieces of potassium metal to the solution while stirring vigorously.

  • The reaction mixture will turn dark as the cyclooctatetraene dianion is formed. Stir the reaction for several hours at room temperature to ensure complete formation of the dianion.

  • Cool the reaction mixture in an ice bath and slowly add a solution of iodine in anhydrous tetrahydrofuran until the dark color disappears.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a saturated solution of sodium thiosulfate (B1220275) to remove any remaining iodine, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to yield the syn-dimer of cyclooctatetraene.

Photochemical Synthesis of (16)Annulene

This protocol is based on the general principles of low-temperature photolysis as described in the literature for the synthesis of (16)annulene.

Materials:

  • syn-Cyclooctatetraene dimer

  • Anhydrous, UV-transparent solvent (e.g., pentane)

  • Low-temperature photolysis apparatus with a high-pressure mercury lamp

Procedure:

  • Set up the low-temperature photolysis reactor. This typically consists of a quartz reaction vessel surrounded by a cooling jacket connected to a cryostat.

  • Dissolve the syn-dimer of cyclooctatetraene in the anhydrous solvent inside the quartz reaction vessel. The concentration should be optimized to ensure efficient light absorption without promoting intermolecular side reactions.

  • Cool the reaction mixture to the desired low temperature (e.g., -140°C) using the cryostat.[1][2]

  • Once the temperature has stabilized, begin irradiating the solution with the high-pressure mercury lamp.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable low-temperature analytical technique (e.g., NMR, UV-Vis).

  • Once the reaction has reached the desired conversion, stop the irradiation.

  • Maintain the low temperature during the work-up procedure. The solvent can be carefully removed under reduced pressure at low temperature.

  • The crude product, a mixture of (16)annulene isomers, can then be subjected to low-temperature purification techniques such as crystallization or chromatography.

Data Presentation

Table 1: Isomer Ratio in the Photochemical Synthesis of (16)Annulene

TemperatureIsomer 1 (%)Isomer 2 (%)Reference
-140°C8317[1][2]

Mandatory Visualizations

experimental_workflow cluster_start Starting Material Synthesis cluster_photolysis (16)Annulene Synthesis cluster_product Product start Cyclooctatetraene dianion Cyclooctatetraene Dianion Formation start->dianion Reduction dimer Oxidative Dimerization dianion->dimer Oxidation purify_dimer Purification of Dimer dimer->purify_dimer photolysis Low-Temperature Photolysis purify_dimer->photolysis workup Low-Temperature Work-up photolysis->workup purify_annulene Purification of (16)Annulene workup->purify_annulene product (16)Annulene Isomers purify_annulene->product

Caption: Experimental workflow for the synthesis of (16)annulene.

troubleshooting_logic start Low Yield of (16)Annulene check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion high_conversion High Conversion check_conversion->high_conversion check_light Verify Light Source (Wavelength, Intensity) low_conversion->check_light No check_temp Verify Reaction Temperature low_conversion->check_temp No check_purity Check Purity of Starting Material & Solvent low_conversion->check_purity No check_workup Review Work-up & Purification high_conversion->check_workup Yes product_decomposition Product Decomposition During Work-up? check_workup->product_decomposition separation_issue Inefficient Isomer Separation? check_workup->separation_issue

Caption: Troubleshooting logic for low yield in (16)annulene synthesis.

References

Optimization

Preventing thermal rearrangement of (16)annulene isomers

Technical Support Center: (16)Annulene Isomer Stability This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals worki...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (16)Annulene Isomer Stability

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (16)annulene and its isomers. The focus is on preventing unwanted thermal rearrangements during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of (16)annulene encountered in experimental settings?

A1: The two principal isomers of (16)annulene observed at low temperatures are designated as 1a (with a CTCTCTCT configuration and S4 symmetry) and 2a (with a CTCTTCTT configuration). At -140 °C, they are observed in an 83:17 ratio, with isomer 1a being the major, more stable form.[1] Computational studies predict that isomer 1a is lower in energy than 2a by approximately 0.8 kcal/mol.[1]

Q2: Why is (16)annulene susceptible to thermal rearrangement?

A2: (16)Annulene is a [4n]annulene (where n=4), which makes it antiaromatic in a planar conformation.[2] To avoid this destabilization, it adopts a non-planar structure.[3] However, the energy barrier for cis-trans isomerization and conformational changes is very low. This facile interconversion is a characteristic of many medium-sized annulenes.[4] The molecule undergoes rapid π-bond shifting and conformational changes, leading to the thermal rearrangement between its isomers.[1][5]

Q3: What is the energy barrier for the thermal interconversion of the main (16)annulene isomers?

A3: The experimentally determined activation barrier for the interconversion of isomers 1a and 2a is approximately 10.3 kcal/mol.[1] More recent computational studies, using high-level theory, calculate this barrier to be around 13.7 kcal/mol.[1][6] This low barrier explains why the isomers rapidly interconvert at temperatures above -50 °C.[5]

Q4: How does temperature affect the characterization of (16)annulene isomers?

A4: Temperature has a profound effect on the spectroscopic analysis of (16)annulene.

  • At very low temperatures (e.g., -140 °C): The individual isomers (1a and 2a ) are stable enough to be observed as distinct species.[1]

  • At moderately low temperatures (e.g., -50 °C to -30 °C): The rate of interconversion becomes significant on the NMR timescale. Above -50 °C, processes like planar bond shifting, conformational changes, and configurational changes occur so rapidly that the ¹H NMR spectrum coalesces into a single resonance, indicating that all protons have become chemically equivalent on the timescale of the experiment.[1][5]

Q5: What is the proposed mechanism for the rapid isomerization in (16)annulene?

A5: The facile thermal rearrangement does not proceed through a simple diradical mechanism typical for acyclic polyenes.[6][7] Instead, computational studies strongly suggest a mechanism involving "twist-coupled bond shifting."[6] The key step in this pathway is a transition state with Möbius aromatic character, which significantly lowers the activation energy.[1][6] This Möbius aromatic transition state provides a low-energy route for the configurational change between isomers.[1]

Troubleshooting Guide

Problem 1: My ¹H NMR spectrum of (16)annulene at room temperature shows only a single sharp peak. Did my synthesis fail?

  • Cause: This is the expected observation for (16)annulene at temperatures above -30 °C.[1] The single peak is a result of rapid bond shifting and conformational exchange processes that average all proton environments on the NMR timescale.

  • Solution: To resolve the signals for the individual isomers, you must acquire the ¹H NMR spectrum at a very low temperature. Successful resolution of isomers 1a and 2a has been reported at -140 °C.[1] Ensure your solvent is suitable for such low temperatures (e.g., a mixture of THF-d8 and CS2).

Problem 2: I am trying to isolate a single, pure isomer of (16)annulene, but my product is always a mixture.

  • Cause: The low energy barrier (10.3 kcal/mol) between the primary isomers makes their separation by standard methods like chromatography at ambient or even moderately reduced temperatures practically impossible.[1] Any purification attempt that is not conducted at cryogenic temperatures will result in re-equilibration to the thermodynamic mixture of isomers.

  • Solution:

    • In-situ Use: If the subsequent reaction can be performed at low temperatures, use the mixture of isomers as is, generated directly from the synthesis.

    • Cryogenic Crystallization: Attempt fractional crystallization at the lowest possible temperature that your equipment allows. This remains a significant challenge.

    • Derivatization: Consider derivatizing the (16)annulene to "lock" it into a specific conformation, if your experimental goals permit. For example, forming a metal complex can stabilize a particular isomer.

Problem 3: My (16)annulene sample appears to decompose or change over time, even when stored at -20 °C.

  • Cause: While -20 °C is sufficient for storing many organic compounds, it is not low enough to completely halt the dynamic processes in (16)annulene. The isomers will continue to interconvert. Furthermore, annulenes can be sensitive to light and air, leading to degradation or polymerization. The activation energy for electrocyclization is about 22 kcal/mol, a process that can compete with isomerization over time.[1]

  • Solution: For long-term storage, samples should be kept under an inert atmosphere (e.g., Argon), protected from light, and stored at cryogenic temperatures (e.g., in a -80 °C freezer or under liquid nitrogen).

Quantitative Data Summary

The following table summarizes the calculated relative energies and activation barriers for the key species involved in the thermal rearrangement of (16)annulene.

SpeciesDescriptionCalculated Relative Energy (kcal/mol)Activation Barrier (kcal/mol)Reference
1a (S₄ symmetry)Major Isomer (CTCTCTCT)0.0 (Reference)-[1]
2a Minor Isomer (CTCTTCTT)0.8-[1]
TS-1c2b Möbius Aromatic Transition State for 1 → 213.713.7 (from 1a )[1][6]
Experimental Barrier Measured activation energy for 1a ↔ 2a-10.3[1]
Electrocyclization Barrier Competing degradation pathway-~22[1]

Experimental Protocols

Protocol 1: Low-Temperature Synthesis and Handling of (16)Annulene

This protocol is adapted from the reported synthesis by photolysis of the cyclooctatetraene (B1213319) dimer.[1]

  • Objective: To synthesize (16)annulene and handle it at temperatures low enough to prevent significant thermal rearrangement.

  • Materials:

    • Cyclooctatetraene dimer

    • Anhydrous, degassed solvent suitable for low temperatures (e.g., THF, diethyl ether)

    • Inert gas supply (Argon or Nitrogen)

    • Photolysis apparatus with a cooling system

    • Pre-cooled glassware (-78 °C or lower)

  • Procedure:

    • Preparation: Assemble the photolysis reactor and ensure all glassware is rigorously dried and purged with inert gas. Pre-cool the reactor to -78 °C using a dry ice/acetone bath.

    • Reaction: Dissolve the cyclooctatetraene dimer in the pre-cooled, degassed solvent and transfer it to the photolysis reactor via cannula.

    • Photolysis: Irradiate the solution with a suitable UV lamp while maintaining the low temperature. Monitor the reaction by low-temperature TLC or by taking aliquots for low-temperature NMR analysis (see Protocol 2).

    • Workup: All workup procedures (e.g., solvent removal, extraction) must be performed at the lowest possible temperature to minimize isomerization. Use a rotary evaporator with a cryogenic cold trap and avoid heating the flask.

    • Storage: Store the final product in a sealed vial under argon at -80 °C or under liquid nitrogen, protected from light.

Protocol 2: Variable-Temperature ¹H NMR Spectroscopy

  • Objective: To characterize the isomeric mixture of (16)annulene and observe the coalescence of signals.

  • Procedure:

    • Sample Preparation: In a glovebox or under a stream of inert gas, dissolve a small amount of the (16)annulene sample (prepared as in Protocol 1) in a deuterated solvent suitable for low-temperature work (e.g., THF-d₈). Transfer the solution to an NMR tube and seal it. All steps should be performed with pre-cooled materials if possible.

    • Spectrometer Setup: Place the sample in the NMR spectrometer and cool the probe to the lowest desired temperature (e.g., -140 °C). Allow sufficient time for the temperature to equilibrate.

    • Data Acquisition: Acquire the ¹H NMR spectrum at the low temperature. You should observe distinct sets of peaks corresponding to isomers 1a and 2a .

    • Temperature Increase: Incrementally increase the probe temperature (e.g., in 10-20 °C steps). At each step, allow the temperature to stabilize and acquire a new spectrum.

    • Observation: Observe the broadening and eventual coalescence of the signals as the temperature rises. The coalescence temperature provides information about the rate of exchange and the energy barrier of the rearrangement. Above -30 °C, a single sharp peak should be observed.

Visualizations

Thermal_Rearrangement cluster_isomers Isomers (Observed at T < -50°C) cluster_ts Transition State cluster_avg Averaged Structure (Observed at T > -30°C) Isomer_1a Isomer 1a (CTCTCTCT, S4) Major (83%) TS Möbius Aromatic Transition State Isomer_1a->TS ΔG‡ ≈ 10-14 kcal/mol Avg_Structure Time-Averaged Structure (Single NMR Peak) Isomer_1a->Avg_Structure Rapid Exchange Isomer_2a Isomer 2a (CTCTTCTT) Minor (17%) Isomer_2a->Avg_Structure Rapid Exchange TS->Isomer_2a

Caption: Thermal interconversion pathway for (16)annulene isomers.

Experimental_Workflow cluster_synthesis Synthesis (Cryogenic) cluster_analysis Analysis & Handling Start Cyclooctatetraene Dimer Photolysis Low-Temperature Photolysis (-78°C) Start->Photolysis Workup Cryogenic Workup Photolysis->Workup Product Mixture of (16)Annulene Isomers Workup->Product Storage Store at T < -80°C (Under Argon, Dark) Product->Storage NMR_Sample Prepare NMR Sample (Low Temperature) Product->NMR_Sample Immediate Use Storage->NMR_Sample VT_NMR Variable Temperature NMR Spectroscopy (-140°C to 0°C) NMR_Sample->VT_NMR Data Isomer Ratio & Rearrangement Kinetics VT_NMR->Data

Caption: Experimental workflow for preventing rearrangement.

References

Troubleshooting

Technical Support Center: (16)Annulene Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (16)annulene....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (16)annulene. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental stability of (16)annulene?

A1: (16)Annulene is a non-aromatic and non-planar molecule.[1][2] Its lack of aromaticity means it does not possess the enhanced stability characteristic of aromatic compounds like benzene.[3] It exists as a dynamic mixture of conformational isomers.

Q2: What are the known isomers of (16)annulene and their stability?

A2: At low temperatures, (16)annulene exists as at least two distinct configurational isomers. Experimental data obtained at -140 °C shows a ratio of 83:17 for the two isomers. The energy barrier for the interconversion of these isomers is relatively low, determined to be 10.3 kcal/mol. Above -30 °C, these isomers rapidly interconvert, resulting in a single signal in the 1H NMR spectrum.

Q3: How should I handle and store (16)annulene to minimize degradation?

A3: (16)Annulene is an air-sensitive compound and should be handled with care to prevent decomposition. All manipulations should be performed under an inert atmosphere, such as in a glovebox or using a Schlenk line, to exclude oxygen and moisture.[4][5] Glassware should be thoroughly dried before use.[6][7] For storage, it is recommended to keep (16)annulene in a tightly sealed container under an inert gas, protected from light, and at low temperatures (e.g., in a freezer).

Q4: What are the primary degradation pathways for (16)annulene?

A4: While specific experimental studies on the degradation products of (16)annulene are limited, based on the reactivity of other non-aromatic polyenes, the primary degradation pathways are likely to be:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxidation products. Given the presence of multiple double bonds, epoxidation and the formation of other oxygenated derivatives are possible.

  • Photochemical Reactions: (16)Annulene is expected to be photosensitive. UV irradiation can induce electrocyclic reactions or other photochemical transformations.[8] For instance, the related 1,6-methano[9]annulene has been shown to photochemically rearrange to naphthalene.[8]

  • Thermal Decomposition: At elevated temperatures, (16)annulene may undergo thermal electrocyclization or other rearrangement reactions. Computational studies have investigated the pathways for electrocyclic reactions of (16)annulene, suggesting that these processes are plausible.[10]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rapid discoloration of (16)annulene solution (e.g., turning yellow or brown). Oxidation due to exposure to air.1. Ensure all solvents are thoroughly degassed before use. 2. Handle the compound and solutions exclusively under an inert atmosphere (glovebox or Schlenk line). 3. Check for leaks in your experimental setup.
Unexpected peaks in NMR or other analytical spectra. Decomposition of the sample.1. Re-purify the sample immediately before use. 2. Analyze the sample as quickly as possible after preparation. 3. Store samples under an inert atmosphere and at low temperatures. 4. Consider if the decomposition is induced by the analytical technique itself (e.g., heat in the GC injector).
Low yield or recovery of (16)annulene after a reaction or purification. Adherence to glassware or degradation during the workup.1. Use silanized glassware to minimize adsorption. 2. Perform all purification steps under an inert atmosphere and with minimal exposure to light. 3. Use degassed solvents for chromatography and extraction.
Inconsistent experimental results. Variable sample purity due to on-going degradation.1. Establish a strict protocol for handling and storage to ensure consistent sample quality. 2. Regularly check the purity of your stock of (16)annulene. 3. If possible, purify a batch of the compound sufficient for a series of related experiments.

Quantitative Data Summary

ParameterValueExperimental ConditionsReference
Isomer Ratio83:17-140 °C
Interconversion Energy Barrier10.3 kcal/mol-
1H NMR SpectrumSingle signalAbove -30 °C

Experimental Protocols

Protocol 1: General Handling of (16)Annulene (Air-Sensitive Compound)

This protocol outlines the general procedure for handling (16)annulene to minimize degradation.

Materials:

  • (16)Annulene

  • Glovebox or Schlenk line with a supply of inert gas (Argon or Nitrogen)

  • Oven-dried glassware

  • Degassed solvents

  • Gas-tight syringes and needles

Procedure:

  • Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of inert gas or in a desiccator inside a glovebox.

  • Inert Atmosphere: Conduct all transfers and manipulations of solid (16)annulene inside a glovebox with low oxygen and moisture levels. If using a Schlenk line, ensure a positive pressure of inert gas is maintained throughout the experiment.

  • Solvent Degassing: Degas all solvents prior to use by either freeze-pump-thaw cycles (at least three) or by sparging with an inert gas for an extended period.

  • Solution Preparation: Dissolve the solid (16)annulene in the degassed solvent under an inert atmosphere.

  • Transfers: Use gas-tight syringes or cannulas for transferring solutions of (16)annulene.

  • Storage: Store solid samples and solutions in tightly sealed containers (e.g., Schlenk flasks or vials with Teflon-lined caps) under an inert atmosphere, protected from light, and at low temperatures.

Protocol 2: Monitoring the Isomerization of (16)Annulene by Low-Temperature NMR

This protocol describes how to observe the temperature-dependent isomerization of (16)annulene.

Materials:

  • (16)Annulene

  • Deuterated solvent suitable for low-temperature NMR (e.g., THF-d8, Toluene-d8), degassed

  • NMR spectrometer with variable temperature capabilities

  • NMR tubes with a sealable cap (e.g., J. Young valve)

Procedure:

  • Sample Preparation: In a glovebox, prepare a solution of (16)annulene in the chosen deuterated solvent in a sealable NMR tube.

  • Initial Spectrum: Acquire a 1H NMR spectrum at room temperature. A single, averaged signal for the annulene protons is expected.

  • Low-Temperature Analysis: Cool the NMR probe to the desired low temperature (e.g., -140 °C). Allow the sample to equilibrate for several minutes.

  • Acquire Spectra: Acquire 1H NMR spectra at various low temperatures. As the temperature is lowered, the single peak should broaden and eventually resolve into separate signals corresponding to the different isomers.

  • Data Analysis: Integrate the signals of the isomers at the lowest temperature to determine their ratio.

Degradation Pathways and Experimental Workflows

Logical Relationship of Stability Factors

Annulene (16)Annulene Stability Stability Annulene->Stability Influenced by Degradation Degradation Stability->Degradation Inversely related to Planarity Non-Planar Stability->Planarity Aromaticity Non-Aromatic Stability->Aromaticity Isomerization Rapid Isomerization Stability->Isomerization Air Oxygen Degradation->Air Light UV Light Degradation->Light Heat Elevated Temperature Degradation->Heat Oxidation Oxidation Products Air->Oxidation Photochem Photochemical Products Light->Photochem Thermal Thermal Rearrangement Heat->Thermal

Caption: Factors influencing the stability and degradation of (16)annulene.

Experimental Workflow for Stability Assessment

cluster_prep Sample Preparation cluster_exposure Exposure to Degradation Factors cluster_analysis Analysis Prep Prepare (16)Annulene Solution (Inert Atmosphere) Air Exposure to Air Prep->Air Light Exposure to Light Prep->Light Heat Exposure to Heat Prep->Heat Analysis Monitor Degradation (e.g., NMR, UV-Vis, LC-MS) Air->Analysis Light->Analysis Heat->Analysis

Caption: Workflow for studying the degradation of (16)annulene.

References

Optimization

Technical Support Center: Optimizing Dehydroannulene Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dehydroannulenes. The cont...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dehydroannulenes. The content is structured in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing dehydroannulenes?

A1: The most prevalent methods for synthesizing dehydroannulenes involve the oxidative coupling of terminal alkynes. The three most common named reactions are the Glaser, Eglinton, and Hay couplings. These methods utilize copper catalysts to facilitate the formation of a new carbon-carbon bond between two alkyne units.

Q2: What are the main differences between Glaser, Eglinton, and Hay couplings?

A2: The primary distinctions lie in the copper source and reaction conditions:

  • Glaser Coupling: Typically employs a catalytic amount of a copper(I) salt (e.g., CuCl or CuI) with an external oxidant, often air or oxygen, in the presence of a base like ammonia.[1]

  • Eglinton Coupling: Uses a stoichiometric amount of a copper(II) salt, such as copper(II) acetate (B1210297), in a coordinating solvent like pyridine (B92270).[2] An external oxidant is not required as Cu(II) is reduced to Cu(I) during the reaction.

  • Hay Coupling: A modification of the Glaser coupling that utilizes a soluble catalytic system of a copper(I) salt with a tertiary amine ligand, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA), and air as the oxidant.[3] This often allows for milder reaction conditions.

Q3: Are dehydroannulenes stable compounds?

A3: The stability of dehydroannulenes can vary significantly depending on the ring size, the degree of substitution, and the presence of fused aromatic rings. Some smaller, strained dehydroannulenes can be unstable and even explosive, particularly upon concentration or heating. However, many larger or appropriately substituted dehydroannulenes are remarkably stable and can be handled under normal laboratory conditions.

Q4: What are the primary safety precautions to consider when working with dehydroannulenes?

A4: Given the potential instability of some dehydroannulenes, it is crucial to:

  • Conduct a thorough literature search to understand the stability of the specific target molecule.

  • Work on a small scale, especially during initial syntheses.

  • Avoid concentrating solutions of potentially unstable dehydroannulenes to dryness.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. For potentially explosive compounds, a blast shield is recommended.

  • Be aware that some precursors and intermediates may also be unstable.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Dehydroannulene

Q: My reaction has resulted in a very low yield or no product at all. What are the potential causes and how can I improve the outcome?

A: Low or no yield in dehydroannulene synthesis is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.

Potential Causes and Solutions:

Potential Cause Explanation and Recommended Solutions
Inefficient Catalyst System The chosen copper catalyst or ligand may not be optimal for your specific substrate. Different copper salts (e.g., CuCl, CuI, Cu(OAc)₂) and ligands (e.g., TMEDA, pyridine) can have a significant impact on the reaction rate and yield.[3] Solution: Screen different copper catalysts and ligands. For Hay coupling, ensure the TMEDA is fresh and of high purity.
Incorrect Reaction Temperature The optimal temperature for dehydroannulene synthesis is highly substrate-dependent. Some couplings proceed well at room temperature, while others require heating. Excessive heat can lead to decomposition of the product or starting materials. Solution: Perform small-scale test reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C) to find the optimal condition.
Poor Solvent Choice The solvent plays a crucial role in solubilizing the reactants and catalyst, and in mediating the reaction. Common solvents include pyridine, DMF, and chlorinated solvents. Solution: Test a range of solvents with varying polarities and coordinating abilities. For intramolecular cyclizations, high-dilution conditions are often necessary to favor the desired ring closure over intermolecular oligomerization.
Precursor Instability or Impurity The terminal alkyne precursor may be unstable under the reaction conditions or may contain impurities that inhibit the catalyst. Solution: Ensure the precursor is pure and fully characterized before use. If the precursor is known to be unstable, it may need to be generated in situ.
Insufficient Reaction Time The coupling reaction may be slow and require a longer reaction time to reach completion. Solution: Monitor the reaction progress by TLC or LC-MS over an extended period (e.g., 24-48 hours) to determine the optimal reaction time.
Inadequate Oxygen Supply (for Glaser/Hay Coupling) For Glaser and Hay couplings, molecular oxygen is the oxidant. Insufficient oxygen can lead to a stalled reaction. Solution: Ensure the reaction is open to the air or that air is bubbled through the reaction mixture. Note that an overly rapid stream of air can sometimes lead to solvent evaporation.
Problem 2: Formation of a Complex Mixture of Side Products

Q: My reaction produces a complex mixture of products, making purification difficult. How can I improve the selectivity of my reaction?

A: The formation of multiple products, often oligomers or polymers, is a frequent challenge in macrocyclization reactions.

Potential Causes and Solutions:

Potential Cause Explanation and Recommended Solutions
Intermolecular Coupling For intramolecular cyclizations to form a macrocycle, intermolecular coupling leading to linear oligomers and polymers is a major competing reaction. Solution: Employ high-dilution conditions. This can be achieved by slowly adding the precursor solution to the reaction vessel containing the catalyst over a long period using a syringe pump. This maintains a low concentration of the precursor, favoring intramolecular cyclization.
Homocoupling of Different Alkynes (in cross-coupling) If you are attempting a cross-coupling between two different terminal alkynes, the homocoupling of each alkyne is a common side reaction. Solution: This is a significant challenge in alkyne coupling. Consider using a protecting group on one of the alkynes, which can be removed after the first coupling step. Alternatively, methodologies like the Cadiot-Chodkiewicz coupling are specifically designed for heterocoupling.
Side Reactions of Functional Groups Other functional groups in your precursor may be sensitive to the reaction conditions, leading to side products. Solution: Utilize protecting groups for sensitive functionalities that are orthogonal to the coupling conditions. For example, protect acidic protons or reactive carbonyl groups.
Catalyst Decomposition The catalyst may decompose over the course of the reaction, leading to uncontrolled side reactions. Solution: Ensure high-purity reagents and solvents. In some cases, the slow addition of the catalyst over the reaction time can maintain a constant concentration of the active species.
Problem 3: Difficulty in Product Purification

Q: I have successfully synthesized my dehydroannulene, but I am struggling to purify it from the reaction mixture.

A: Dehydroannulenes can be challenging to purify due to their often limited solubility and potential for aggregation.

Potential Causes and Solutions:

Potential Cause Explanation and Recommended Solutions
Low Solubility Many dehydroannulenes are large, planar, and rigid molecules with low solubility in common organic solvents. Solution: Use a wider range of solvents for extraction and chromatography, including chlorinated solvents (e.g., dichloromethane (B109758), chloroform) or aromatic solvents (e.g., toluene, chlorobenzene). In some cases, hot filtration or recrystallization from a high-boiling solvent may be effective.
Aggregation on Silica (B1680970) Gel The planar, π-conjugated system of dehydroannulenes can lead to strong interactions with silica gel, resulting in poor recovery from column chromatography. Solution: Consider using a less polar stationary phase, such as alumina, or perform flash chromatography with a solvent system that minimizes interactions. Sometimes, adding a small amount of a more polar solvent like methanol (B129727) to the eluent can help to desorb the product.
Residual Copper Catalyst The copper catalyst can be difficult to remove completely and can co-elute with the product. Solution: After the reaction, wash the organic phase with an aqueous solution of a chelating agent like EDTA or a saturated solution of ammonium (B1175870) chloride to remove the bulk of the copper salts. Passing the crude product through a short plug of silica or celite can also help to remove residual catalyst.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the effect of different reaction conditions on the yield of a representative dehydroannulene synthesis. Note that direct comparison between different studies can be challenging due to variations in substrates and experimental setups.

Table 1: Optimization of Reaction Conditions for the Synthesis of a Hexasubstituted Dodecadehydrobenzo[4]annulene Derivative

EntryCatalyst (mol%)Ligand/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Cu(OAc)₂ (10)PyridinePyridine601245[Fictional Data]
2CuCl (5)TMEDAAcetone (B3395972)25662[5]
3CuI (5)TMEDAAcetone25658[5]
4CuCl (5)TMEDACH₂Cl₂25675[5]
5CuCl (5)TMEDACH₂Cl₂40481[5]
6CuCl (1)TMEDACH₂Cl₂401265[Fictional Data]
7CuCl (10)TMEDACH₂Cl₂40480[Fictional Data]

Note: The data in this table is compiled for illustrative purposes and may be based on fictionalized or adapted results from multiple sources. Always refer to the original publications for specific experimental details.

Experimental Protocols

Below are representative, detailed methodologies for key dehydroannulene synthesis reactions.

Protocol 1: Synthesis of a Dehydroannulene via Glaser-Hay Coupling

This protocol describes a general procedure for the homocoupling of a terminal alkyne using a CuCl/TMEDA catalytic system.

Materials:

  • Terminal alkyne precursor (1.0 mmol)

  • Copper(I) chloride (CuCl) (0.05 mmol, 5 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 mmol)

  • Acetone (10 mL)

  • Saturated aqueous solution of ammonium chloride

  • Diethyl ether or ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 mmol) and copper(I) chloride (0.05 mmol).

  • Add acetone (10 mL) to the flask, followed by the addition of TMEDA (1.2 mmol).

  • Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1,3-diyne-linked dehydroannulene.[5]

Protocol 2: Synthesis of a Dehydroannulene via Eglinton Coupling

This protocol outlines a general procedure for the intramolecular cyclization of a terminal diyne using a stoichiometric amount of Cu(OAc)₂ in pyridine.

Materials:

  • Terminal diyne precursor (1.0 mmol)

  • Copper(II) acetate (Cu(OAc)₂) (1.2 mmol)

  • Pyridine (as solvent)

  • Dichloromethane

  • Saturated aqueous solution of EDTA

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a solution of the terminal diyne precursor (1.0 mmol) in a mixture of pyridine and dichloromethane (e.g., 1:1, 50 mL).

  • In a separate, larger flask equipped with a magnetic stir bar, dissolve copper(II) acetate (1.2 mmol) in pyridine (100 mL) and heat to the desired reaction temperature (e.g., 60 °C).

  • Using a syringe pump, add the solution of the diyne precursor to the hot copper(II) acetate solution over a period of 8-12 hours to maintain high-dilution conditions.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of EDTA to remove the copper salts.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase and purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental Workflow for Dehydroannulene Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Precursor (Terminal Alkyne/Diyne) reagents Prepare Catalyst, Ligand, Solvent, and Base start->reagents setup Assemble Reaction (Inert atmosphere if needed) reagents->setup coupling Perform Coupling Reaction (Glaser, Eglinton, or Hay) setup->coupling monitoring Monitor Progress (TLC, LC-MS) coupling->monitoring quench Quench Reaction monitoring->quench extraction Solvent Extraction quench->extraction purification Purification (Chromatography/Recrystallization) extraction->purification characterization Characterization (NMR, MS, etc.) purification->characterization finish Pure Dehydroannulene characterization->finish

Caption: General experimental workflow for dehydroannulene synthesis.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low or No Yield check_precursor Is the precursor pure and stable? start->check_precursor no_precursor Synthesize and purify fresh precursor. Consider in situ generation. check_precursor->no_precursor No yes_precursor Precursor is OK check_precursor->yes_precursor Yes check_conditions Are reaction conditions (temp, time, conc.) optimal? yes_precursor->check_conditions optimize_conditions Screen different temperatures, reaction times, and use high-dilution for cyclization. check_conditions->optimize_conditions No yes_conditions Conditions seem appropriate check_conditions->yes_conditions Yes check_catalyst Is the catalyst system effective? yes_conditions->check_catalyst optimize_catalyst Screen different Cu salts (CuCl, CuI, Cu(OAc)2) and ligands (TMEDA, pyridine). check_catalyst->optimize_catalyst No yes_catalyst Catalyst should be effective check_catalyst->yes_catalyst Yes check_atmosphere Is O2 supply adequate (for Glaser/Hay)? yes_catalyst->check_atmosphere optimize_atmosphere Ensure reaction is open to air or bubble air through the mixture. check_atmosphere->optimize_atmosphere No

Caption: Troubleshooting decision tree for low yield in dehydroannulene synthesis.

References

Troubleshooting

Technical Support Center: Overcoming Low Solubility of Annulene Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with annulene compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs)...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with annulene compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why do my annulene compounds have such low solubility in common laboratory solvents?

A1: Annulene compounds are cyclic hydrocarbons with a framework of alternating single and double bonds.[1][2][3] This structure is largely nonpolar, leading to low solubility in polar solvents like water and alcohols.[1][4] Their solubility is generally better in non-polar organic solvents such as hexane (B92381), toluene (B28343), and benzene (B151609), following the principle of "like dissolves like".[1][4][5] Larger annulenes can also have rigid, planar structures that can lead to strong crystal lattice forces, making them difficult to dissolve.

Q2: What are the best starting solvents to try for dissolving a new annulene compound?

A2: Based on their nonpolar nature, it is recommended to start with nonpolar aromatic solvents like benzene or toluene, or nonpolar aliphatic solvents like hexane and cyclohexane.[1][4][5] Chlorinated solvents such as chloroform (B151607) and dichloromethane (B109758) can also be effective.[4] It is advisable to start with a small amount of the compound and solvent to perform a solubility test before attempting to dissolve a larger quantity.[6]

Q3: Can I heat my annulene solution to improve solubility?

A3: Yes, for most solid organic compounds, solubility increases with temperature.[1][4][6] Heating the solvent while dissolving the annulene can be an effective strategy. However, it is crucial to be aware of the thermal stability of your specific annulene derivative, as some can be unstable at elevated temperatures.[7] Always start with gentle heating and monitor for any signs of degradation (e.g., color change).

Q4: What is co-solvency and can it help dissolve my annulene compound?

A4: Co-solvency is a technique where a mixture of solvents is used to increase the solubility of a solute.[8][9] For annulenes that are poorly soluble in a desired solvent, adding a small amount of a "stronger" solvent in which the annulene is more soluble can significantly improve the overall solubility. For example, if you need to use a moderately polar solvent for a reaction, adding a co-solvent like toluene might help dissolve your annulene.

Q5: How can I chemically modify my annulene to improve its solubility?

A5: Chemical modification by introducing functional groups can significantly enhance solubility.[10][11] Attaching polar groups such as carboxylic acids (-COOH), hydroxyls (-OH), or amines (-NH2) can increase the polarity of the annulene and improve its solubility in more polar solvents.[12] For example, converting an annulene to an annulenecarboxylic acid can drastically increase its solubility in polar organic solvents and even in basic aqueous solutions.

Troubleshooting Guides

Issue 1: My annulene compound will not dissolve in the chosen solvent.

Troubleshooting Steps:

  • Verify Solvent Polarity: Double-check that you are using a non-polar solvent. Refer to solvent polarity charts if needed.

  • Increase Temperature: Gently heat the mixture while stirring. Monitor for any signs of compound degradation.

  • Reduce Particle Size: If the annulene is a solid, grinding it into a fine powder will increase the surface area and can improve the rate of dissolution.

  • Try a Different Solvent: If one non-polar solvent doesn't work, try another. For example, if hexane fails, try toluene or chloroform.

  • Use a Co-solvent: Add a small percentage (e.g., 5-10%) of a solvent in which the annulene is known to be more soluble.

Issue 2: My annulene compound precipitates out of solution during a reaction or upon cooling.

Troubleshooting Steps:

  • Maintain Temperature: If the compound was dissolved at a higher temperature, ensure the reaction or subsequent steps are also carried out at that temperature.

  • Solvent Composition Change: Be aware that adding reagents dissolved in a different solvent can change the overall polarity of your reaction mixture, causing precipitation. If possible, dissolve reagents in the same solvent as your annulene.

  • Consider a Co-solvent: If precipitation occurs upon cooling, the use of a co-solvent system might help keep the annulene in solution at a lower temperature.

  • Check for Reaction: Ensure that the precipitation is not due to an unexpected reaction of your annulene compound. Analyze the precipitate if possible.

Quantitative Solubility Data (Illustrative Examples)

The following tables provide hypothetical, yet realistic, quantitative data to illustrate the effects of different solvents, temperatures, co-solvents, and chemical modifications on the solubility of annulene compounds. Note: This data is for illustrative purposes only and actual solubility will vary depending on the specific annulene.

Table 1: Solubility of[13]Annulene in Various Solvents at 25°C

SolventDielectric Constant (approx.)Solubility (mg/L)
Water80.1< 1
Ethanol24.510
Acetone20.750
Dichloromethane9.1800
Toluene2.42500
Hexane1.91500

Table 2: Effect of Temperature on the Solubility of[2]Annulene in Toluene

Temperature (°C)Solubility (g/L)
201.5
403.2
606.8
8014.0

Table 3: Effect of Co-solvency on the Solubility of[14]Annulene in a Dichloromethane/Methanol Mixture at 25°C

Dichloromethane (%)Methanol (%)Solubility (mg/L)
1000500
9551200
9010800
8020300
5050< 50

Table 4: Solubility of Functionalized Annulenes in Tetrahydrofuran (THF) at 25°C

CompoundFunctional GroupSolubility (g/L)
[13]AnnuleneNone0.5
[13]Annulenecarboxylic acid-COOH10.2
[13]Annulenylmethanol-CH₂OH5.8

Experimental Protocols

Protocol 1: General Procedure for Determining the Solubility of an Annulene Compound
  • Preparation: Weigh a small, accurate amount of the dry annulene compound (e.g., 1-5 mg) into a clean, dry vial.

  • Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 0.1 mL) to the vial.

  • Equilibration: Cap the vial tightly and shake or vortex it at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached. The use of a shaker bath at a controlled temperature is recommended.

  • Observation: After the equilibration period, visually inspect the vial for any undissolved solid.

  • Quantification (if no solid is visible): If the entire compound has dissolved, repeat the process with a larger amount of the annulene or a smaller volume of solvent to find the saturation point.

  • Quantification (if solid is present): If undissolved solid remains, carefully filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to separate the saturated solution from the excess solid.

  • Analysis: Analyze the concentration of the annulene in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. The resulting concentration is the solubility of the annulene in that solvent at that temperature.[15]

Protocol 2: Enhancing Annulene Solubility using a Co-solvent System
  • Solvent Selection: Choose a primary solvent in which the annulene has low solubility but is required for your application. Select a co-solvent in which the annulene is highly soluble (e.g., toluene).

  • Stock Solution: Prepare a concentrated stock solution of the annulene in the co-solvent.

  • Titration/Mixing: While vigorously stirring the primary solvent, slowly add the annulene stock solution dropwise.

  • Observation: Monitor the solution for any signs of precipitation.

  • Optimization: Experiment with different ratios of the primary solvent to the co-solvent to find the optimal mixture that keeps your annulene dissolved at the desired concentration.[9]

Protocol 3: Synthesis of an Annulenecarboxylic Acid for Improved Solubility (General Example)

This protocol outlines a general synthetic route and should be adapted based on the specific annulene and available starting materials.

  • Formylation: Introduce a formyl group (-CHO) onto the annulene ring using a Vilsmeier-Haack reaction (e.g., using POCl₃ and DMF).

  • Oxidation: Oxidize the formyl group to a carboxylic acid group (-COOH) using a suitable oxidizing agent (e.g., potassium permanganate (B83412) or Jones reagent).

  • Purification: Purify the resulting annulenecarboxylic acid using column chromatography or recrystallization.

  • Solubility Testing: Compare the solubility of the synthesized annulenecarboxylic acid with the parent annulene in various solvents to confirm the improvement in solubility.

Visualizations

Annulene_Solubility_Workflow cluster_start Start: Solubility Problem cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome Start Low solubility of annulene compound Solvent_Selection Select Appropriate Non-Polar Solvent (Toluene, Hexane, Chloroform) Start->Solvent_Selection Temperature Increase Temperature (with caution for stability) Solvent_Selection->Temperature If still insoluble Success Annulene Dissolved Proceed with Experiment Solvent_Selection->Success If soluble Particle_Size Reduce Particle Size (Grind solid) Temperature->Particle_Size If still insoluble Temperature->Success If soluble Co_Solvency Use Co-Solvent System (e.g., Toluene in DCM) Particle_Size->Co_Solvency If still insoluble Particle_Size->Success If soluble Chemical_Modification Synthesize More Soluble Derivative (e.g., add -COOH group) Co_Solvency->Chemical_Modification For persistent issues or to improve properties Co_Solvency->Success If soluble Chemical_Modification->Success After successful synthesis and purification

Caption: Workflow for troubleshooting low solubility of annulene compounds.

This technical support center provides a starting point for addressing the solubility challenges of annulene compounds. Given the diverse nature of these molecules, empirical testing and optimization of the suggested methods will be key to success in your specific research.

References

Optimization

Technical Support Center: Dynamic Annulene NMR Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the interpretation of com...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the interpretation of complex NMR spectra of dynamic annulenes.

Troubleshooting Guides

Issue: My annulene spectrum shows broad, unresolved peaks at room temperature.

This is a common issue arising from dynamic processes, such as bond shifts or conformational changes, occurring at a rate comparable to the NMR timescale.

Troubleshooting Steps:

  • Variable-Temperature (VT) NMR: The most effective method to address peak broadening due to dynamic exchange is to perform VT-NMR experiments.

    • Cooling the sample: This slows down the dynamic process, potentially resolving the broad exchange peaks into sharp signals for each distinct species. This is known as the slow-exchange regime.

    • Heating the sample: This accelerates the dynamic process, often leading to a sharpening of the averaged signal. This is known as the fast-exchange regime.

  • 2D NMR Spectroscopy: Techniques like EXSY (Exchange Spectroscopy) can be used to identify signals from species that are in chemical exchange with each other, even when the 1D spectrum is complex.

Experimental Protocol: Variable-Temperature (VT) NMR for Dynamic Annulenes

  • Sample Preparation: Prepare a solution of the annulene in a deuterated solvent with a low freezing point and a high boiling point to cover a wide temperature range (e.g., toluene-d8, THF-d8). Ensure the concentration is optimized for good signal-to-noise ratio.

  • Initial Setup: Acquire a standard 1H NMR spectrum at room temperature to serve as a reference.

  • Temperature Variation:

    • Gradually decrease the temperature in increments of 10-20 K, allowing the sample to equilibrate for 5-10 minutes at each temperature before acquiring a spectrum.

    • Continue cooling until sharp, well-resolved signals are observed or the solvent begins to freeze.

    • If necessary, gradually increase the temperature from room temperature in similar increments to observe the fast-exchange regime.

  • Data Analysis: Analyze the changes in chemical shifts, line shapes, and coupling constants as a function of temperature to determine the thermodynamic and kinetic parameters of the dynamic process.

dot

VT_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve Annulene in Low-Temp Solvent (e.g., Toluene-d8) RT_Spec Acquire 1H NMR Spectrum at Room Temperature Prep->RT_Spec Cooling Decrease Temperature (10-20 K increments) RT_Spec->Cooling Slow-Exchange Regime Heating Increase Temperature (10-20 K increments) RT_Spec->Heating Fast-Exchange Regime Equilibrate_Cool Equilibrate Sample (5-10 min) Cooling->Equilibrate_Cool Acquire_Cool Acquire Spectrum Equilibrate_Cool->Acquire_Cool Acquire_Cool->Cooling Continue until resolved or frozen Analysis Analyze Spectral Changes vs. Temperature (Chemical Shifts, Line Shapes) Acquire_Cool->Analysis Equilibrate_Heat Equilibrate Sample (5-10 min) Heating->Equilibrate_Heat Acquire_Heat Acquire Spectrum Equilibrate_Heat->Acquire_Heat Acquire_Heat->Heating Continue until sharp average Acquire_Heat->Analysis Thermo Determine Thermodynamic and Kinetic Parameters Analysis->Thermo

Caption: Workflow for Variable-Temperature (VT) NMR experiments.

Frequently Asked Questions (FAQs)

Q1: How can I distinguish between aromatic and anti-aromatic annulenes using 1H NMR?

Aromatic and anti-aromatic annulenes exhibit distinct chemical shifts for their protons due to the presence of a diatropic or paratropic ring current, respectively, when placed in an external magnetic field.

  • Aromatic Annulenes: These compounds sustain a diatropic ring current, which generates an induced magnetic field that opposes the external field inside the ring and reinforces it outside the ring. Consequently, the outer protons are deshielded and appear at a high chemical shift (downfield), while the inner protons are shielded and appear at a low chemical shift (upfield), sometimes even below 0 ppm.

  • Anti-aromatic Annulenes: These compounds sustain a paratropic ring current, which creates an induced magnetic field that reinforces the external field inside the ring and opposes it outside. This results in the shielding of outer protons (upfield shift) and the deshielding of inner protons (downfield shift).

Annulene TypeRing CurrentOuter Proton Chemical Shift (δ)Inner Proton Chemical Shift (δ)Example
Aromatic DiatropicHigh (Downfield, >7 ppm)Low (Upfield, <3 ppm)Annulene
Anti-aromatic ParatropicLow (Upfield, <5 ppm)High (Downfield, >7 ppm)Annulene

Q2: What is the role of 2D NMR in analyzing dynamic annulenes?

2D NMR is a powerful tool for elucidating the structure and dynamics of annulenes, especially when the 1D spectrum is complex and overcrowded.

  • COSY (Correlation Spectroscopy): Identifies scalar (J) couplings between protons, helping to establish connectivity within the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is crucial for determining stereochemistry and conformation.

  • EXSY (Exchange Spectroscopy): Detects chemical exchange between different sites. Cross-peaks in an EXSY spectrum indicate that the correlated nuclei are exchanging with each other, which is invaluable for studying dynamic processes like bond shifts and conformational isomerizations.

dot

Logical_Relationships cluster_nmr NMR Analysis of Dynamic Annulenes cluster_vt VT-NMR Insights cluster_2d 2D NMR Insights Complex_Spectrum Complex 1D NMR Spectrum (Broad Peaks, Overlap) VT_NMR Variable-Temperature NMR Complex_Spectrum->VT_NMR TwoD_NMR 2D NMR Spectroscopy Complex_Spectrum->TwoD_NMR Kinetics Kinetics (Rate of Exchange) VT_NMR->Kinetics Thermodynamics Thermodynamics (ΔG, ΔH, ΔS) VT_NMR->Thermodynamics Connectivity Connectivity (COSY) TwoD_NMR->Connectivity Conformation Conformation (NOESY) TwoD_NMR->Conformation Dynamics Dynamics (EXSY) TwoD_NMR->Dynamics

Troubleshooting

Technical Support Center: Troubleshooting Annulene Synthesis

Welcome to the technical support center for annulene synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the cycl...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for annulene synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the cyclization step of annulene synthesis.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction has a very low yield or has failed completely. What are the most common causes?

A low or non-existent yield in an annulene cyclization reaction can stem from several factors. Key areas to investigate include:

  • Sub-optimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time is critical. For instance, in Ullmann-type couplings, the copper catalyst is essential for cyclization.[1]

  • Intermolecular Side Reactions: At high concentrations, linear precursors are more likely to react with each other to form polymers or oligomers instead of the desired intramolecular cyclization.

  • Precursor Purity: Impurities in the starting materials can poison the catalyst or lead to unwanted side reactions.

  • Steric Hindrance and Ring Strain: The conformation of the linear precursor may not be favorable for cyclization due to steric hindrance or the high energy of the transition state leading to a strained annulene.[2][3]

  • Decomposition of Products: Some annulenes are inherently unstable and may decompose under the reaction conditions or during workup. For example, 1,6-didehydro[4]annulene rapidly cyclizes at temperatures above -40 °C.[2][3]

Q2: I've observed the formation of an unexpected side product. What could it be?

Unexpected side products are a common challenge. In the synthesis of a planar[4]annulene, a significant side product was identified as a more kinetically stable cyclopropa mono-trans[4]annulene.[2][5] Other possibilities include isomers, oligomers, or products from incomplete reactions. Spectroscopic analysis is crucial for identification.

Q3: How critical is the purity of my starting materials and solvents?

The purity of your precursors and solvents is paramount. Impurities can act as catalyst poisons, leading to deactivation and low yields. Residual solvents in your starting material can also affect the reaction outcome. It is highly recommended to use freshly purified and degassed solvents, especially when working with sensitive organometallic catalysts.

Q4: Can protecting groups affect the outcome of the cyclization?

Absolutely. The choice of protecting groups is a critical strategic decision in multi-step synthesis.[6][7] An ideal protecting group should be stable under the reaction conditions required for cyclization and easily removable without affecting the newly formed annulene ring. In some cases, the protecting group itself can influence the conformational preferences of the precursor, either favoring or hindering the cyclization.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Annulene

This is one of the most frequent issues. The following guide provides a systematic approach to troubleshoot this problem.

Troubleshooting Workflow

start Low/No Yield check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_conditions->start Conditions Incorrect optimize_catalyst Optimize Catalyst System (Catalyst, Ligand, Loading) check_conditions->optimize_catalyst Conditions Correct optimize_solvent Optimize Solvent (Polarity, Degassing) optimize_catalyst->optimize_solvent success Improved Yield optimize_catalyst->success high_dilution Implement High-Dilution (Syringe Pump) optimize_solvent->high_dilution optimize_solvent->success check_precursor Assess Precursor Purity (NMR, MS) high_dilution->check_precursor high_dilution->success check_precursor->start Precursor Impure characterize_byproducts Characterize Byproducts (NMR, MS, X-ray) check_precursor->characterize_byproducts Precursor Pure redesign_strategy Redesign Synthetic Strategy (Protecting Groups, Precursor) characterize_byproducts->redesign_strategy redesign_strategy->success

Caption: A logical workflow for troubleshooting low or no yield in annulene cyclization.

Detailed Steps:

  • Verify Reaction Conditions: Double-check the reaction temperature, time, and atmosphere. Annulene synthesis often requires strict inert conditions (e.g., Schlenk line techniques) to prevent degradation of catalysts and intermediates.

  • Optimize Catalyst System: The catalyst is often the most critical variable. If you are using a literature procedure, ensure your catalyst is active. If developing a new reaction, a catalyst screening is necessary.

  • Optimize Solvent: The solvent can significantly influence the reaction pathway.[8] Ensure the solvent is anhydrous and degassed. Consider screening solvents with different polarities.

  • Implement High-Dilution Conditions: To minimize intermolecular side reactions, use high-dilution techniques. This involves the slow addition of the precursor to a large volume of solvent using a syringe pump.

  • Assess Precursor Purity: Use techniques like NMR and Mass Spectrometry to confirm the purity and structural integrity of your linear precursor. Impurities should be removed by chromatography or recrystallization.

  • Characterize Byproducts: If the reaction is yielding products other than the desired annulene, isolate and characterize them. This can provide valuable insight into competing reaction pathways.

  • Redesign Synthetic Strategy: If the above steps do not resolve the issue, a more fundamental change to the synthetic strategy may be required. This could involve altering the protecting groups to favor a more suitable precursor conformation or even redesigning the linear precursor itself.

Problem 2: Formation of Insoluble Black Tar

The formation of a black, insoluble material often indicates polymerization or decomposition.

Possible Causes and Solutions

Cause Explanation Solution
Intermolecular Polymerization The linear precursor is reacting with itself to form long polymer chains instead of cyclizing.Implement high-dilution conditions. Use a syringe pump for very slow addition of the precursor to the reaction mixture.
Catalyst Decomposition The catalyst may be unstable under the reaction conditions, leading to the formation of metallic nanoparticles which appear black.Ensure strict inert atmosphere. Use freshly purified and degassed solvents. Consider a more stable catalyst or ligand system.
Product Decomposition The target annulene may be unstable and decomposing under the reaction conditions.Attempt the reaction at a lower temperature. If possible, monitor the reaction for the appearance of the product and stop the reaction before significant decomposition occurs.

Data Presentation

The following table summarizes the optimization of a cyclization reaction, illustrating the impact of catalyst, ligand, and reaction time on the yield.

Table 1: Optimization of Ullmann-Type Cyclization Conditions

EntryCatalyst (mol%)Ligand (mol%)Time (h)Temperature (°C)Yield (%)
1CuI (10)Phenanthroline (20)2412060
2CuI (10)Phenanthroline (20)2415075[1]
3CuI (5)Phenanthroline (10)2415075[1]
4CuI (5)None24150<5
5CuI (5)Phenanthroline (10)4815080[1]
6NonePhenanthroline (10)481500

This table is a representative example based on data for a fused heterocycle synthesis, illustrating a typical optimization process that would be applicable to annulene cyclization.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in a Trial Cyclization

This protocol outlines a method for screening different catalysts for a macrocyclization reaction on a small scale.

Workflow for Catalyst Screening

start Prepare Stock Solutions (Precursor, Ligands) setup_reactions Set up Parallel Reactions (Small Scale Vials) start->setup_reactions add_catalysts Add Different Catalysts to Each Vial setup_reactions->add_catalysts run_reactions Run Reactions under Identical Conditions add_catalysts->run_reactions monitor_progress Monitor by TLC/LC-MS at Time Intervals run_reactions->monitor_progress analyze_results Analyze Yields and Byproducts monitor_progress->analyze_results select_optimal Select Optimal Catalyst for Scale-up analyze_results->select_optimal

Caption: A streamlined workflow for screening catalysts for annulene cyclization.

Methodology:

  • Preparation: In a glovebox, prepare a stock solution of the linear precursor and separate stock solutions of various ligands in the chosen anhydrous, degassed solvent.

  • Reaction Setup: In an array of small reaction vials (e.g., 2 mL vials), add a magnetic stir bar and the desired amount of a different catalyst (e.g., CuI, Pd(OAc)₂, etc.) to each vial.

  • Addition of Ligands and Precursor: To each vial, add an aliquot of the appropriate ligand stock solution, followed by an aliquot of the precursor stock solution.

  • Reaction Execution: Seal the vials and place them in a heating block set to the desired reaction temperature.

  • Monitoring: At regular intervals (e.g., 2, 4, 8, 24 hours), take a small aliquot from each reaction mixture and analyze it by TLC and/or LC-MS to monitor the consumption of starting material and the formation of the product and any byproducts.

  • Analysis: After the reaction time is complete, quench the reactions and analyze the crude reaction mixtures by a quantitative method (e.g., ¹H NMR with an internal standard) to determine the yield for each catalyst system.

  • Selection: Based on the yield and byproduct profile, select the optimal catalyst for a larger scale reaction.

Protocol 2: High-Dilution Cyclization

This protocol describes a general setup for performing a macrocyclization reaction under high-dilution conditions to favor the intramolecular reaction.

Apparatus Setup:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a septum.

  • A syringe pump.

Methodology:

  • Apparatus Preparation: Flame-dry the entire apparatus under vacuum or dry it in an oven, assemble it hot, and allow it to cool under a stream of inert gas (e.g., argon or nitrogen).

  • Solvent and Catalyst: Add a large volume of anhydrous, degassed solvent and the catalyst to the reaction flask.

  • Precursor Solution: In a separate flask, prepare a dilute solution of the linear precursor in the same anhydrous, degassed solvent.

  • Slow Addition: Draw the precursor solution into a syringe and place it on the syringe pump. Insert the syringe needle through the septum of the reaction flask.

  • Execution: Heat the reaction flask to the desired temperature and begin the slow addition of the precursor solution via the syringe pump over a prolonged period (e.g., 8-24 hours).

  • Reaction Completion and Workup: After the addition is complete, allow the reaction to stir for an additional period (e.g., 1-12 hours) to ensure complete conversion. Cool the reaction to room temperature and proceed with the appropriate aqueous workup and purification.

References

Optimization

Technical Support Center: Annulene Reaction Troubleshooting

Welcome to the technical support center for annulene reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize side-product formation during th...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for annulene reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize side-product formation during the synthesis and handling of annulenes. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side-products in annulene synthesis?

A1: Common side-products in annulene synthesis often arise from the inherent reactivity and potential instability of these conjugated systems. The most prevalent side-products include:

  • Polymers: Due to the high degree of unsaturation, annulenes and their precursors can undergo polymerization, especially under thermal or acidic conditions. This is a significant issue in the synthesis of larger annulenes likeannulene.

  • Isomers: Cis/trans isomerization is common, particularly in conformationally flexible annulenes like[1]annulene. Positional isomers can also form depending on the regioselectivity of the cyclization reaction.

  • Rearrangement Products: Some annulenes are prone to thermal or photochemical rearrangements to more stable bicyclic or polycyclic isomers. For example,[1]annulene can rearrange to a bicyclic [6.4.0] isomer upon heating.[2]

  • Aldol (B89426) Condensation Products: In syntheses involving carbonyl precursors, intramolecular aldol reactions can occur, leading to undesired cyclic byproducts. This has been observed in certain synthetic routes to[3]annulene derivatives.

  • Decomposition Products: Many annulenes, particularly those that are highly strained or anti-aromatic, are sensitive to heat, light, and air, leading to decomposition into complex mixtures or amorphous carbon. Dehydroannulenes, important precursors to annulenes, are also often unstable.

Q2: How does temperature control influence the formation of side-products?

A2: Temperature is a critical parameter in annulene synthesis. Higher temperatures can provide the activation energy for undesired side-reactions such as polymerization, decomposition, and intramolecular aldol condensations. Conversely, some annulene syntheses require elevated temperatures to overcome the activation barrier for the desired cyclization. For thermally sensitive compounds like[1]annulene, synthesis and handling at low temperatures are essential to prevent rearrangement to more stable bicyclic isomers.[2]

Q3: What role does solvent selection play in minimizing side-products?

A3: The choice of solvent can significantly impact the outcome of an annulene synthesis by influencing reaction rates, selectivity, and the stability of intermediates and products. Polar solvents may enhance the selectivity of certain cycloaddition reactions by stabilizing polar transition states. For reactions involving charged intermediates, the solvent's dielectric constant can play a crucial role. In some cases, the choice of solvent can be the determining factor in preventing side reactions; for example, using a non-polar solvent may suppress competing ionic side reactions.

Q4: Can light exposure affect my annulene reaction?

A4: Yes, many annulenes and their precursors are photosensitive. Exposure to light, especially UV radiation, can induce photochemical reactions, leading to degradation or rearrangement to undesired isomers. For example, 1,6-methano[3]annulene can undergo photochemical rearrangement to naphthalene. Therefore, it is crucial to protect light-sensitive reactions from light by wrapping the reaction vessel in aluminum foil or working in a darkroom.

Troubleshooting Guides

Issue 1: Formation of Aldol Side-Products in[4]Annulene Synthesis

Problem: I am attempting to synthesize a[3]annulene derivative via a route involving an ozonolysis/aldol sequence, but I am observing a significant amount of an intramolecular aldol condensation product.

Troubleshooting Workflow:

start High Yield of Aldol Side-Product check_temp Was the reaction run at an elevated temperature? start->check_temp lower_temp Lower the reaction temperature. Maintain at -78°C during ozonolysis and quench. check_temp->lower_temp Yes check_time Was the reaction time prolonged? check_temp->check_time No end Minimized Aldol Side-Product lower_temp->end optimize_time Optimize reaction time. Monitor by TLC to quench upon consumption of starting material. check_time->optimize_time Yes check_base What base was used for the aldol condensation? check_time->check_base No optimize_time->end use_hindered_base Use a non-nucleophilic, sterically hindered base (e.g., LDA, KHMDS) to favor deprotonation over nucleophilic attack. check_base->use_hindered_base use_hindered_base->end start Isomerization and Rearrangement of [12]Annulene check_temp Was the reaction or workup performed above low temperatures? start->check_temp low_temp_protocol Maintain low temperatures (e.g., <-20°C) throughout the synthesis, workup, and purification. check_temp->low_temp_protocol Yes check_light Was the reaction exposed to light? check_temp->check_light No end Minimized Isomerization and Rearrangement low_temp_protocol->end protect_from_light Protect the reaction from light using aluminum foil or by working in a darkroom. check_light->protect_from_light Yes check_light->end No protect_from_light->end start Decomposition of [14]Annulene System check_stabilization Are there bulky substituents at the peri positions? start->check_stabilization add_substituents Introduce bulky substituents (e.g., t-butyl, silyl (B83357) groups) at the peri positions to enhance thermal stability. check_stabilization->add_substituents No check_purification What purification method is being used? check_stabilization->check_purification Yes end Stabilized [14]Annulene System add_substituents->end careful_purification Use rapid purification techniques at low temperature. Minimize exposure to air and light. check_purification->careful_purification careful_purification->end start Low Yield and Polymer Formation in [18]Annulene (B1208986) Synthesis check_intermediate Is the hexadehydro[18]annulene intermediate stable? start->check_intermediate stabilize_intermediate Co-crystallize the intermediate with a solvent like benzene to prevent decomposition to amorphous carbon. check_intermediate->stabilize_intermediate No check_reduction What are the conditions for the final reduction step? check_intermediate->check_reduction Yes end Improved Yield and Purity of [18]Annulene stabilize_intermediate->end selective_reduction Use a partially poisoned catalyst (e.g., Lindlar's catalyst) to prevent over-hydrogenation of the [18]annulene product. check_reduction->selective_reduction selective_reduction->end

References

Troubleshooting

Technical Support Center: Handling Air-Sensitive Annulene Compounds

Welcome to the Technical Support Center for the handling of air-sensitive annulene compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the man...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the handling of air-sensitive annulene compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the manipulation, purification, and characterization of these challenging molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My annulene compound has changed color upon storage/during a reaction. What does this indicate?

A1: A color change in an annulene compound often indicates decomposition or oxidation.[1] For instance, pure decamethylruthenocene (B15500432) is a pale yellow or off-white solid, and a change to green, blue, or brown can suggest the formation of oxidized species. Similarly, tetracene derivatives, which are typically orange or reddish, may fade to a brownish or paler yellow hue upon degradation.[1] It is crucial to immediately assess the purity of the compound using techniques like NMR spectroscopy to identify potential degradation byproducts.[1]

Q2: I am observing low or no reactivity in a reaction involving an annulene. What are the possible causes?

A2: Low reactivity can stem from several factors. Firstly, the annulene starting material may have decomposed. It is advisable to use fresh, pure material and to check its appearance for any signs of degradation before use. Secondly, the solvents or reagents used may be contaminated with water or oxygen. Ensure that all solvents are anhydrous and have been properly deoxygenated.[2] Lastly, leaks in your reaction setup can introduce air and moisture, leading to the deactivation of your annulene or other sensitive reagents.[3]

Q3: What are the primary safety precautions I should take when working with air-sensitive annulenes?

A3: Due to their reactivity with atmospheric oxygen and moisture, and in some cases, their pyrophoric nature, stringent air-free techniques are mandatory.[2][4] Always handle these compounds under an inert atmosphere, such as high-purity argon or nitrogen, using either a glovebox or a Schlenk line.[3][5] Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is essential. Be aware of the potential for pressure buildup in closed systems and always use a pressure-relief device like an oil bubbler.[4] For highly unstable or pyrophoric annulenes, it is recommended to work with small quantities and have a colleague nearby in case of an emergency.

Q4: How should I properly store my air-sensitive annulene compounds for long-term stability?

A4: For long-term storage, air-sensitive annulenes should be kept in a rigorously inert and controlled environment. The most effective method is to store them inside a glovebox with low oxygen and moisture levels (typically <1 ppm).[6] The compound should be in a sealed container, such as a Schlenk flask or a vial with a PTFE-lined cap.[7] To minimize thermal decomposition, especially for unstable annulenes, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.[7] Storing solutions of annulenes is also a viable option, for example,[3]annulene is best stored in a benzene-ether solution in a refrigerator.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and purification of air-sensitive annulene compounds.

Problem Possible Cause(s) Recommended Solution(s)
Product Decomposition during Purification 1. Exposure to air and/or moisture.[8] 2. Thermal instability, especially during distillation.[8] 3. Reaction with the stationary phase in chromatography.1. Ensure all glassware is rigorously dried and purged with inert gas. Use thoroughly degassed solvents. Maintain a positive pressure of inert gas if using a Schlenk line. For highly sensitive compounds, perform the entire purification inside a glovebox.[8] 2. If performing distillation, use a high-vacuum line to lower the boiling point. For thermally sensitive compounds, consider purification methods that can be performed at or below room temperature, such as recrystallization or chromatography. 3. Choose an appropriate stationary phase (e.g., neutral alumina (B75360) instead of silica (B1680970) gel) and consider deactivating it before use.
Unexpected Peaks in Analytical Data (e.g., NMR) 1. Sample has degraded due to exposure to air or moisture. 2. Presence of impurities from the reaction (e.g., unreacted starting materials, side products).1. Prepare a fresh sample for analysis using rigorous air-free techniques.[1] 2. Repurify the sample using an appropriate method for air-sensitive compounds, such as recrystallization or chromatography inside a glovebox.[1]
Difficulty in Isolating the Product 1. The compound is unstable under the workup conditions. 2. Mechanical losses during transfer or filtration.[8]1. Consider in-situ analysis or performing the isolation entirely within a glovebox.[3] 2. Minimize the number of transfers. When using a cannula for liquid transfer, ensure it is fully submerged to avoid sucking in the inert gas atmosphere. Ensure filter frits are properly sealed to prevent loss of solid material.[8]
Poor Solubility or Precipitation of the Annulene 1. The chosen solvent is inappropriate. 2. The compound has degraded to form insoluble byproducts.[1]1. Consult the literature for suitable solvents or perform small-scale solubility tests with degassed solvents. 2. Filter the solution under inert conditions to remove any precipitates. Re-evaluate storage and handling procedures to prevent further degradation.[1]

Experimental Protocols

Protocol 1: Recrystallization of an Air-Sensitive Annulene using a Schlenk Line

This protocol outlines the procedure for purifying a solid, air-sensitive annulene compound by recrystallization under an inert atmosphere.

Preparation:

  • Dry all necessary glassware (two Schlenk flasks, a filter stick with a sintered glass frit, and a spatula) in an oven at >120 °C overnight and allow them to cool under vacuum on the Schlenk line.[8]

  • Choose a suitable solvent or solvent system in which the annulene is sparingly soluble at low temperatures and highly soluble at elevated temperatures.

  • Degas the chosen solvent(s) by performing at least three freeze-pump-thaw cycles.[8]

Procedure:

  • Under a positive flow of inert gas, transfer the crude annulene compound into the first Schlenk flask.

  • Add a minimal amount of the hot, degassed solvent to the flask to dissolve the compound completely. Gentle heating with a heat gun or an oil bath may be necessary.

  • If insoluble impurities are present, perform a hot filtration. Attach the pre-warmed filter stick to the second Schlenk flask, both under a positive pressure of inert gas. Invert the flask containing the hot solution and carefully filter the solution into the second flask.

  • Allow the hot, clear solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • For further crystallization, the flask can be cooled in a refrigerator or freezer. Be mindful that cooling the flask will create a negative pressure, so ensure a positive pressure of inert gas is maintained.[7]

  • Once crystallization is complete, isolate the crystals by carefully transferring the supernatant (mother liquor) to another Schlenk flask via a cannula.

  • Wash the crystals with a small amount of cold, degassed solvent.

  • Dry the purified crystals under high vacuum.

Protocol 2: Column Chromatography of an Air-Sensitive Annulene in a Glovebox

This protocol describes the purification of an air-sensitive annulene compound using column chromatography performed entirely within an inert atmosphere glovebox.

Preparation:

  • Bring all necessary materials (chromatography column, stationary phase such as silica gel or alumina, sand, degassed solvents, and collection flasks or vials) into the glovebox antechamber.

  • Cycle the antechamber at least three times to remove air and moisture before transferring the items into the main glovebox chamber. Ensure the glovebox atmosphere has low oxygen (<1 ppm) and water (<1 ppm) levels.[8]

  • If using silica gel or alumina that is not pre-activated, heat it under vacuum outside the glovebox to remove adsorbed water, then bring it into the glovebox while still warm.

Procedure:

  • Securely clamp the chromatography column in a vertical position inside the glovebox.

  • Dry pack the column with the chosen stationary phase. Gently tap the column to ensure even packing. Add a thin layer of sand on top of the stationary phase.

  • Pre-elute the column with the chosen non-polar solvent to wet the stationary phase.

  • Dissolve the crude annulene in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the column.

  • Begin eluting the column with the appropriate solvent or solvent gradient, collecting fractions in labeled flasks or vials.

  • Monitor the separation by observing the movement of colored bands (if applicable) or by collecting small fractions for analysis by thin-layer chromatography (TLC) outside the glovebox (if the compound has some limited air stability).

  • Once the desired compound has been collected, remove the solvent from the fractions under reduced pressure using a vacuum line inside the glovebox or by transferring the sealed flasks to a Schlenk line.

Visualizations

Experimental_Workflow General Workflow for Handling Air-Sensitive Annulenes cluster_prep Preparation cluster_handling Handling & Reaction cluster_purification Purification cluster_analysis Analysis & Storage prep_glass Dry Glassware (Oven/>120°C) weigh Weigh Annulene (in Glovebox) prep_glass->weigh prep_solvent Degas Solvents (Freeze-Pump-Thaw) dissolve Dissolve in Degassed Solvent prep_solvent->dissolve prep_inert Establish Inert Atmosphere (Glovebox/Schlenk Line) prep_inert->weigh weigh->dissolve reaction Perform Reaction under Inert Atmosphere dissolve->reaction purify Purification Method reaction->purify recryst Recrystallization (Schlenk Line) purify->recryst Solid chrom Column Chromatography (Glovebox) purify->chrom Mixture analysis Characterization (e.g., NMR) recryst->analysis chrom->analysis storage Store under Inert Gas (Cold & Dark) analysis->storage

Caption: A typical workflow for handling air-sensitive annulenes.

Troubleshooting_Annulene_Decomposition Troubleshooting Annulene Decomposition start Observation: Annulene Decomposition (e.g., Color Change) check_purity Check Purity of Starting Material (NMR) start->check_purity check_atmosphere Verify Inert Atmosphere Integrity check_purity->check_atmosphere Pure impure_sm Action: Repurify or Use Fresh Starting Material check_purity->impure_sm Impure check_solvents Check Solvent/Reagent Quality check_atmosphere->check_solvents Atmosphere OK leak Action: Check for Leaks in Setup (e.g., joints, septa) check_atmosphere->leak Leak Suspected bad_solvent Action: Re-degas Solvents or Use a New Batch check_solvents->bad_solvent Contaminated end Proceed with Experiment check_solvents->end Solvents OK impure_sm->end leak->end bad_solvent->end

Caption: A decision tree for troubleshooting annulene decomposition.

References

Optimization

Technical Support Center: Scaling Up Macrocyclic Hydrocarbon Synthesis

Welcome to the technical support center for the synthesis of macrocyclic hydrocarbons. This resource is tailored for researchers, scientists, and drug development professionals to address the complex challenges encounter...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of macrocyclic hydrocarbons. This resource is tailored for researchers, scientists, and drug development professionals to address the complex challenges encountered when scaling up macrocyclization reactions. Here you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and decision-making workflows to enhance the yield, purity, and efficiency of your large-scale syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that researchers commonly face during the scale-up of macrocyclic hydrocarbon synthesis.

Issue 1: Low Yield and Formation of Oligomeric Byproducts

Q1: Upon scaling up my macrocyclization, the yield of the desired monomeric macrocycle has dropped significantly, and I'm isolating a large amount of linear and cyclic oligomers. What is the primary cause and how can it be resolved?

A1: This is a classic challenge in macrocyclization, where intermolecular reactions (forming oligomers) begin to dominate the desired intramolecular reaction (forming the macrocycle) as concentration increases.[1][2] The fundamental solution is to maintain conditions that favor intramolecular cyclization, even at a larger scale.

Core Problem: At higher concentrations typical of scale-up, the reactive ends of different precursor molecules are statistically more likely to encounter each other than the two ends of the same molecule.[1]

Solutions & Troubleshooting:

  • Implement Pseudo-High-Dilution: The most effective strategy is to use "pseudo-high-dilution" or "high-dilution" conditions. This involves the slow, controlled addition of a concentrated solution of the linear precursor to a large volume of heated solvent.[1][3] This technique ensures the instantaneous concentration of the unreacted precursor in the reaction vessel remains extremely low, kinetically favoring the intramolecular ring-closing reaction.[1][4] A syringe pump is essential for precise control.[3][5]

  • Optimize Temperature: The reaction temperature can be critical. For strained macrocycles, a higher temperature may be needed to overcome the enthalpic barrier. However, for larger, flexible macrocycles, increasing the temperature may not significantly improve the rate due to the high entropic cost of cyclization.[3] It is crucial to screen a range of temperatures to find the optimal balance between reaction rate and selectivity.[1]

  • Utilize Template Effects: A "template" (often a metal ion) can be used to pre-organize the linear precursor into a conformation that is favorable for ring closure.[3] The template holds the reactive ends in close proximity, effectively increasing the 'effective molarity' and promoting the intramolecular reaction over intermolecular polymerization.[3][4]

Table 1: Comparison of Reaction Conditions for Macrocyclization

ParameterStandard Conditions (Prone to Failure on Scale-Up)High-Dilution Conditions (Recommended for Scale-Up)
Precursor Concentration 0.1 M - 0.5 M0.001 M - 0.01 M (effective concentration in flask)[3]
Method of Addition All reagents added at the beginning.Slow addition of precursor via syringe pump over several hours.[5]
Solvent Volume Minimal volume to dissolve reagents.Large solvent volume relative to the amount of precursor.[1]
Primary Outcome High proportion of oligomers/polymers.High yield of desired monomeric macrocycle.

Workflow 1: Troubleshooting Low Macrocycle Yield

G start Low Yield of Macrocycle check_byproducts Analyze Byproducts: Oligomers/Polymers or Unreacted Starting Material? start->check_byproducts oligomers Primary Issue: Intermolecular reactions are dominating. check_byproducts->oligomers Oligomers are major byproduct unreacted Primary Issue: Reaction is stalled or kinetically slow. check_byproducts->unreacted Mainly unreacted starting material solution_oligomers Implement High-Dilution: - Use Syringe Pump Addition - Decrease Effective Concentration - Increase Solvent Volume oligomers->solution_oligomers solution_template Consider Template Effect: Pre-organize linear precursor with a metal template. oligomers->solution_template solution_unreacted Optimize Reaction Conditions: - Increase Temperature - Screen Catalysts/Reagents - Check Reagent Purity unreacted->solution_unreacted solution_catalyst Investigate Catalyst: Check for deactivation or poisoning (See Issue 2). unreacted->solution_catalyst

Caption: A workflow diagram for diagnosing and solving low-yield issues in macrocyclization.

Issue 2: Catalyst Deactivation in Ring-Closing Metathesis (RCM)

Q2: I am using a Ruthenium-based catalyst (e.g., Grubbs or Hoveyda-Grubbs) for a Ring-Closing Metathesis (RCM) reaction. On a larger scale, the reaction is incomplete, suggesting catalyst deactivation. What are common causes and solutions?

A2: Ring-Closing Metathesis (RCM) is a powerful method for forming macrocycles, but catalyst performance is critical and can be compromised during scale-up.[6][7][8] Catalyst poisoning by impurities and thermal degradation are common culprits.[8][9]

Potential Causes & Solutions:

  • Impurity Poisoning: Ruthenium catalysts are sensitive to impurities often present in reagents or solvents, such as peroxides, water, acids, bases, and sulfur- or phosphine-containing compounds.

    • Solution: Ensure all solvents and reagents are rigorously purified and degassed before use. Sparging solvents with an inert gas like argon or nitrogen is crucial to remove dissolved oxygen.[8] Passing substrates through a plug of activated alumina (B75360) or silica (B1680970) can remove polar impurities.

  • Thermal Instability: While higher temperatures can increase reaction rates, many RCM catalysts have limited thermal stability, especially over the extended reaction times required for slow addition.

    • Solution: Identify the optimal temperature that balances reaction rate with catalyst lifetime. For some systems, operating at a moderate temperature (e.g., 40-80 °C in toluene) is preferable to reflux.[5]

  • Product Inhibition: In some cases, the product macrocycle or the ethylene (B1197577) byproduct can coordinate to the metal center, slowing or stopping the catalytic cycle.

    • Solution: To drive the reaction to completion, remove the ethylene byproduct by conducting the reaction under a gentle vacuum or a slow stream of an inert gas.[8][10]

Table 2: Troubleshooting Guide for RCM Catalyst Deactivation

SymptomPotential CauseRecommended Action
Reaction starts but stops before completion.Catalyst PoisoningPurify all reagents and solvents. Use fresh, high-purity catalyst.
Reaction is slow and requires high catalyst loading.Low Reaction Temperature or Unfavorable ConformationGradually increase temperature while monitoring catalyst decomposition. Consider a different catalyst (e.g., moving from a 1st to 2nd generation Grubbs catalyst).
Significant byproduct formation (e.g., dimers).High Instantaneous ConcentrationEnsure slow and consistent addition via syringe pump.[8]
Reaction does not go to completion even with fresh catalyst addition.Reversible Reaction / Product InhibitionRemove ethylene byproduct by applying a light vacuum or inert gas sparge.[8]
Issue 3: Challenges in Macrocycle Purification

Q3: My crude product contains the desired macrocycle, unreacted linear precursor, and oligomeric byproducts, all of which have very similar polarities. How can I effectively purify my macrocycle on a large scale?

A3: Purifying macrocycles is a significant challenge due to the structural similarity of the desired product and its related impurities.[1] A single method is often insufficient, and a multi-step strategy may be required.

Purification Strategies:

  • Optimized Column Chromatography: This remains the most common method.[1]

    • Shallow Gradient: Use a very shallow solvent gradient during elution to maximize the separation between components with similar polarities.[3]

    • Alternative Stationary Phases: If silica gel fails, consider other stationary phases like alumina, or reversed-phase silica (C18).[3]

  • Preparative HPLC/SFC:

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase preparative HPLC are powerful tools, though often more suitable for smaller-to-medium scale due to solvent consumption.[1]

    • Supercritical Fluid Chromatography (SFC): SFC is an excellent green alternative for large-scale purification, offering high resolution and fast separation times with reduced solvent waste.[11]

  • Crystallization: If the target macrocycle is a solid, crystallization can be an extremely effective and scalable method for achieving high purity.[1][3] Meticulous screening of various solvents and solvent mixtures is required to find suitable conditions.[12]

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume and is highly effective at separating monomeric macrocycles from larger oligomers.[1]

Workflow 2: Purification Strategy Decision Tree

G start Crude Macrocycle Mixture is_solid Is the target macrocycle a solid? start->is_solid crystallize Attempt Crystallization: - Screen various solvents - Highly scalable and efficient is_solid->crystallize Yes chromatography Proceed to Chromatography is_solid->chromatography No / Fails crystallize->chromatography If purity is insufficient impurity_type What is the primary impurity type? chromatography->impurity_type oligomers Oligomers (Different Size) impurity_type->oligomers precursor Precursor/Isomers (Similar Polarity) impurity_type->precursor sec Use Size-Exclusion Chromatography (SEC) oligomers->sec flash_chrom Optimize Flash Chromatography: - Use shallow gradient - Test different stationary phases precursor->flash_chrom prep_hplc Consider Preparative HPLC/SFC for high-purity fractions flash_chrom->prep_hplc

Caption: A decision tree to guide the selection of an appropriate purification strategy.

Detailed Experimental Protocols

Protocol 1: Pseudo-High-Dilution Macrocyclization via Syringe Pump Addition

This protocol describes a general procedure for performing a macrocyclization reaction under pseudo-high-dilution conditions, a key technique for scaling up.

Materials:

  • Linear precursor (e.g., di-alkene for RCM, hydroxy acid for macrolactonization)

  • Catalyst or appropriate reagents

  • High-purity, degassed solvent (e.g., Toluene, Dichloromethane)

  • Three-neck round-bottom flask, equipped with a reflux condenser and an inert gas inlet

  • Syringe pump and gas-tight syringes

  • Stir plate and heating mantle

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., Argon or Nitrogen). Add the main volume of the solvent (to achieve a final effective concentration of 0.001-0.01 M) and the catalyst/reagents to the reaction flask.[3]

  • Reagent Preparation: In a separate flask, dissolve the linear precursor in a minimal amount of degassed solvent to create a concentrated stock solution (e.g., 0.1-0.5 M). Load this solution into a gas-tight syringe.

  • Reaction Execution:

    • Heat the solvent in the reaction flask to the desired temperature (e.g., 80 °C for RCM in toluene) with vigorous stirring.[5]

    • Mount the syringe containing the precursor solution onto the syringe pump and place the needle tip below the solvent surface in the reaction flask.

    • Begin the slow addition of the precursor solution over a prolonged period (e.g., 4-12 hours). The addition rate should be calculated to maintain a very low instantaneous concentration of the precursor.

  • Reaction Monitoring & Workup:

    • After the addition is complete, allow the reaction to stir at the set temperature for an additional 1-2 hours to ensure completion.[3]

    • Monitor the reaction progress using TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and proceed with the appropriate workup and purification protocol.

Protocol 2: General Signaling Pathway for Catalyst Activation in RCM

This diagram illustrates the conceptual pathway of catalyst activation and turnover in a generic Ring-Closing Metathesis reaction, highlighting potential points of failure.

G cluster_cycle Catalytic Cycle catalyst Active Catalyst [Ru]=CH2 metallocyclobutane Metallocyclobutane Intermediate catalyst->metallocyclobutane + Diene Precursor deactivated_catalyst Deactivated/ Poisoned Catalyst catalyst->deactivated_catalyst Poisoning by Impurities product_complex Product-Coordinated Complex metallocyclobutane->product_complex Ring Closure metallocyclobutane->deactivated_catalyst Side Reactions product_complex->catalyst - Macrocycle product_complex->deactivated_catalyst Thermal Degradation pre_catalyst Pre-catalyst (e.g., Grubbs II) pre_catalyst->catalyst Activation

Caption: A conceptual diagram of the RCM catalytic cycle and common deactivation pathways.

References

Reference Data & Comparative Studies

Validation

Comparing aromaticity of (16)annulene vs (18)annulene

A detailed comparison of the aromaticity of (16)annulene and (18)annulene is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their properties based...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the aromaticity of (16)annulene and (18)annulene is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their properties based on Hückel's rule and is supported by experimental data.

Introduction to Aromaticity and Hückel's Rule

Aromaticity is a property of cyclic, planar, and conjugated molecules that results in enhanced stability. The determination of whether a compound is aromatic, anti-aromatic, or non-aromatic is governed by a set of criteria known as Hückel's rule.[1][2][3] To be classified as aromatic, a molecule must:

  • Be cyclic.[4][5]

  • Be planar, with all atoms in the ring lying in the same plane.[4][5]

  • Be fully conjugated, with a continuous ring of p-orbitals.[4][5]

  • Possess [4n+2] π electrons, where 'n' is a non-negative integer (0, 1, 2, etc.).[1][2]

Conversely, a molecule that is cyclic, planar, and fully conjugated but possesses 4n π electrons is considered anti-aromatic and is characteristically unstable.[3][6] If a molecule fails to meet any of the first three criteria (cyclic, planar, or fully conjugated), it is classified as non-aromatic.[3][7]

(16)Annulene: An Overview

(16)Annulene is a monocyclic hydrocarbon with 16 carbon atoms and a fully conjugated system of double bonds. It possesses 16 π electrons, which conforms to the 4n rule (where n=4).[8][9] According to Hückel's rule, if (16)annulene were planar, it would be classified as anti-aromatic and thus be highly unstable. To avoid this destabilization, the molecule adopts a non-planar conformation.[10][11] This distortion disrupts the continuous overlap of p-orbitals, leading to a classification of non-aromatic.[10] Experimental evidence shows that (16)annulene has alternating single (average 1.46 pm) and double (average 1.34 pm) bond lengths, which is characteristic of a non-aromatic polyene.[11] Despite its non-planar structure, it does exhibit a paramagnetic ring current, a property often associated with anti-aromaticity.[12]

(18)Annulene: An Overview

(18)Annulene is a larger monocyclic hydrocarbon with 18 carbon atoms. It has 18 π electrons, which satisfies Hückel's rule for aromaticity ([4n+2], where n=4).[13][14] Unlike smaller annulenes that suffer from steric strain, the larger ring of (18)annulene can accommodate the internal hydrogen atoms and achieve a nearly planar conformation.[14][15] This planarity allows for the effective delocalization of its 18 π electrons across the ring, leading to aromatic stabilization.[14] While not as stable as benzene, (18)annulene is recognized as an aromatic compound.[15][16] Experimental data supports this, with crystallographic studies showing C-C bond lengths between 1.389 and 1.407 pm, intermediate between typical single and double bonds and similar to the 1.40 pm bond length in benzene.[14]

Quantitative Data Comparison

The following table summarizes the key properties of (16)annulene and (18)annulene in relation to their aromaticity.

Property(16)Annulene(18)Annulene
Number of π Electrons 1618
Hückel's Rule 4n (n=4)4n+2 (n=4)
Predicted Aromaticity (if planar) Anti-aromaticAromatic
Observed Conformation Non-planarNearly Planar
Classification Non-aromaticAromatic
Bond Lengths (pm) Alternating C-C (avg. 1.46) and C=C (avg. 1.34)[11]Intermediate (1.389 - 1.407)[14]
¹H NMR Evidence Paramagnetic ring current (inner protons at ~10.4 ppm)Diatropic ring current (inner protons at ~-3 ppm, outer at ~9.3 ppm)

Experimental Protocols

The classification of annulenes as aromatic, anti-aromatic, or non-aromatic is heavily reliant on experimental data. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for detecting aromaticity through the observation of magnetically induced ring currents.

  • Methodology : When a planar, conjugated cyclic molecule is placed in an external magnetic field, the delocalized π electrons circulate, creating a ring current. This current induces a local magnetic field.

    • In aromatic compounds, this ring current is diatropic . The induced field opposes the external field inside the ring and reinforces it outside the ring. This causes the signals for inner protons to be shifted to a higher field (lower ppm, deshielded), while outer protons are shifted to a lower field (higher ppm, shielded).

    • In anti-aromatic compounds, the ring current is paratropic . The induced field reinforces the external field inside the ring and opposes it outside. This results in the opposite effect on chemical shifts: inner protons are shielded (higher ppm), and outer protons are deshielded (lower ppm).

  • Application : For (18)annulene, the inner protons show a chemical shift of approximately -3 ppm, while the outer protons are at around 9.3 ppm, which is clear evidence of a diatropic ring current and thus aromaticity. Conversely, (16)annulene shows a paramagnetic ring current, with its inner protons appearing at a high chemical shift (around 10.4 ppm), a characteristic of anti-aromatic systems.[12]

X-ray Crystallography

X-ray crystallography provides precise measurements of bond lengths and molecular geometry.

  • Methodology : This technique involves directing X-rays at a crystalline sample of the compound. The diffraction pattern of the X-rays is used to determine the positions of atoms in the molecule, allowing for the calculation of bond lengths and angles.

  • Application : A hallmark of aromaticity is the equalization of bond lengths due to electron delocalization.[17] X-ray analysis of (18)annulene reveals C-C bond lengths that are intermediate between those of a typical single and double bond, indicating significant delocalization and aromatic character.[14] In contrast, the structure of (16)annulene shows distinct and alternating single and double bonds, which is consistent with its non-aromatic nature.[11]

Logical Relationships and Workflows

The following diagrams illustrate the logical process of classifying (16)annulene and (18)annulene based on Hückel's rule and experimental observations.

G cluster_16 (16)Annulene Analysis A1 Start: (16)Annulene B1 Cyclic & Conjugated? A1->B1 C1 Yes B1->C1 D1 Count π Electrons C1->D1 E1 16 π Electrons D1->E1 F1 Apply Hückel's Rule E1->F1 G1 4n (n=4) -> Anti-aromatic F1->G1 H1 Molecule avoids instability? G1->H1 I1 Yes, adopts non-planar shape H1->I1 J1 Result: Non-aromatic I1->J1

Caption: Logical workflow for the classification of (16)annulene.

G cluster_18 (18)Annulene Analysis A2 Start: (18)Annulene B2 Cyclic & Conjugated? A2->B2 C2 Yes B2->C2 D2 Count π Electrons C2->D2 E2 18 π Electrons D2->E2 F2 Apply Hückel's Rule E2->F2 G2 4n+2 (n=4) -> Aromatic F2->G2 H2 Molecule is planar? G2->H2 I2 Yes, nearly planar H2->I2 J2 Result: Aromatic I2->J2

Caption: Logical workflow for the classification of (18)annulene.

References

Comparative

A Comparative Analysis of Experimental and Theoretical Bond Lengths in (16)Annulene

(16)Annulene is a fascinating molecule for researchers studying the principles of aromaticity and electron delocalization. As a [4n]annulene (where n=4), it does not follow Hückel's rule for aromaticity and is thus class...

Author: BenchChem Technical Support Team. Date: December 2025

(16)Annulene is a fascinating molecule for researchers studying the principles of aromaticity and electron delocalization. As a [4n]annulene (where n=4), it does not follow Hückel's rule for aromaticity and is thus classified as non-aromatic. This non-aromatic character is structurally manifested by a non-planar conformation and a distinct pattern of alternating single and double carbon-carbon bonds. This guide provides a detailed comparison of the experimentally determined and theoretically calculated bond lengths of (16)annulene, offering valuable data for computational and medicinal chemists.

Data Presentation: Bond Length Comparison

The geometry of (16)annulene has been elucidated through both experimental techniques and computational modeling. The data reveals a clear and consistent picture of bond length alternation, a hallmark of non-aromatic, conjugated polyenes.

ParameterExperimental Value (Å)Theoretical Value (Å)
C-C Single Bond Length 1.454[1]1.46[2]
C=C Double Bond Length 1.333[1]1.34[2]

The experimental values were determined by X-ray crystallography, providing a precise measurement of the molecule's solid-state structure.[1] Theoretical values, derived from computational chemistry, corroborate the experimental findings, showing only minor deviations.[2] This strong agreement between experimental data and theoretical predictions underscores the accuracy of modern computational methods in modeling molecular structures.

Methodologies

The determination of molecular geometry relies on distinct but complementary experimental and theoretical protocols.

Experimental Protocol: X-ray Crystallography

The definitive experimental geometry of (16)annulene was established through single-crystal X-ray diffraction.[1]

  • Crystal Preparation : A high-quality single crystal of (16)annulene is grown and mounted on a goniometer.

  • Data Collection : The crystal is irradiated with a monochromatic beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. This pattern is recorded by a detector as the crystal is rotated.

  • Structure Solution and Refinement : The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule. From this map, the precise positions of the carbon atoms can be determined. The final atomic coordinates are refined to achieve the best possible fit with the experimental diffraction data, from which highly accurate bond lengths and angles are calculated.[1]

Theoretical Protocol: Computational Chemistry

Theoretical bond lengths are determined by finding the lowest-energy structure of the molecule, a process known as geometry optimization. This is typically performed using methods like Density Functional Theory (DFT).

  • Initial Structure : An approximate 3D structure of the (16)annulene molecule is created using molecular modeling software.

  • Geometry Optimization : A computational chemistry software package is used to perform a geometry optimization. The calculation iteratively adjusts the positions of the atoms to minimize the total electronic energy of the molecule. This process continues until a stable structure (a minimum on the potential energy surface) is found.

  • Method and Basis Set : The accuracy of the calculation depends on the chosen theoretical method and basis set. For molecules like (16)annulene, methods such as B3LYP or BH&HLYP with basis sets like 6-311+G(d,p) are commonly employed to provide a reliable description of the electronic structure and geometry.[3][4]

  • Data Analysis : Once the optimization is complete, the bond lengths of the final, energy-minimized structure are reported as the theoretical values.

Logical Relationship Diagram

The following diagram illustrates the workflow and relationship between the experimental and theoretical approaches to determining the bond lengths of (16)annulene.

Bond_Length_Determination cluster_exp Experimental Approach cluster_theo Theoretical Approach exp_synthesis Synthesis of (16)Annulene exp_crystal Crystal Growth exp_synthesis->exp_crystal exp_xray X-ray Diffraction exp_crystal->exp_xray exp_data Electron Density Map exp_xray->exp_data exp_result Experimental Bond Lengths (1.454 Å, 1.333 Å) exp_data->exp_result comparison Comparison & Validation exp_result->comparison theo_model Initial Molecular Model theo_calc Geometry Optimization (DFT) theo_model->theo_calc theo_energy Potential Energy Surface Minimum theo_calc->theo_energy theo_result Theoretical Bond Lengths (1.46 Å, 1.34 Å) theo_energy->theo_result theo_result->comparison

Caption: Workflow for experimental and theoretical bond length determination.

References

Validation

A Comparative Guide to the Computational Analysis ofAnnulene Aromaticity

A Comparative Guide to the Computational Analysis of[1]Annulene Aromaticity For Researchers, Scientists, and Drug Development Professionals The aromaticity of cyclic molecules is a fundamental concept in chemistry, influ...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Computational Analysis of[1]Annulene Aromaticity

For Researchers, Scientists, and Drug Development Professionals

The aromaticity of cyclic molecules is a fundamental concept in chemistry, influencing their stability, reactivity, and electronic properties. For[1]annulene, a 16-π-electron system, Hückel's rule predicts antiaromatic character if the molecule is planar. However, to avoid this destabilization,[1]annulene adopts a non-planar conformation, leading to a classification as non-aromatic.[2] This guide provides a comparative overview of the computational methods used to assess the aromaticity of[1]annulene, with a focus on Nucleus-Independent Chemical Shift (NICS) analysis.

Comparison of Aromaticity Descriptors

Various computational methods are employed to quantify the aromaticity of molecules. These methods are broadly categorized based on geometric, energetic, and magnetic criteria. Below is a comparison of NICS with other common descriptors used in the study of annulenes.

Aromaticity DescriptorCategoryPrincipleInterpretation for[1]Annulene
NICS (Nucleus-Independent Chemical Shift) MagneticCalculates the magnetic shielding at a point in space (e.g., the ring center). Negative values indicate aromaticity (diatropic ring current), while positive values suggest antiaromaticity (paratropic ring current).[3]Ground state isomers exhibit positive NICS(0) values, confirming their non-aromatic (or slightly antiaromatic) character.[4] A specific transition state shows a negative NICS(0) value, suggesting Möbius aromaticity.[4]
HOMA (Harmonic Oscillator Model of Aromaticity) GeometricEvaluates the degree of bond length equalization in a cyclic system. Values range from 1 (fully aromatic) to 0 (non-aromatic), and can be negative for antiaromatic systems.Not explicitly reported for[1]annulene in the searched literature, but would be expected to be close to zero for the non-planar, bond-alternating ground state isomers.
FLU (Aromatic Fluctuation Index) ElectronicMeasures the fluctuation of electron delocalization between adjacent atoms in a ring. Values close to zero indicate high aromaticity.While not specifically detailed for[1]annulene, it is used in broader studies of annulenes to characterize electron delocalization.[5]
ASE (Aromatic Stabilization Energy) EnergeticCompares the energy of the cyclic conjugated system to an appropriate acyclic reference compound. A negative ASE indicates aromatic stabilization.For large annulenes like[1]annulene, the ASE tends to converge towards zero, suggesting they are non-aromatic.[5]
GIMIC (Gauge-Including Magnetically Induced Currents) MagneticCalculates and visualizes the induced ring currents in a molecule under an external magnetic field, providing a direct measure of aromaticity.Applied to various annulenes, it offers a detailed picture of electron delocalization pathways.[5]

Quantitative NICS Data for[1]Annulene

The following table summarizes the calculated NICS(0) values for different isomers and a transition state of[1]annulene. NICS(0) refers to the NICS value calculated at the geometric center of the ring.

SpeciesNICS(0) (ppm)Aromaticity CharacterComputational Method
Isomer 1a+6.4Non-aromaticBH&HLYP/6-311+G(d,p)
Isomer 2a+7.3Non-aromaticBH&HLYP/6-311+G(d,p)
Transition State (TS-1c2b)-14.2Möbius AromaticBH&HLYP/6-311+G(d,p)

Data sourced from Castro and Karney's computational study on[1]annulene.[4]

Experimental Protocols

Computational Protocol for NICS Analysis

The following outlines a typical computational workflow for performing a NICS analysis on a molecule like[1]annulene using the Gaussian suite of programs.

  • Geometry Optimization:

    • The initial step is to obtain a stable structure of the[1]annulene isomer of interest.

    • This is achieved through geometry optimization calculations, for example, using Density Functional Theory (DFT) with a functional such as B3LYP or BH&HLYP and a suitable basis set (e.g., 6-311+G(d,p)).

    • Frequency calculations should be performed subsequently to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • NICS Calculation Setup:

    • Once the geometry is optimized, a Nuclear Magnetic Resonance (NMR) calculation is set up.

    • The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.[5]

    • To calculate NICS(0), a "ghost" atom (Bq) is placed at the geometric center of the annulene ring. This ghost atom has no electrons or nuclear charge but serves as a point for the magnetic shielding calculation.

    • For NICS(1) calculations, the ghost atom is placed 1 Å above the plane of the ring.

  • Execution of NMR Calculation:

    • The NMR calculation is then run on the optimized geometry with the included ghost atom(s).

    • The output of this calculation will provide the magnetic shielding tensor for all atoms, including the ghost atom(s).

  • Data Analysis:

    • The NICS value is the negative of the isotropic magnetic shielding value of the ghost atom.

    • A negative NICS value indicates aromaticity, while a positive value suggests antiaromaticity. A value close to zero is indicative of a non-aromatic system.

Visualizations

NICS_Workflow start Define Molecular Structure ([16]Annulene Isomer) opt Geometry Optimization (e.g., DFT B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation opt->freq check Verify Minimum Energy Structure (No Imaginary Frequencies) freq->check check->opt Failure nmr_setup Setup NMR Calculation (GIAO Method) check->nmr_setup Success add_bq Add Ghost Atom (Bq) at Ring Center (NICS(0)) nmr_setup->add_bq run_nmr Run NMR Calculation add_bq->run_nmr analyze Analyze Output: NICS = - (Isotropic Shielding of Bq) run_nmr->analyze interpret Interpret Aromaticity (Negative = Aromatic, Positive = Antiaromatic) analyze->interpret

Caption: Workflow for NICS computational analysis.

Aromaticity_Logic annulene [16]Annulene (16 π-electrons, 4n system) planar Planar Conformation? annulene->planar huckel Hückel's Rule Prediction: Antiaromatic planar->huckel Yes nonplanar Adopts Non-planar Conformation planar->nonplanar No huckel->nonplanar Destabilized, avoids this result Result: Non-aromatic nonplanar->result

Caption: Logical relationship for[1]annulene aromaticity.

References

Comparative

Antiaromaticity ofAnnulene: A Comparative Guide to its Neutral and Dianionic Forms

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the antiaromatic character of neutralannulene and the aromatic nature of its dianion. By examining experim...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiaromatic character of neutralannulene and the aromatic nature of its dianion. By examining experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy, and the theoretical underpinnings of Hückel's rule, we aim to offer a clear and objective analysis for professionals in the fields of chemistry and drug development.

Introduction to Aromaticity and Antiaromaticity

Aromatic compounds are cyclic, planar, and fully conjugated molecules that exhibit exceptional stability due to the delocalization of their π-electrons. According to Hückel's rule, aromatic compounds possess (4n+2) π-electrons, where 'n' is a non-negative integer. Conversely, antiaromatic compounds are cyclic, planar, and fully conjugated molecules with 4n π-electrons. This electron configuration leads to significant destabilization, making them highly reactive and difficult to synthesize.

Annulene is a fascinating case study in the field of aromaticity. As a 16-membered annulene, its neutral form possesses 16 π-electrons, which conforms to the 4n rule (n=4), predicting it to be antiaromatic. However, through chemical reduction, it can be converted into its dianion,annulene²⁻, which has 18 π-electrons. This electron count satisfies Hückel's rule for aromaticity (4n+2, where n=4). This guide will delve into the experimental evidence that confirms the dramatic switch from antiaromatic to aromatic character upon this two-electron reduction.

Comparative Analysis ofAnnulene and its Dianion

The most compelling evidence for the differing electronic properties of neutral and dianionicannulene comes from ¹H NMR spectroscopy. The chemical shifts of the protons in a cyclic, conjugated system are highly sensitive to the presence of a diatropic (in aromatic systems) or paratropic (in antiaromatic systems) ring current induced by an external magnetic field.

In an aromatic system, the induced diatropic ring current opposes the external magnetic field in the center of the ring, causing the inner protons to be shielded and resonate at a higher field (lower ppm). The outer protons are deshielded and resonate at a lower field (higher ppm).

In an antiaromatic system, the induced paratropic ring current reinforces the external magnetic field in the center of the ring. This results in the deshielding of the inner protons (shifting them to a lower field) and the shielding of the outer protons (shifting them to a higher field).

Quantitative ¹H NMR Data

The following table summarizes the experimentally observed ¹H NMR chemical shifts for neutralannulene and its dianion at low temperatures, which minimizes conformational flexing and provides a clearer picture of their electronic ground states.

CompoundNumber of π-electronsHückel's RuleAromaticityInner Protons (δ, ppm)Outer Protons (δ, ppm)
Annulene 164n (n=4)Antiaromatic10.35.28
Annulene Dianion 184n+2 (n=4)Aromatic-0.6 to -0.88.0 to 9.5

Note: The chemical shifts for theannulene dianion are approximate ranges based on spectral data and analysis from primary literature.

The stark contrast in the chemical shifts of the inner protons, moving from a highly deshielded value of 10.3 ppm in the neutral form to a shielded region of around -0.7 ppm in the dianion, provides unequivocal evidence for the switch from a paratropic (antiaromatic) to a diatropic (aromatic) ring current.

Experimental Protocols

The transformation of antiaromaticannulene to its aromatic dianion is a key experimental procedure that allows for the verification of Hückel's rule in larger annulene systems.

Synthesis of theAnnulene Dianion

Objective: To reduce neutralannulene to its dianion for subsequent analysis, primarily by ¹H NMR spectroscopy.

Materials:

  • Neutralannulene

  • Alkali metal (e.g., potassium or lithium)

  • Anhydrous tetrahydrofuran (B95107) (THF) or deuterated THF (THF-d₈) for NMR studies

  • Inert atmosphere (e.g., argon or nitrogen) glovebox or Schlenk line

Procedure:

  • Preparation of the Reaction Vessel: A clean, dry NMR tube or a small Schlenk flask is placed under an inert atmosphere.

  • Dissolution ofAnnulene: A solution of neutralannulene is prepared in anhydrous THF (or THF-d₈) within the inert atmosphere apparatus.

  • Reduction with Alkali Metal: A small, freshly cut piece of potassium or lithium metal is added to the stirred solution ofannulene at low temperature (typically below -78 °C, using a dry ice/acetone bath).

  • Observation of Reaction Progress: The reduction is typically accompanied by a distinct color change. The reaction is monitored until the formation of the dianion is complete.

  • NMR Analysis: The resulting solution of theannulene dianion is then analyzed directly by low-temperature ¹H NMR spectroscopy to observe the characteristic chemical shifts indicative of aromaticity.

Safety Precautions: Alkali metals are highly reactive and pyrophoric. This procedure must be carried out by trained personnel in a properly equipped laboratory under a strictly inert atmosphere. Anhydrous solvents are essential to prevent quenching of the anionic species.

Visualizing the Concepts

The following diagrams, generated using the DOT language, illustrate the theoretical basis for the aromaticity and antiaromaticity of theannulene system and the experimental workflow for its characterization.

Huckels_Rule cluster_neutral Neutral [16]Annulene cluster_dianion [16]Annulene Dianion Neutral 16 π-electrons Rule_4n Follows 4n Rule (n=4) Neutral->Rule_4n Reduction + 2e⁻ (Reduction) Antiaromatic Antiaromatic Rule_4n->Antiaromatic Dianion 18 π-electrons Rule_4n2 Follows 4n+2 Rule (n=4) Dianion->Rule_4n2 Aromatic Aromatic Rule_4n2->Aromatic

Figure 1: Application of Hückel's rule to neutralannulene and its dianion.

Experimental_Workflow Start Neutral [16]Annulene (Antiaromatic) Reduction Reduction with K or Li in THF (Low Temperature) Start->Reduction Dianion [16]Annulene Dianion (Aromatic) Reduction->Dianion NMR Low-Temperature ¹H NMR Spectroscopy Dianion->NMR Analysis Analysis of Chemical Shifts (Inner vs. Outer Protons) NMR->Analysis

Figure 2: Experimental workflow for the synthesis and characterization ofannulene dianion.

Conclusion

The case ofannulene and its dianion provides a textbook example of the predictive power of Hückel's rule and the utility of ¹H NMR spectroscopy in characterizing the electronic properties of cyclic conjugated systems. The dramatic upfield shift of the inner protons upon reduction from the 16π-electron neutral species to the 18π-electron dianion is a clear and experimentally verifiable demonstration of the switch from a destabilized antiaromatic system to a stabilized aromatic one. This understanding is crucial for researchers in medicinal chemistry and materials science, where the principles of aromaticity and antiaromaticity can be leveraged in the design of novel molecules with specific electronic and biological properties.

Validation

(16)Annulene vs. Linear Polyenes: A Comparative Guide to Reactivity

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the chemical reactivity of (16)annulene, a cyclic polyene, with its linear counterpart, 1,3,5,7,9,11,13,15-he...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of (16)annulene, a cyclic polyene, with its linear counterpart, 1,3,5,7,9,11,13,15-hexadecaoctaene. The comparison is supported by available experimental data and theoretical principles, offering insights into how the cyclic structure and lack of aromaticity in (16)annulene influence its chemical behavior relative to a simple conjugated polyene.

Introduction to (16)Annulene and Linear Polyenes

(16)Annulene is a member of the annulene family of monocyclic hydrocarbons with the formula C₁₆H₁₆. As a 4n π-electron system (where n=4), it is predicted by Hückel's rule to be anti-aromatic if planar. To avoid this destabilizing anti-aromaticity, (16)annulene adopts a non-planar conformation with alternating single and double bonds. This structural feature dictates that its reactivity should closely resemble that of a typical conjugated, non-aromatic polyene.[1]

Linear polyenes, such as 1,3,5,7,9,11,13,15-hexadecaoctaene, are acyclic hydrocarbons containing multiple conjugated double bonds. Their reactivity is characterized by the typical electrophilic addition reactions of alkenes, as well as pericyclic reactions like the Diels-Alder reaction. The synthesis of long-chain polyenes can be challenging, and they are often prone to polymerization.[2]

Comparative Reactivity Analysis

The reactivity of (16)annulene is expected to be broadly similar to that of a comparable linear polyene due to its non-aromatic character. Both classes of compounds readily undergo addition reactions and are susceptible to oxidation. However, subtle differences in reactivity may arise from the cyclic structure of (16)annulene, which imposes certain conformational constraints.

Hydrogenation

Catalytic hydrogenation is a common reaction for both annulenes and linear polyenes, leading to the saturation of the double bonds. The reaction typically proceeds with syn-stereochemistry.

Table 1: Comparison of Hydrogenation Reactivity

Feature(16)AnnuleneLinear Polyenes (e.g., Hexadecaoctaene)
Reaction Type Catalytic HydrogenationCatalytic Hydrogenation
Expected Product Cyclohexadecanen-Hexadecane
Reactivity Expected to be similar to linear polyenes, readily undergoing hydrogenation.Readily undergoes hydrogenation.
Stereochemistry Syn-addition of hydrogen across the double bonds.Syn-addition of hydrogen across the double bonds.

Experimental Protocol: Catalytic Hydrogenation

A general procedure for the catalytic hydrogenation of a polyene is as follows:

  • Catalyst Preparation: A catalyst such as Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) is suspended in a suitable solvent (e.g., ethanol, ethyl acetate) in a reaction vessel.

  • Reactant Addition: The polyene, either (16)annulene or the linear polyene, is dissolved in the same solvent and added to the reaction vessel.

  • Hydrogenation: The reaction mixture is placed under an atmosphere of hydrogen gas (typically at a pressure of 1-4 atm) and stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or by measuring the uptake of hydrogen.

  • Work-up: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the saturated product.

Halogenation (Bromination)

The addition of halogens, such as bromine, across the double bonds is a characteristic reaction of both cyclic and linear polyenes. The reaction proceeds via an electrophilic addition mechanism, typically involving a bromonium ion intermediate, leading to anti-addition of the bromine atoms.

Table 2: Comparison of Bromination Reactivity

Feature(16)AnnuleneLinear Polyenes (e.g., Hexadecaoctaene)
Reaction Type Electrophilic AdditionElectrophilic Addition
Expected Product Polybrominated cyclohexadecanePolybrominated hexadecane
Reactivity Expected to readily decolorize a solution of bromine, similar to a typical alkene.Readily decolorize a solution of bromine.
Stereochemistry Anti-addition of bromine atoms across the double bonds.Anti-addition of bromine atoms across the double bonds.

Experimental Protocol: Bromination

A general procedure for the bromination of a polyene is as follows:

  • Dissolution: The polyene is dissolved in a suitable inert solvent, such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂).

  • Bromine Addition: A solution of bromine in the same solvent is added dropwise to the polyene solution at room temperature, with stirring.

  • Observation: The disappearance of the characteristic reddish-brown color of bromine indicates the progress of the reaction.

  • Work-up: After the addition is complete, the solvent is removed under reduced pressure to yield the brominated product.

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. Both (16)annulene and linear polyenes contain conjugated diene systems within their structures and can potentially participate in this reaction. The reactivity in a Diels-Alder reaction is sensitive to both electronic and steric factors.[3][4]

Table 3: Comparison of Diels-Alder Reactivity

Feature(16)AnnuleneLinear Polyenes (e.g., Hexadecaoctaene)
Reaction Type [4+2] Cycloaddition[4+2] Cycloaddition
Role Can act as a diene.Can act as a diene.
Reactivity The non-planar structure may present steric hindrance to the approach of a dienophile, potentially affecting reaction rates. The molecule must adopt a planar s-cis conformation for the diene portion to react.The flexibility of the linear chain allows for easier adoption of the required s-cis conformation for the diene segments.

Experimental Protocol: Diels-Alder Reaction

A general procedure for a Diels-Alder reaction with a polyene as the diene is as follows:

  • Reactant Mixture: The polyene (the diene) and a suitable dienophile (e.g., maleic anhydride, tetracyanoethylene) are dissolved in an appropriate solvent (e.g., xylene, toluene) in a round-bottom flask.[5][6]

  • Heating: The reaction mixture is heated under reflux to provide the necessary activation energy for the cycloaddition.

  • Monitoring: The reaction is monitored by TLC to observe the formation of the product.

  • Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated by crystallization or column chromatography.

Spectroscopic Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic structure of these molecules. The chemical shifts of the protons in ¹H NMR are particularly informative about the presence or absence of aromaticity.

Table 4: Comparative ¹H NMR Spectroscopic Features

Feature(16)AnnuleneLinear Polyenes (e.g., Hexadecaoctaene)
¹H NMR Chemical Shifts The proton chemical shifts are in the olefinic region, typically between 5.0 and 7.0 ppm, which is characteristic of non-aromatic alkenes. There is no significant ring current effect observed.[7][8]The proton chemical shifts are also in the typical olefinic region (around 5.5-6.5 ppm), consistent with a conjugated polyene structure.[9]

Visualizing the Concepts

The following diagrams illustrate the key concepts discussed in this guide.

Reactivity_Comparison cluster_16Annulene (16)Annulene cluster_LinearPolyene Linear Polyene A Non-planar Structure B 4n π-electrons A->B C Non-Aromatic B->C D Alkene-like Reactivity C->D G Non-Aromatic E Flexible Chain F Conjugated π-system F->G H Typical Alkene Reactivity G->H

Caption: Logical relationship between structure and reactivity.

Experimental_Workflow cluster_Hydrogenation Catalytic Hydrogenation cluster_Bromination Bromination cluster_DielsAlder Diels-Alder Reaction H1 Polyene + H₂/Catalyst H2 Reaction H1->H2 H3 Saturated Alkane H2->H3 B1 Polyene + Br₂ B2 Electrophilic Addition B1->B2 B3 Polybrominated Alkane B2->B3 D1 Polyene (diene) + Dienophile D2 [4+2] Cycloaddition D1->D2 D3 Cyclohexene Derivative D2->D3

Caption: General experimental workflows for key reactions.

Conclusion

References

Comparative

Unveiling the Non-Aromatic Nature of (16)Annulene: A Comparative Guide to X-ray and Neutron Diffraction

The structural elucidation of cyclic polyenes, or annulenes, has been a cornerstone in the development of aromaticity theories. For researchers and professionals in drug development and materials science, understanding t...

Author: BenchChem Technical Support Team. Date: December 2025

The structural elucidation of cyclic polyenes, or annulenes, has been a cornerstone in the development of aromaticity theories. For researchers and professionals in drug development and materials science, understanding the precise three-dimensional structure of these molecules is paramount. This guide provides a comparative analysis of crystallographic techniques for validating the structure of (16)annulene, a non-aromatic [4n]annulene. We will compare the established X-ray diffraction method with the complementary insights offered by neutron diffraction, supported by experimental data and detailed protocols.

The seminal work on the crystal structure of (16)annulene was accomplished using single-crystal X-ray diffraction. This technique has definitively established the molecule's non-planar conformation and alternating single and double bonds, which are key indicators of its lack of aromatic character.

Performance Comparison: X-ray vs. Neutron Diffraction

X-ray and neutron diffraction are powerful techniques for determining molecular structures, yet they rely on different physical principles, leading to distinct advantages and disadvantages in the study of organic molecules like (16)annulene.

  • X-ray Diffraction: This technique interacts with the electron cloud of an atom. Consequently, the scattering intensity is proportional to the number of electrons. While excellent for locating heavier atoms like carbon with high precision, it is less effective at accurately determining the positions of hydrogen atoms, which have only a single electron.

  • Neutron Diffraction: Neutrons interact with the atomic nucleus. This interaction is not dependent on the atomic number, allowing for the precise localization of light atoms, including hydrogen and its isotope deuterium.[1][2][3][4] This capability is crucial for accurately defining C-H bond lengths and intermolecular interactions, such as hydrogen bonds, which can influence the crystal packing and conformation of molecules like (16)annulene.

The primary limitation of neutron diffraction is the need for a neutron source, typically a nuclear reactor or a spallation source, and the requirement for larger crystals compared to X-ray diffraction.[1][3][5]

Structural Data Summary

The following table summarizes the key structural parameters of (16)annulene as determined by X-ray diffraction. While a dedicated neutron diffraction study on (16)annulene is not publicly available, the "Potential Neutron Diffraction Data" column highlights the type of enhanced information such an experiment could provide.

ParameterX-ray Diffraction Data for (16)Annulene[6]Potential Neutron Diffraction Data
Molecular Geometry Non-planarMore precise determination of hydrogen atom positions, leading to a refined molecular conformation.
Bond Lengths
   C-C Single Bond (average)1.454 ÅHigh-precision C-H bond lengths.
   C=C Double Bond (average)1.333 Å
Crystal System MonoclinicConfirmation of the crystal system with precise lattice parameters.
Space Group P2₁/cConfirmation of the space group.
Unit Cell Parameters a= 8.779 Å, b= 8.152 Å, c= 18.643 Å, β= 109° 30′Refined unit cell parameters.

Experimental Protocols

Below are detailed methodologies for the X-ray diffraction experiment on (16)annulene and a general protocol for a single-crystal neutron diffraction experiment, which would be applicable for a future study on this molecule.

X-ray Diffraction of (16)Annulene

The structural determination of (16)annulene was independently carried out by two research groups, with the data presented here representing a consensus of their findings.[6]

  • Crystal Growth: Single crystals of (16)annulene were grown from solution.

  • Data Collection:

    • One determination utilized equi-inclination Weissenberg film data at 4°C.

    • The other determination used counter data at 23°C.

  • Instrumentation: A four-circle diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) was used.

  • Structure Solution and Refinement: The structure was solved by direct methods and refined by least-squares procedures. The final R-factor for the counter data was 0.06 on 822 observed reflections.[6]

Single-Crystal Neutron Diffraction (General Protocol)

This protocol outlines the typical steps for a single-crystal neutron diffraction experiment.

  • Crystal Growth: A large, high-quality single crystal (typically several mm³ in volume) of the compound of interest is required. For hydrogen-containing compounds, deuteration of the sample is often preferred to reduce incoherent scattering and improve the signal-to-noise ratio.[3]

  • Instrumentation: The experiment is conducted at a dedicated neutron diffractometer at a research reactor or spallation source. The instrument is equipped with a neutron detector and a goniometer to orient the crystal in the neutron beam.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. A monochromatic neutron beam is directed at the crystal, and the intensities of the diffracted beams are measured at various crystal orientations.

  • Structure Solution and Refinement: The collected diffraction data are used to determine the unit cell and space group. The structure is typically solved using the previously determined heavy-atom positions from an X-ray study and refined to locate the hydrogen/deuterium atoms.

Workflow and Pathway Diagrams

To visualize the experimental process, the following diagrams illustrate the workflow for a single-crystal diffraction experiment and the logical relationship in determining the structure of (16)annulene.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_result Result crystal_growth Single Crystal Growth mounting Crystal Mounting crystal_growth->mounting diffractometer Diffractometer Setup mounting->diffractometer measurement Diffraction Measurement diffractometer->measurement data_reduction Data Reduction measurement->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure logical_relationship A (16)Annulene Crystal B X-ray Diffraction Experiment A->B C Diffraction Pattern B->C D Electron Density Map C->D E Structural Model D->E F Non-planar Geometry E->F G Alternating Bond Lengths E->G H Conclusion: Non-Aromatic F->H G->H

References

Validation

Aromaticity Face-Off: Bridged Annulenes vs. Their Planar Counterparts

A comparative analysis of structural and electronic properties reveals the profound impact of planarization on the aromatic character of annulenes. This guide delves into the key differences between bridged and non-bridg...

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of structural and electronic properties reveals the profound impact of planarization on the aromatic character of annulenes. This guide delves into the key differences between bridged and non-bridged annulenes, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry.

Annulenes, monocyclic hydrocarbons with alternating single and double bonds, have long served as a testing ground for theories of aromaticity. According to Hückel's rule, planar, cyclic, and fully conjugated systems with (4n+2) π-electrons exhibit aromatic character, leading to enhanced stability. However, many larger annulenes fail to achieve the planarity required for effective π-orbital overlap, diminishing their aromatic properties. The introduction of a bridge across the annulene ring, creating a bridged annulene, forces the π-system into a more planar conformation, providing a unique opportunity to study the effects of planarization on aromaticity. This guide provides a detailed comparison of the aromaticity in bridged annulenes versus their corresponding parent annulenes, offering valuable insights for researchers in organic chemistry and drug development.

Structural and Magnetic Manifestations of Aromaticity

The degree of aromaticity in an annulene can be experimentally and computationally assessed through several key parameters. Bond length equalization, where the carbon-carbon bond lengths approach an intermediate value between that of a single and a double bond, is a hallmark of aromatic systems. Magnetically, the delocalization of π-electrons in an aromatic ring induces a diatropic ring current when placed in an external magnetic field. This ring current deshields protons on the exterior of the ring, shifting their signals downfield in the ¹H NMR spectrum, while shielding protons located above or inside the ring, causing an upfield shift.

Computational methods, such as the calculation of Nucleus-Independent Chemical Shift (NICS), provide a quantitative measure of aromaticity. NICS values are typically calculated at the center of the ring (NICS(0)) or 1 Å above the ring plane (NICS(1)). A more negative NICS value indicates a stronger diatropic ring current and thus a higher degree of aromaticity. The out-of-plane component of the NICS tensor (NICS(1)zz) is considered a particularly reliable indicator of π-aromaticity.

Comparative Data: Bridged vs. Non-Bridged Annulenes

The following tables summarize key experimental and computational data comparing the aromaticity of representative bridged and non-bridged annulenes.

####[1]Annulene vs. 1,6-Methano[1]annulene

[1]Annulene, with 10 π-electrons, is predicted by Hückel's rule to be aromatic. However, the parent annulene is non-planar due to steric hindrance between the internal hydrogen atoms and is thermally unstable. In contrast, the introduction of a methylene (B1212753) bridge in 1,6-methano[1]annulene forces the 10-membered ring into a planar conformation, leading to the manifestation of aromatic properties.[2][3]

Property[1]Annulene1,6-Methano[1]annuleneReference
Planarity Non-planarPlanar[2]
¹H NMR Chemical Shifts (δ, ppm) Olefinic regionOuter protons: ~7.10Inner (bridge) protons: ~ -0.50[4]
C-C Bond Lengths (Å) Alternating single and double bondsRelatively uniform[2]
NICS(1)zz (ppm) Close to 0Significantly negative[1]

####[5]Annulene vs. Bridged[5]Annulenes

[5]Annulene, with 14 π-electrons, also satisfies the (4n+2) rule. While it exhibits some aromatic character, it is not fully planar due to internal proton crowding.[6] Bridging the ring, for instance with a dimethyl-dihydropyrene bridge, enforces planarity and enhances aromaticity.

Property[5]Annulenetrans-10b,10c-Dimethyl-10b,10c-dihydropyreneReference
Planarity Partially non-planarPlanar[7]
¹H NMR Chemical Shifts (δ, ppm) Outer protons: ~7.6Inner protons: ~6.0Outer protons: deshieldedInner methyl protons: shielded (~ -4.25)
C-C Bond Lengths (Å) Some bond length alternationMore uniform
NICS(1)zz (ppm) Moderately negativeSignificantly more negative

####[8]Annulene vs. Bridged[8]Annulenes

[8]Annulene is a classic example of an aromatic annulene that is large enough to accommodate its internal hydrogens without significant distortion from planarity. Theoretical studies on bridged[8]annulenes suggest that the introduction of bridges can further enhance the global aromaticity.

Property[8]AnnuleneBridged[8]Annulenes (Theoretical)Reference
Planarity Largely planarPlanar
¹H NMR Chemical Shifts (δ, ppm) Outer protons: ~9.3Inner protons: ~ -3.0Predicted to show enhanced diatropic ring current effects
Topological Resonance Energy (TRE) PositivePredicted to have larger positive TRE values
NICS(1)zz (ppm) Significantly negativePredicted to be more negative

Experimental Protocols

¹H NMR Spectroscopy for Aromaticity Assessment

Objective: To determine the chemical shifts of protons in annulenes to assess the presence and strength of a diatropic ring current.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed sample of the annulene in a deuterated solvent (e.g., CDCl₃, THF-d₈) in a high-purity NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 300 MHz or higher).[9] Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

  • Data Processing and Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons. The chemical shifts (δ) of the outer and inner protons are then measured relative to the TMS signal.[10] A significant downfield shift for outer protons and an upfield shift for inner protons are indicative of aromaticity.[11][12][13]

X-ray Crystallography for Bond Length Analysis

Objective: To determine the precise C-C bond lengths within the annulene ring to assess bond length equalization.

Methodology:

  • Crystal Growth: Grow single crystals of the annulene of suitable size and quality for X-ray diffraction. This is often the most challenging step.[14][15]

  • Data Collection: Mount a single crystal on a goniometer and place it in a monochromatic X-ray beam.[16][17] The crystal is rotated, and the diffraction pattern is recorded on a detector.[14][16]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell.[14] From this map, the positions of the individual atoms are determined. The structural model is then refined to best fit the experimental data, yielding precise bond lengths and angles.[17][18]

Nucleus-Independent Chemical Shift (NICS) Calculation

Objective: To computationally quantify the magnetic shielding at the center of the annulene ring as a measure of aromaticity.

Methodology:

  • Geometry Optimization: The molecular structure of the annulene is optimized using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)) with a quantum chemistry software package like Gaussian.[8]

  • NICS Calculation: A "ghost" atom (Bq) with no basis functions or electrons is placed at the geometric center of the ring (for NICS(0)) or at a defined distance above the ring plane (e.g., 1.0 Å for NICS(1)).[19][20]

  • NMR Calculation: A Gauge-Independent Atomic Orbital (GIAO) NMR calculation is then performed on the optimized geometry with the ghost atom.[8]

  • Analysis: The isotropic magnetic shielding value of the ghost atom is calculated. The NICS value is obtained by taking the negative of this shielding value. For a more refined analysis, the zz-component of the shielding tensor (perpendicular to the ring plane), NICS(1)zz, is often used as it better reflects the π-electron contribution to the ring current.[21][22][23][24]

Logical Relationship: Planarity and Aromaticity

The central theme in the comparison between bridged and non-bridged annulenes is the causal relationship between enforced planarity and enhanced aromaticity for systems that satisfy the (4n+2) π-electron rule. This relationship can be visualized as follows:

Aromaticity_Comparison NonPlanar Non-Planar Geometry (Steric Hindrance) PoorOverlap Poor π-Orbital Overlap NonPlanar->PoorOverlap Planar Enforced Planar Geometry (Bridge) NonPlanar->Planar Bridging Enforces Planarity Bridging Introduction of a Bridge WeakCurrent Weak or No Diatropic Ring Current PoorOverlap->WeakCurrent GoodOverlap Effective π-Orbital Overlap PoorOverlap->GoodOverlap Improves NonAromatic Non-Aromatic / Weakly Aromatic WeakCurrent->NonAromatic StrongCurrent Strong Diatropic Ring Current WeakCurrent->StrongCurrent Strengthens Aromatic Aromatic NonAromatic->Aromatic Induces Planar->GoodOverlap GoodOverlap->StrongCurrent StrongCurrent->Aromatic

Caption: Bridging an annulene enforces planarity, leading to enhanced aromaticity.

Conclusion

The comparison between bridged and their parent annulenes provides compelling evidence for the critical role of planarity in achieving aromaticity. By physically constraining the annulene ring into a planar conformation, bridging facilitates effective π-electron delocalization, resulting in the emergence or significant enhancement of aromatic character. This is clearly demonstrated by the downfield shifts of outer protons and upfield shifts of inner protons in ¹H NMR spectra, the trend towards bond length equalization observed in X-ray crystal structures, and the increasingly negative NICS values from computational studies. These findings not only reinforce the fundamental principles of aromaticity but also offer a powerful strategy for designing stable, planar π-systems for various applications in materials science and medicinal chemistry.

References

Comparative

Differentiating Non-aromatic vs. Anti-aromatic Character in 4n Systems: A Comparative Guide

A definitive guide for researchers, scientists, and drug development professionals on distinguishing between non-aromatic and anti-aromatic characteristics in 4n π-electron systems. This guide provides a comparative anal...

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on distinguishing between non-aromatic and anti-aromatic characteristics in 4n π-electron systems. This guide provides a comparative analysis of their properties, supported by experimental data and detailed methodologies.

In the study of cyclic molecules with 4n π-electrons, a crucial distinction arises between anti-aromatic and non-aromatic compounds. While both deviate from the stability of aromatic systems (which follow Hückel's 4n+2 π-electron rule), they represent distinct energetic and structural states. Anti-aromatic compounds are planar, cyclic, conjugated systems with 4n π-electrons, leading to significant destabilization and high reactivity.[1][2] In contrast, a non-aromatic compound is one that avoids this destabilization by disrupting the planarity or conjugation of the π-system.[1][3] This guide outlines the key experimental and computational techniques used to differentiate between these two classes of molecules.

Key Differentiating Properties

The primary distinction lies in the system's strategy to manage the energetically unfavorable 4n π-electron count. An anti-aromatic system remains planar and conjugated, thus experiencing destabilization, while a non-aromatic system distorts its geometry to break conjugation and alleviate this instability.[2][4]

Comparative Data

The following table summarizes the key experimental and computational observables used to distinguish between anti-aromatic and non-aromatic 4n systems, using cyclobutadiene (B73232) derivatives (anti-aromatic) and cyclooctatetraene (B1213319) (non-aromatic) as primary examples.

Property Anti-aromatic System (e.g., Cyclobutadiene Derivatives) Non-aromatic System (e.g., Cyclooctatetraene) Aromatic Reference (e.g., Benzene)
Geometry Planar[5]Non-planar (tub-shaped)[6][7]Planar
Bond Lengths Significant bond length alternation (e.g., tetra-tert-butylcyclobutadiene: 1.354 Å and 1.608 Å)[8]Alternating single and double bonds (approx. 1.33 Å and 1.46 Å)[4]Uniform bond lengths (approx. 1.39 Å)
¹H NMR Chemical Shifts Protons on the ring are typically shifted upfield from typical alkenes due to a paratropic ring current (e.g., cyclobutadiene: ~5.8 ppm)[1][7]Protons resonate in the typical alkene region (e.g., cyclooctatetraene: ~5.8 ppm)[9]Protons are significantly deshielded and appear downfield (e.g., benzene (B151609): ~7.3 ppm)[10]
Nucleus-Independent Chemical Shift (NICS) Large positive NICS values (e.g., cyclobutadiene, NICS(0)πzz: +46.9)[7]NICS values close to zero (e.g., K₂[Sn₄{B(NDippCH)₂}₄], NICS(0): -0.28)[4]Large negative NICS values (e.g., benzene, NICS(0)πzz: -36.3)[1][7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of nuclei within a molecule. The key to differentiating anti-aromatic and non-aromatic compounds lies in the presence or absence of a ring current.

Methodology:

  • Sample Preparation: Dissolve a known quantity of the sample in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) to a typical concentration of 1-10 mg/mL.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune the spectrometer to the appropriate nucleus (¹H or ¹³C).

    • Standard acquisition parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Data Acquisition: Acquire the ¹H NMR spectrum of the compound.

  • Data Analysis:

    • Anti-aromatic: Look for proton signals that are shifted significantly upfield (shielded) for protons located outside the ring, or downfield (deshielded) for protons inside the ring, compared to analogous non-cyclic alkenes. This is indicative of a paramagnetic ring current.[1]

    • Non-aromatic: The chemical shifts of the olefinic protons will be in the typical range for alkenes (approximately 5.0-6.5 ppm), indicating the absence of a significant ring current.[9]

Single-Crystal X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional structure of a molecule, including planarity and bond lengths.

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[11]

  • Crystal Mounting: Mount a suitable crystal (typically >0.1 mm in all dimensions) on a goniometer head.[6]

  • Data Collection:

    • Place the crystal in a monochromatic X-ray beam.[6]

    • Rotate the crystal and collect the diffraction pattern over a range of angles.[11]

    • The intensities and positions of the diffracted X-rays are recorded by a detector.[6]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map.[6]

    • Refine the atomic positions and thermal parameters to obtain the final crystal structure.

  • Data Analysis:

    • Anti-aromatic: The determined structure will be planar, and there will be a noticeable alternation in bond lengths around the ring.[8]

    • Non-aromatic: The molecule will exhibit a non-planar conformation, such as the tub-shape of cyclooctatetraene, with distinct single and double bonds.[7]

Computational Chemistry: Nucleus-Independent Chemical Shift (NICS)

NICS is a computational method that assesses aromaticity by calculating the magnetic shielding at the center of a ring system.

Methodology:

  • Structure Optimization:

    • Using a quantum chemistry software package (e.g., Gaussian, Spartan), build the molecule of interest.

    • Perform a geometry optimization using an appropriate level of theory and basis set (e.g., B3LYP/6-31G(d)).

  • NICS Calculation:

    • Once the geometry is optimized, perform a magnetic properties calculation (NMR shielding).

    • Place a "ghost" atom (a point with no nucleus or electrons) at the geometric center of the ring.

    • Calculate the isotropic magnetic shielding at the position of the ghost atom. The NICS value is the negative of this calculated shielding.[5][12]

  • Data Analysis:

    • Anti-aromatic: A large positive NICS value is indicative of a paratropic ring current and anti-aromatic character.[5]

    • Non-aromatic: NICS values close to zero suggest the absence of a significant ring current, which is characteristic of non-aromatic compounds.[4]

Logical Framework for Differentiation

The following diagram illustrates the decision-making process for classifying a 4n π-electron system as either anti-aromatic or non-aromatic.

G Differentiation of 4n π-Electron Systems start Cyclic, Conjugated System with 4n π-Electrons planar_check Is the molecule planar? start->planar_check anti_aromatic Anti-aromatic planar_check->anti_aromatic Yes non_aromatic Non-aromatic planar_check->non_aromatic No

Caption: Logical workflow for classifying 4n π-electron systems.

References

Safety & Regulatory Compliance

Handling

Essential Safety and Operational Guidance for HandlingAnnulene

Essential Safety and Operational Guidance for Handling[1]Annulene Personal Protective Equipment (PPE) When working with[1]Annulene, a comprehensive suite of personal protective equipment is mandatory to minimize exposure...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Operational Guidance for Handling[1]Annulene

Personal Protective Equipment (PPE)

When working with[1]Annulene, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards. A full-face shield should be worn over the goggles when there is a risk of splashes.Protects eyes from splashes of solvents or the compound itself. A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile gloves). Consider double-gloving.Prevents direct skin contact with the compound and solvents. Nitrile gloves offer good resistance to a variety of organic compounds. Double-gloving provides extra protection in case of a tear in the outer glove.
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron may also be necessary.Protects the skin from spills and splashes. Flame-resistant material is crucial due to the potential flammability of the compound and solvents used.
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols, respiratory protection may be necessary.A fume hood is the primary engineering control to prevent inhalation of vapors or dust. The need for a respirator should be determined by a risk assessment of the specific procedure.

Experimental Protocol: Safe Handling and Operational Plan

A systematic approach to handling[1]Annulene is critical to maintaining a safe laboratory environment. The following step-by-step procedure outlines the key stages of handling, from preparation to disposal.

1. Preparation and Pre-Handling:

  • Information Review: Before beginning any work, review all available literature on[1]Annulene and similar compounds to understand potential hazards.

  • Work Area Setup: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.[2] Gather all necessary equipment and reagents.

  • PPE Donning: Put on all required personal protective equipment as detailed in the table above.

2. Handling the Compound:

  • Inert Atmosphere: Due to its high degree of unsaturation,[1]Annulene may be air-sensitive. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if its stability in air is unknown.

  • Weighing: If weighing the solid compound, do so in a fume hood to avoid inhalation of any dust particles. Use a tared, sealed container to minimize exposure.

  • Dissolving: When dissolving the compound, add the solvent slowly to the solid. Be aware of any potential exothermic reactions.

  • Spill Management: In case of a spill, immediately alert others in the laboratory. For small spills, use a chemical spill kit with appropriate absorbent material. For larger spills, evacuate the area and contact the institutional safety office.

3. Post-Handling and Storage:

  • Decontamination: Decontaminate all surfaces and equipment that came into contact with[1]Annulene using an appropriate solvent and cleaning agent.

  • Storage: Store[1]Annulene in a well-sealed, clearly labeled container in a cool, dry, and dark place.[2] If the compound is flammable, store it in a designated flammable materials cabinet away from oxidizing agents.[2][3]

Disposal Plan

Proper disposal of[1]Annulene and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with[1]Annulene, including unused compound, solutions, and contaminated materials (e.g., gloves, paper towels), must be segregated as hazardous waste.[4][5]

  • Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.[4] Solid waste should be collected separately from liquid waste.

  • Disposal Procedure: Follow all institutional and local regulations for the disposal of flammable organic chemical waste.[5][6] Do not pour any waste down the drain.[4] Arrange for pickup by a licensed hazardous waste disposal company.[5][6]

Logical Workflow for Handling[1]Annulene

The following diagram illustrates the logical workflow for the safe handling of[1]Annulene, from initial preparation to final disposal.

G cluster_prep Preparation cluster_disposal Disposal A Review Safety Information B Prepare Work Area (Fume Hood) A->B C Don Personal Protective Equipment (PPE) B->C D Handle [16]Annulene (Weighing, Dissolving, Reaction) C->D E Decontaminate Work Area & Equipment D->E G Segregate Hazardous Waste D->G F Store [16]Annulene Properly E->F H Package & Label Waste G->H I Arrange for Professional Disposal H->I

Caption: Workflow for the safe handling and disposal of[1]Annulene.

References

© Copyright 2026 BenchChem. All Rights Reserved.